molecular formula C3H6N2 B1615991 2-diazopropane CAS No. 2684-60-8

2-diazopropane

Cat. No.: B1615991
CAS No.: 2684-60-8
M. Wt: 70.09 g/mol
InChI Key: IHDRXDWUDBSDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-diazopropane is a useful research compound. Its molecular formula is C3H6N2 and its molecular weight is 70.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2684-60-8

Molecular Formula

C3H6N2

Molecular Weight

70.09 g/mol

IUPAC Name

2-diazopropane

InChI

InChI=1S/C3H6N2/c1-3(2)5-4/h1-2H3

InChI Key

IHDRXDWUDBSDAN-UHFFFAOYSA-N

SMILES

CC(=[N+]=[N-])C

Canonical SMILES

CC(=[N+]=[N-])C

Other CAS No.

2684-60-8

Origin of Product

United States

Foundational & Exploratory

The Structure and Utility of 2-Diazopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diazopropane ((CH₃)₂CN₂), also known as dimethyldiazomethane, is a highly reactive diazoalkane utilized in organic synthesis as a precursor for the gem-dimethyl carbene and as a 1,3-dipole in cycloaddition reactions. Its utility is marked by its inherent instability and potential toxicity, necessitating careful in-situ generation and handling. This technical guide provides an in-depth overview of the molecular structure, spectroscopic characteristics, and a detailed experimental protocol for the synthesis of this compound. The content herein is supported by data from computational studies and established synthetic methodologies to provide a comprehensive resource for chemical researchers.

Molecular Structure and Properties

This compound is a colorless, flammable, and unstable gas at room temperature.[1] Its structure is characterized by a central carbon atom double-bonded to a terminal, linear dinitrogen moiety and single-bonded to two methyl groups. The molecule exhibits resonance, with contributions from a diazonium ylide form, which influences its reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Due to its instability, many physical properties like boiling and melting points are not well-defined under standard conditions.

PropertyValueReference(s)
Molecular Formula C₃H₆N₂[1][2][3][4]
Molecular Weight 70.09 g/mol [1][2][3][4]
CAS Number 2684-60-8[1][2][4]
Canonical SMILES CC(C)=[N+]=[N-][2]
Appearance Colorless gas[1]
Key Characteristics Unstable, toxic, potentially explosive[4][5]

Table 1: Key Chemical and Physical Properties of this compound.

Molecular Geometry

Experimental determination of the precise bond lengths and angles of this compound is challenging due to its high reactivity. However, computational studies using methods such as Density Functional Theory (DFT) provide reliable insights into its ground-state geometry.[5][6] The structure is planar with C₂ᵥ symmetry. Representative geometric parameters derived from theoretical calculations are summarized in Table 2. The C-N bond is significantly shorter than a typical C-N single bond, while the N-N bond is longer than a typical N≡N triple bond, reflecting the cumulative nature of the bonding.

ParameterBond/AngleRepresentative Calculated Value
Bond Length C=N~1.31 Å
N≡N~1.14 Å
C-C~1.48 Å
Bond Angle C-C-C~118°
C-C=N~121°

Table 2: Calculated Molecular Geometry of this compound. Values are representative of DFT calculations on diazoalkanes.

Below is a visualization of the molecular structure of this compound, including its principal resonance contributor.

Figure 1. Resonance structures of this compound.

Spectroscopic Data

Due to its instability, obtaining and publishing high-resolution spectroscopic data for pure this compound is uncommon. The data presented below are predicted values based on typical ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of this compound simplifies its expected NMR spectra.

SpectrumPredicted Chemical Shift (δ)MultiplicityNotes
¹H NMR ~1.2 - 1.5 ppmSinglet (s)The six protons of the two methyl groups are chemically and magnetically equivalent.
¹³C NMR ~20 - 25 ppm-Signal for the two equivalent methyl carbons (CH₃).
~30 - 40 ppm-Signal for the quaternary diazo carbon (C=N₂). Quaternary carbons typically show weaker signals.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a diazoalkane is the strong, sharp absorption band corresponding to the asymmetric stretch of the C=N=N functional group.

Predicted Frequency (cm⁻¹)VibrationIntensity
~2900 - 3000C-H (sp³) stretchMedium-Strong
~2040 - 2080N≡N asymmetric stretchStrong, Sharp
~1370 - 1460C-H bendMedium

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound.

Experimental Protocols

Caution: this compound is volatile, toxic, and potentially explosive. All operations must be conducted in an efficient fume hood behind a safety shield. Glassware with ground glass joints should be avoided where possible to minimize the risk of detonation.[7]

Synthesis of this compound via Oxidation of Acetone (B3395972) Hydrazone

This protocol is adapted from the robust procedure published in Organic Syntheses.[8] It involves the oxidation of acetone hydrazone using yellow mercury(II) oxide in the presence of a catalytic amount of base. The volatile product is isolated by co-distillation with the ether solvent under reduced pressure.

Materials:

  • Acetone hydrazone (15 g, 0.21 mole)

  • Yellow mercury(II) oxide (60 g, 0.27 mole)

  • Anhydrous diethyl ether (100 mL)

  • 3 M Potassium hydroxide (B78521) in ethanol (B145695) (4.5 mL)

  • Dry ice and acetone for cooling baths

Apparatus:

  • 250-mL two-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Distillation head with a thermometer

  • Condenser (Dry ice/acetone)

  • Receiver flask (cooled to -78 °C)

  • Vacuum pump and manometer

Workflow Diagram:

G cluster_setup Apparatus Setup cluster_reagents Reagent Charging cluster_reaction Reaction & Distillation cluster_product Product A1 Assemble 250-mL flask with stirrer, dropping funnel, and distillation head. A2 Connect condenser and -78°C receiver flask. A1->A2 B1 Charge flask with HgO (60g), Diethyl Ether (100mL), and ethanolic KOH (4.5mL). B2 Place flask in a room temperature water bath. B1->B2 C1 Reduce system pressure to ~250 mm Hg. C2 Add acetone hydrazone (15g) dropwise with vigorous stirring. C1->C2 C3 Further reduce pressure to ~15 mm Hg. C2->C3 C4 Co-distill Et₂O and this compound, collecting in the -78°C receiver. C3->C4 D1 Yields a solution of This compound in diethyl ether (Typically 70-90% yield). C4->D1

Figure 2. Experimental workflow for the synthesis of this compound.

Procedure:

  • Apparatus Setup: Assemble the 250-mL two-necked flask with a magnetic stir bar, dropping funnel, and distillation head. Connect the distillation head to the dry ice/acetone condenser, which in turn is connected to the receiver flask cooled to -78 °C in a dry ice/acetone bath. Place the reaction flask in a water bath maintained at room temperature (~20 °C).

  • Charging Reagents: In the reaction flask, place the yellow mercury(II) oxide (60 g), anhydrous diethyl ether (100 mL), and the ethanolic potassium hydroxide solution (4.5 mL).

  • Initiating Reaction: Begin vigorous stirring. Reduce the pressure of the entire system to approximately 250 mm Hg.

  • Addition of Hydrazone: Add the acetone hydrazone (15 g) dropwise from the dropping funnel over a period of about 15-20 minutes. A color change and slight warming may be observed.

  • Distillation and Collection: After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg. The ether and the this compound product will co-distill and condense in the cold receiver flask. The distillation is typically complete within 30 minutes.

  • Storage: The resulting ethereal solution of this compound should be kept cold (at or below -20 °C) and used promptly, as it is unstable and will decompose over time.

Key Reactions and Signaling Pathways

This compound is not involved in biological signaling pathways but is a key intermediate in various synthetic chemical pathways. Its primary mode of reactivity is through 1,3-dipolar cycloaddition.

1,3-Dipolar Cycloaddition with Alkenes

This compound reacts with electron-deficient alkenes to form pyrazoline intermediates. These intermediates can subsequently be decomposed, either thermally or photochemically, to extrude dinitrogen gas (N₂) and yield a cyclopropane (B1198618) ring. This pathway is a valuable method for introducing a gem-dimethylcyclopropyl moiety into a molecule.

G cluster_intermediate Intermediate cluster_products Products R1 This compound (CH₃)₂C=N⁺=N⁻ I1 Δ¹-Pyrazoline R1->I1 [3+2] Cycloaddition R2 Alkene R-CH=CH-R' P1 gem-Dimethylcyclopropane I1->P1 - N₂ (Heat or Light) P2 N₂ I1->P2

Figure 3. Reaction pathway for cyclopropanation using this compound.

This reaction pathway highlights the utility of this compound as a synthetic tool for constructing three-membered rings, which are important structural motifs in many natural products and pharmaceutical agents. The regioselectivity of the initial cycloaddition is often controlled by both steric and electronic factors of the alkene substrate.[8]

Conclusion

This compound is a valuable yet hazardous reagent in the synthetic chemist's toolkit. Its structure, dominated by the reactive diazo functional group, allows for efficient carbene generation and participation in powerful cycloaddition reactions. This guide has provided a detailed overview of its structural and spectroscopic properties, based on established theoretical and predictive methods, alongside a proven experimental protocol for its generation. For researchers in synthetic and medicinal chemistry, a thorough understanding of this reagent's properties and handling requirements is paramount for its safe and effective application in the synthesis of complex molecular architectures.

References

An In-depth Technical Guide to the Discovery and History of 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazopropane ((CH₃)₂CN₂) is a volatile, red-colored aliphatic diazo compound that has carved a significant niche in organic synthesis since its discovery. Valued for its ability to act as a precursor to the dimethylcarbene intermediate and as a 1,3-dipole, it has been instrumental in the construction of various molecular frameworks, including cyclopropanes and pyrazolines. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and key applications of this compound, with a focus on the experimental and mechanistic details pertinent to research and development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the pioneering work on diazoalkanes by German chemist Hermann Staudinger. While Peter Griess is credited with the discovery of diazo compounds in 1858, it was Staudinger and his student Jules Gaule who, in 1916, developed a general method for the synthesis of diazoalkanes from the oxidation of hydrazones.[1] This laid the foundational chemistry that would later be adapted for the synthesis of this compound.

The first practical and stable preparation of this compound was later reported as an adaptation of the Staudinger and Gaule method.[1] This improved procedure, involving the oxidation of acetone (B3395972) hydrazone with mercuric oxide in the presence of a basic catalyst, made this compound more accessible for synthetic exploration.[1] Prior to this, reports often described it as a difficult-to-prepare and unstable compound.[1]

Chemical and Physical Properties

This compound is a valuable reagent with distinct properties that are crucial for its handling and application in synthesis. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₃H₆N₂-
Molecular Weight70.09 g/mol -
AppearanceRed solution in ether[1]
Boiling PointDecomposes-
StabilityHalf-life of 3 hours at 0°C in solution[1]
UV-Vis Absorptionλmax ≈ 500 nm[1]

Table 1: Physical and Chemical Properties of this compound

Synthesis of this compound

The most common and reliable method for the laboratory-scale synthesis of this compound is the oxidation of acetone hydrazone.[1]

General Reaction Scheme

G AcetoneHydrazone Acetone Hydrazone Diazopropane This compound AcetoneHydrazone->Diazopropane Oxidation HgO HgO, KOH, Ether HgO->Diazopropane Byproducts Hg, H₂O

Caption: Overall synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the established literature for the preparation of an ethereal solution of this compound.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Distillation apparatus

  • Receiving flask cooled to -78 °C (dry ice/acetone bath)

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared.

  • In a round-bottom flask, yellow mercuric oxide and diethyl ether are combined. The ethanolic potassium hydroxide solution is then added.

  • The flask is cooled in an ice bath, and freshly distilled acetone hydrazone is added dropwise with vigorous stirring.

  • The reaction mixture is stirred at low temperature.

  • The volatile this compound is co-distilled with ether under reduced pressure and collected in a receiving flask cooled to -78 °C.

  • The resulting red ethereal solution of this compound should be used immediately due to its instability.

Yields: 70-90%[1]

Reaction Mechanism: Oxidation of Acetone Hydrazone

The oxidation of acetone hydrazone with mercuric oxide in the presence of a base is believed to proceed through a step-wise mechanism involving the formation of a mercury-hydrazone intermediate.

G cluster_start Starting Materials cluster_mechanism Reaction Pathway cluster_product Product AH Acetone Hydrazone ((CH₃)₂C=N-NH₂) Deprotonation Deprotonation of Hydrazone AH->Deprotonation HgO Mercuric Oxide (HgO) Hg_Complex Formation of Mercury-Hydrazone Complex HgO->Hg_Complex Base Base (KOH) Base->Deprotonation Deprotonation->Hg_Complex Elimination Elimination of Hg and H₂O Hg_Complex->Elimination DP This compound ((CH₃)₂C=N₂) Elimination->DP

Caption: Proposed mechanism for the synthesis of this compound.

Key Reactions and Applications

This compound is a versatile reagent primarily utilized for the generation of dimethylcarbene and for its participation in 1,3-dipolar cycloaddition reactions.

Generation of Dimethylcarbene and Cyclopropanation

Upon thermal or photochemical decomposition, this compound readily loses a molecule of nitrogen to form the highly reactive dimethylcarbene intermediate. This carbene can then react with alkenes to form cyclopropane (B1198618) derivatives.

G DP This compound Carbene Dimethylcarbene ((CH₃)₂C:) DP->Carbene - N₂ Heat Heat (Δ) or Light (hν) Heat->Carbene Cyclopropane Cyclopropane Derivative Carbene->Cyclopropane Alkene Alkene (R₂C=CR₂) Alkene->Cyclopropane

Caption: Decomposition of this compound and subsequent cyclopropanation.

The photochemical decomposition of diazoalkanes can lead to either singlet or triplet carbene intermediates, which can exhibit different reactivities.[2][3] The singlet carbene is typically involved in stereospecific cyclopropanations, while the triplet carbene can undergo non-stereospecific additions.[2]

1,3-Dipolar Cycloaddition Reactions

This compound can act as a 1,3-dipole and react with various dipolarophiles, such as alkenes, alkynes, and allenes, to form five-membered heterocyclic rings (pyrazolines).[1] These pyrazolines can be valuable synthetic intermediates themselves or can be further transformed, for example, by photolysis to yield cyclopropenes or methylenecyclopropanes.[1]

G DP This compound Cycloaddition [3+2] Cycloaddition DP->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Dipolarophile->Cycloaddition Pyrazoline Pyrazoline Derivative Cycloaddition->Pyrazoline

Caption: 1,3-Dipolar cycloaddition of this compound.

Safety Considerations

This compound is a volatile and potentially explosive compound and should be handled with extreme caution.[1] All operations should be carried out in a well-ventilated fume hood behind a safety shield. Due to its instability, it is typically prepared and used in situ or as a freshly prepared solution.

Conclusion

This compound, a compound with a rich history rooted in the foundational work of Staudinger and Gaule, remains a valuable and versatile reagent in modern organic synthesis. Its utility as a precursor to dimethylcarbene for cyclopropanations and its participation in 1,3-dipolar cycloadditions have enabled the synthesis of a wide array of complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its safe and effective application in research and development, particularly in the fields of medicinal chemistry and drug discovery where the construction of novel molecular scaffolds is paramount.

References

2-Diazopropane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Diazopropane (C₃H₆N₂) is a volatile and highly reactive diazoalkane. Primarily utilized in organic synthesis as a precursor to the gem-dimethyl carbene, it is a potent reagent for the construction of cyclopropane (B1198618) rings and other heterocyclic systems through 1,3-dipolar cycloaddition reactions.[1][2] Its utility is, however, counterbalanced by its inherent instability and potential toxicity, necessitating specialized handling procedures.[1] This guide provides an in-depth overview of the core physical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and key applications for researchers in organic chemistry and drug development.

Physical and Spectroscopic Properties

This compound is a gas at room temperature and is typically prepared and used as a dilute solution in a solvent like diethyl ether.[2] It is characterized by its high reactivity and thermal instability. The compound's decay in solution follows first-order kinetics, with a reported half-life of approximately three hours at 0°C.[1]

Physical Data

The known physical properties of this compound are summarized in the table below. Data is limited due to the compound's instability.

PropertyValueReference
Molecular Formula C₃H₆N₂[3][4]
Molecular Weight 70.09 g/mol [5]
Appearance Gas at room temperature; typically used as a solution in ether[2]
Boiling Point -31.2 °C (at 14 Torr)[3]
Density 0.8389 g/cm³[3]
Ionization Potential 7.88 eV[6]
Stability Half-life (t½) = 3 hours at 0°C[1]
Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the literature, likely due to its high reactivity and instability, which complicates isolation and analysis. However, characteristic spectral features can be predicted based on its structure and data from analogous diazo compounds.

Spectrum TypePredicted/Observed FeaturesReference/Rationale
UV-Visible λmax ≈ 500 nm (in ether)[1]
Infrared (IR) Strong, sharp N≡N stretch at ~2050-2100 cm⁻¹Based on characteristic diazo group absorption.
¹H NMR Singlet at δ ≈ 1.2-1.5 ppm (6H)The six methyl protons are chemically equivalent. The exact shift is an estimate. Direct NMR is challenging due to instability.[7]
¹³C NMR Two signals expected: C(CH₃)₂ at δ ≈ 20-30 ppm and C =N₂ at δ ≈ 40-60 ppmTwo unique carbon environments: the two equivalent methyl carbons and the central diazo carbon.

Synthesis of this compound

The most reliable and widely cited method for the preparation of this compound is the base-catalyzed oxidation of acetone (B3395972) hydrazone with yellow mercury(II) oxide. The following protocol is adapted from Organic Syntheses.[1]

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reagents Initial Reagents cluster_reaction Reaction Execution cluster_product Product Collection rbf 250 mL Two-Necked RBF stir Magnetic Stirrer rbf->stir funnel Dropping Funnel rbf->funnel distill_head Distillation Head rbf->distill_head condenser Dry-Ice Condenser distill_head->condenser receiver Receiver Flask at -78°C condenser->receiver HgO Yellow HgO (60 g) HgO->rbf Charge into RBF Ether Diethyl Ether (100 mL) Ether->rbf Charge into RBF KOH 3M KOH in EtOH (4.5 mL) KOH->rbf Charge into RBF pressure1 Reduce pressure to 250 mm hydrazone Add Acetone Hydrazone (15 g) dropwise with vigorous stirring pressure1->hydrazone pressure2 Reduce pressure to 15 mm hydrazone->pressure2 distill Co-distill Ether and this compound pressure2->distill product Collect cherry-red solution of This compound in Ether in receiver flask distill->product Condenses at -78°C

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol

Caution: this compound is volatile, presumably toxic, and potentially explosive. This procedure must be performed in a well-ventilated fume hood behind a safety screen. All glassware should be inspected for cracks, and ground-glass joints should be avoided where possible to minimize friction.[1]

  • Apparatus Setup: A 250 mL two-necked, round-bottomed flask is placed in a room-temperature water bath and equipped with a magnetic stirrer, a dropping funnel, and a distillation head fitted with a thermometer. The distillation head is connected via a dry-ice/acetone condenser to a receiver flask cooled to -78°C.

  • Charging the Flask: The reaction flask is charged with yellow mercury(II) oxide (60 g, 0.27 mol), diethyl ether (100 mL), and a 3 M solution of potassium hydroxide (B78521) in ethanol (B145695) (4.5 mL).[1]

  • Reaction Initiation: The pressure in the system is reduced to approximately 250 mm Hg. With vigorous stirring, freshly distilled acetone hydrazone (15 g, 0.21 mol) is added dropwise from the dropping funnel. The boiling of the ether under reduced pressure provides sufficient cooling.[1]

  • Distillation and Collection: After the addition is complete, the pressure is further reduced to 15 mm Hg. This compound co-distills with the ether and is collected in the cooled receiver as a cherry-red solution. The yield is typically between 70-90%.[1]

  • Storage and Quantification: The resulting ether solution of this compound is highly unstable and should be used immediately. Its concentration (typically around 2 M) can be determined spectrometrically by its visible absorption band at 500 nm or through nitrogen evolution upon quenching with acetic acid.[1]

Chemical Reactivity and Applications

This compound is a valuable reagent for generating the gem-dimethyl carbene intermediate, which readily participates in cycloaddition reactions. Its primary application is in the synthesis of gem-dimethyl substituted cyclopropanes and related heterocyclic compounds.[1][8]

Key Reaction Pathways

The most common transformations involving this compound are 1,3-dipolar additions to unsaturated systems. The initial adducts, pyrazolines, can subsequently be photolyzed or thermolyzed to extrude nitrogen gas and form the final cyclopropane product.[1]

reaction_pathways cluster_reagent cluster_substrates cluster_products d2p This compound (CH₃)₂C=N₂ alkene Alkene (R₂C=CR₂) d2p->alkene + [3+2] cycloaddition alkyne Alkyne (RC≡CR) d2p->alkyne + [3+2] cycloaddition allene Allene (R₂C=C=CR₂) d2p->allene + [3+2] cycloaddition pyrazoline Pyrazoline Intermediate alkene->pyrazoline cyclopropene gem-Dimethyl Cyclopropene alkyne->cyclopropene - N₂ (hν or Δ) methylenecyclopropane gem-Dimethyl Methylenecyclopropane allene->methylenecyclopropane - N₂ (hν or Δ) cyclopropane gem-Dimethyl Cyclopropane pyrazoline->cyclopropane - N₂ (hν or Δ)

Caption: Key cycloaddition reactions of this compound.

These reactions are fundamental in synthetic chemistry for creating sterically hindered three-membered rings, which are valuable motifs in pharmaceuticals and natural products. The orientation of the addition can be sensitive to steric effects on the substrate.[1]

Handling and Safety Precautions

This compound is an energetic compound with significant hazards. Its handling requires strict safety protocols.

  • Toxicity and Volatility: The compound is volatile and presumed to be highly toxic. All manipulations must be conducted in a certified chemical fume hood.[1]

  • Explosion Hazard: Like its homolog diazomethane, this compound is explosive, especially in the neat, gaseous, or solid state. It is sensitive to shock, friction (e.g., ground-glass joints), and high temperatures.[7] It should always be handled as a dilute solution.

  • Decomposition: The compound decomposes, releasing nitrogen gas. This can lead to pressure buildup in sealed containers. Solutions should be kept cold (≤ 0°C) and used promptly after preparation.[1]

  • Quenching: Excess this compound should be quenched carefully by the slow addition of a proton source, such as acetic acid, in a well-ventilated area.

References

An In-depth Technical Guide to the Chemical Reactivity of 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-diazopropane, a versatile and highly reactive diazoalkane. This document details its synthesis, stability, and key reactions, including cycloadditions, insertions, and rearrangements. Experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Synthesis and Stability of this compound

This compound is a volatile and potentially explosive compound that is typically prepared and used in situ as a solution in an ethereal solvent. Its synthesis is most commonly achieved through the oxidation of acetone (B3395972) hydrazone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared.

  • In a round-bottom flask equipped with a stirrer, dropping funnel, and distillation apparatus, yellow mercury(II) oxide and diethyl ether are combined.

  • The ethanolic potassium hydroxide solution is added to the flask.

  • The apparatus is connected to a vacuum source, and the pressure is reduced.

  • Acetone hydrazone is added dropwise to the stirred mixture.

  • This compound co-distills with the ether and is collected in a cold trap.

Yields: 70-90%

Stability: this compound is unstable, with a reported half-life of 3 hours at 0°C.[1] Solutions should be used immediately after preparation and kept cold.

Core Reactivity of this compound

This compound serves as a valuable source of the gem-dimethyl group in organic synthesis. Its reactivity is dominated by cycloaddition reactions, insertions into C-H bonds, and the potential for rearrangement reactions of its derivatives.

1,3-Dipolar Cycloaddition Reactions

As a 1,3-dipole, this compound readily undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings known as pyrazolines.[1]

N

/ ||

C(CH3)2 N CH-R2

/

CH-R1

>]; }

"this compound" -> "TS" [label="1,3-Dipole"]; "Alkene" -> "TS" [label="Dipolarophile"]; "TS" -> "Pyrazoline" [label="Concerted [3+2] Cycloaddition"]; }

Figure 1: 1,3-Dipolar Cycloaddition of this compound with an Alkene.

The reaction is typically concerted and stereospecific. The resulting 1-pyrazolines can often be isolated but are sometimes unstable and may isomerize to the more stable 2-pyrazolines.

Formation of Cyclopropanes

The pyrazoline adducts formed from the cycloaddition of this compound can be converted to cyclopropane (B1198618) derivatives through the extrusion of nitrogen gas, most commonly via photolysis. This two-step sequence provides an effective method for the synthesis of gem-dimethylcyclopropanes.

Photolysis_Workflow Reactants This compound + Alkene Cycloaddition 1,3-Dipolar Cycloaddition Reactants->Cycloaddition Pyrazoline Pyrazoline Intermediate Cycloaddition->Pyrazoline Photolysis Photolysis (hν) - N2 Pyrazoline->Photolysis Cyclopropane gem-Dimethylcyclopropane Photolysis->Cyclopropane

Figure 2: Experimental Workflow for Cyclopropane Synthesis.

Quantitative Data for Cycloaddition and Cyclopropanation Reactions:

DipolarophileProduct(s)Yield (%)Reference
Alkenes
(E)-Benzylidene-N-arylsuccinimideSpiro-pyrazolineGood[2]
(E)-Benzylidene-N-arylmethylsuccinimideSpiro-pyrazoline70-75[2]
Methyl buta-2,3-dienoate4-Alkylidene-1-pyrazoline and spiran-[3]
γ,γ-Disubstituted allenic esters3-Isopropylidene-1-pyrazolineGood[3]
Alkynes
Various terminal and internal alkynesPyrazoles (after isomerization)Moderate to High[4]

Note: Yields can vary significantly based on substrate and reaction conditions. This table provides a summary of reported yields.

C-H Insertion Reactions

In addition to cycloadditions, the carbene generated from the decomposition of this compound can undergo insertion into C-H bonds. This can sometimes be a competing side reaction during cyclopropanation attempts. The reaction is favored by thermal decomposition of the pyrazoline intermediate.[5]

Wolff Rearrangement

While this compound itself does not undergo the Wolff rearrangement, α-diazoketones derived from reactions involving diazo compounds can undergo this important rearrangement. The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene (B1206846) via a 1,2-rearrangement, with the extrusion of nitrogen gas. This reaction can be induced thermally, photochemically, or by using a metal catalyst such as silver(I) oxide.[6][7]

Wolff_Rearrangement cluster_start α-Diazoketone cluster_intermediate Intermediate cluster_product Product Diazoketone R-CO-C(N2)-R' Carbene α-Ketocarbene [R-CO-C:-R'] Diazoketone->Carbene hν or Δ - N2 Ketene Ketene O=C=C(R)-R' Carbene->Ketene 1,2-Rearrangement

Figure 3: General Mechanism of the Wolff Rearrangement.

The resulting highly reactive ketene can be trapped by various nucleophiles to generate carboxylic acid derivatives, or it can participate in [2+2] cycloaddition reactions.[6]

Applications in Drug Development and Natural Product Synthesis

The gem-dimethylcyclopropane motif is a valuable structural element in medicinal chemistry.[8] It can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates. This compound, as a direct precursor to this moiety, has potential applications in the synthesis of complex bioactive molecules.

While direct applications of this compound in the synthesis of marketed drugs are not extensively documented due to its hazardous nature, the gem-dimethylcyclopropane unit it can introduce is present in a number of biologically active compounds. For instance, the cyclopropane ring is a key feature in several natural products and pharmaceuticals, and synthetic strategies often involve the introduction of this group at a key step. The reactions of this compound provide a direct, albeit challenging, route to such structures.

The development of safer, in situ generation methods for non-stabilized diazoalkanes like this compound is an active area of research, which may broaden its applicability in drug discovery and development.

Spectroscopic Data of Reaction Products

The characterization of the products from this compound reactions relies heavily on spectroscopic methods.

Pyrazolines:

  • 1H NMR: The protons on the pyrazoline ring typically exhibit characteristic signals. For example, in 3,3-dimethyl-1-pyrazolines, the methylene (B1212753) protons of the ring often appear as an AB quartet.[3]

  • 13C NMR: The carbon atoms of the pyrazoline ring, including the quaternary carbon bearing the gem-dimethyl groups, show distinct chemical shifts.[3]

  • IR Spectroscopy: A characteristic C=N stretching vibration is typically observed in the range of 1550-1620 cm-1.[9][10]

gem-Dimethylcyclopropanes:

  • 1H NMR: The protons of the cyclopropane ring are highly shielded and appear at unusually high field (typically 0.2-1.5 ppm). The gem-dimethyl groups will appear as singlets.

  • 13C NMR: The carbon atoms of the cyclopropane ring are also shielded. The gem-dimethyl carbons will have characteristic shifts.

  • IR Spectroscopy: C-H stretching vibrations of the cyclopropane ring are observed at higher frequencies (around 3050 cm-1) than for typical alkanes.[1]

Conclusion

This compound is a highly reactive and useful reagent for the introduction of the gem-dimethylcyclopropane group into organic molecules. Its chemistry is dominated by 1,3-dipolar cycloaddition reactions to form pyrazolines, which can be subsequently converted to cyclopropanes. While its instability and potential hazards require careful handling, the development of in situ generation methods continues to make it an attractive tool for synthetic chemists. For researchers in drug development, understanding the reactivity of this compound and similar diazo compounds opens up possibilities for the synthesis of novel molecular scaffolds with potentially enhanced pharmacological properties.

References

An In-depth Technical Guide to the Electronic Structure of Aliphatic Diazo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aliphatic diazo compounds, characterized by the R₂C=N₂ functional group, are highly versatile reagents in organic synthesis, renowned for their utility in forming carbon-carbon and carbon-heteroatom bonds. Their unique reactivity, which includes 1,3-dipolar cycloadditions and serving as precursors to carbenes, is a direct consequence of their distinct electronic structure. This guide provides an in-depth analysis of the bonding, molecular orbitals, and spectroscopic properties of these compounds, offering a foundational understanding for their application in research and development.

Core Electronic Structure and Bonding

The electronic nature of the diazo group is best described through a series of resonance structures, which illustrate the delocalization of π-electron density across the carbon and two nitrogen atoms. The two primary resonance contributors depict a separation of charge, rendering the molecule a classic 1,3-dipole.[1]

  • Structure A (R₂C⁻-N⁺≡N): This form highlights the nucleophilic character of the α-carbon, which bears a lone pair and a negative formal charge.[2] The nitrogen atoms are represented with a triple bond.

  • Structure B (R₂C=N⁺=N⁻): This structure shows a double bond between the carbon and the adjacent nitrogen, and another double bond between the two nitrogen atoms.[3]

This zwitterionic nature is fundamental to their chemistry. The terminal nitrogen atom is electrophilic, while the carbon atom is nucleophilic, allowing the molecule to react with a wide array of electrophiles and nucleophiles.[4] The simplest aliphatic diazo compound, diazomethane (B1218177) (CH₂N₂), has a C₂ᵥ symmetry. The carbon atom is sp² hybridized, leading to a planar arrangement of the CH₂ group.[5]

Quantitative Data: Molecular Geometry of Diazomethane

The geometry of diazomethane has been determined through microwave spectroscopy and computational studies. The linear arrangement of the C-N-N fragment is a key structural feature.

ParameterExperimental ValueComputational Value (CASPT3)
C-N Bond Length1.300 Å[6]1.325 Å[7]
N-N Bond Length1.139 Å[6]1.150 Å[7]
C-H Bond Length1.075 Å[6]1.082 Å[7]
H-C-H Bond Angle126.0°[6]126.3°[7]
C-N-N Bond Angle~180°[6]180°[7]

Frontier Molecular Orbital (FMO) Analysis

The reactivity of aliphatic diazo compounds is elegantly explained by Frontier Molecular Orbital (FMO) theory, which focuses on the interactions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

  • HOMO: In diazomethane, the HOMO is a non-bonding, three-center π-type orbital with its largest coefficient on the carbon atom and the terminal nitrogen atom.[5] This high-energy, carbon-centric orbital is responsible for the nucleophilicity of diazo compounds and their participation in reactions with electrophiles.

  • LUMO: The LUMO is a π* anti-bonding orbital, also delocalized over the C-N-N framework. It can accept electrons from nucleophiles.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.[10] This gap correlates with the compound's stability and dictates the energy required for electronic excitation, which is observable in UV-Vis spectroscopy.[11] A smaller gap generally implies higher reactivity.[10]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and electronic analysis of aliphatic diazo compounds.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a diazo compound is an intense absorption band corresponding to the asymmetric stretching vibration (ν_as) of the C=N=N group.[12] This band appears in a relatively uncongested region of the spectrum, making it a powerful diagnostic tool.[13] Its position is sensitive to the electronic nature of the substituents on the diazo carbon.

Quantitative Data: Characteristic IR Frequencies
CompoundC=N=N Asymmetric Stretch (ν_as) (cm⁻¹)Comments
Diazomethane (CH₂N₂)2102.2[13]Strongest band in the spectrum.[13]
Ethyl Diazoacetate~2105Electron-withdrawing group slightly increases frequency.
Diazoketones (general)2083 - 2119[12]Position influenced by conjugation with the carbonyl group.
Diphenyldiazomethane~2040[14]Conjugation with phenyl rings lowers the frequency.
UV-Visible Spectroscopy

Most simple aliphatic diazo compounds are colored (typically yellow) due to electronic transitions from the HOMO to the LUMO that absorb light in the visible or near-UV region.[3] The absorption maximum (λ_max) is highly dependent on the substituents. Donor-acceptor diazo compounds, for instance, exhibit a bathochromic (red) shift in their absorption band into the visible light region.[15]

Quantitative Data: UV-Vis Absorption Maxima
Compoundλ_max (nm)Solvent
Diazomethane410[3]Diethyl ether
Donor-Acceptor Diazo Compounds>400[15]Varies
Acceptor-Only Diazoalkanes<300[16]Acetonitrile
Photoelectron Spectroscopy (PES)

Ultraviolet Photoelectron Spectroscopy (UPS) provides direct experimental evidence for the molecular orbital energy levels of a molecule. By irradiating a molecule with high-energy photons (typically from a He discharge lamp), electrons are ejected. Analyzing the kinetic energy of these photoelectrons allows for the determination of the ionization energies, which, according to Koopman's theorem, approximate the energies of the occupied molecular orbitals. This technique is invaluable for validating theoretical MO models of diazo compounds.

Electronic Structure and Reactivity Pathways

The electronic properties—specifically the high-energy, carbon-centered HOMO—dictate the primary reactivity pathways of aliphatic diazo compounds. They can act as nucleophiles, participate in 1,3-dipolar cycloadditions, or lose dinitrogen gas (N₂) upon thermolysis or photolysis to generate highly reactive carbene intermediates.

G Diazo Aliphatic Diazo Compound (R₂C=N₂) High Energy HOMO on Carbon Reactivity Primary Reactivity Modes CarbeneGen Carbene Generation (Loss of N₂) Reactivity->CarbeneGen  Thermolysis (Δ) Photolysis (hν) Cycloadd [3+2] Cycloaddition (1,3-Dipole) Reactivity->Cycloadd NucAttack Nucleophilic Attack (e.g., Protonation) Reactivity->NucAttack  with Electrophiles (H⁺) Carbene Singlet/Triplet Carbene (R₂C:) CarbeneGen->Carbene Pyrazole Pyrazoline/Pyrazole (with Alkenes/Alkynes) Cycloadd->Pyrazole Alkylation Alkylated Product (e.g., Methyl Ester) NucAttack->Alkylation Products Reaction Products CH_Insertion X-H Insertion (X = C, O, N) Products->CH_Insertion Cycloprop Cyclopropanation (with Alkenes) Products->Cycloprop G Sample Gaseous Sample Introduction Chamber High Vacuum Ionization Chamber Sample->Chamber Ionization Photoionization (Ejection of e⁻) Chamber->Ionization Source Photon Source (e.g., He I Lamp for UPS) Source->Chamber Analyzer Hemispherical Energy Analyzer Ionization->Analyzer Photoelectrons Detector Electron Detector Analyzer->Detector Spectrum Photoelectron Spectrum (Counts vs. Kinetic Energy) Detector->Spectrum Analysis Data Analysis (Ionization Energy → MO Energy) Spectrum->Analysis

References

Stability and Decomposition of 2-Diazopropane at Room Temperature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Diazopropane (CH₃)₂CN₂, CAS Number 2684-60-8, is a volatile and reactive aliphatic diazo compound. While a valuable reagent in organic synthesis for introducing a gem-dimethyl group, its inherent instability presents significant handling challenges. This technical guide provides an in-depth analysis of the stability and decomposition of this compound at room temperature, consolidating available data on its decomposition kinetics, products, and safe handling protocols. Understanding these characteristics is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

Executive Summary

Stability and Decomposition Kinetics

The thermal decomposition of this compound follows first-order kinetics, meaning the rate of decomposition is directly proportional to its concentration.[1]

Quantitative Decomposition Data

ParameterValueTemperatureReference
Half-life (t½)3 hours0°C[1]
Decomposition OrderFirst-Order0°C[1]

While a precise half-life at standard room temperature (25°C) has not been empirically reported in the reviewed literature, it can be estimated to be significantly shorter than at 0°C. The rate of decomposition of diazo compounds is highly temperature-dependent.

Decomposition Pathway

The thermal decomposition of this compound proceeds through the unimolecular elimination of nitrogen gas to generate a highly reactive carbene intermediate, dimethylcarbene.

DecompositionPathway This compound This compound Dimethylcarbene Dimethylcarbene This compound->Dimethylcarbene Δ (Heat) Nitrogen Gas Nitrogen Gas This compound->Nitrogen Gas Δ (Heat) Further Products Further Products Dimethylcarbene->Further Products Reactions

Caption: Primary decomposition pathway of this compound.

The generated dimethylcarbene is a potent reactive species that can undergo a variety of subsequent reactions, dictating the final product mixture. In the absence of other trapping agents, potential subsequent reactions include:

  • Insertion: Insertion into C-H bonds of solvent or other organic molecules.

  • Cyclopropanation: Addition to any carbon-carbon double bonds present in the reaction mixture.

  • Dimerization: Reaction with another molecule of this compound or another carbene molecule.

Experimental Protocols

Preparation of this compound

A detailed and reliable method for the preparation of this compound is provided in Organic Syntheses.[1] The procedure involves the oxidation of acetone (B3395972) hydrazone with yellow mercury(II) oxide in the presence of a basic catalyst.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Acetone Hydrazone Acetone Hydrazone Reaction Mixture Reaction Mixture Acetone Hydrazone->Reaction Mixture Yellow Mercury(II) Oxide Yellow Mercury(II) Oxide Yellow Mercury(II) Oxide->Reaction Mixture KOH in Ethanol KOH in Ethanol KOH in Ethanol->Reaction Mixture Diethyl Ether Diethyl Ether Diethyl Ether->Reaction Mixture Oxidation Oxidation Reaction Mixture->Oxidation Distillation Distillation Oxidation->Distillation This compound in Ether This compound in Ether Distillation->this compound in Ether Mercury Salts Mercury Salts Distillation->Mercury Salts Water Water Distillation->Water

Caption: Workflow for monitoring decomposition by gas evolution.

2. Spectroscopic Method (UV-Vis)

The disappearance of the characteristic visible absorption band of this compound (around 500 nm) can be monitored over time using a UV-Vis spectrophotometer with a temperature-controlled cell holder. [1] Logical Flow for UV-Vis Kinetic Study

UVVisLogic A Prepare a dilute solution of This compound in a suitable solvent B Transfer to a cuvette in a temperature-controlled UV-Vis spectrophotometer A->B C Record the absorbance at λmax (≈500 nm) at time t=0 B->C D Monitor the decrease in absorbance over time at the set temperature C->D E Plot ln(Absorbance) vs. time D->E F Determine the rate constant (k) from the slope of the line E->F G Calculate half-life (t½ = 0.693/k) F->G

Caption: Logical workflow for a UV-Vis kinetic study.

Protocol for Decomposition Product Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for identifying the volatile products of this compound decomposition.

Experimental Workflow for GC-MS Product Analysis

GCMSWorkflow Decomposition Allow a solution of this compound to decompose completely at room temperature in an inert solvent Sampling Take an aliquot of the resulting solution Decomposition->Sampling Injection Inject into GC-MS Sampling->Injection Separation Separate components on a suitable GC column Injection->Separation Detection Detect and identify fragments by Mass Spectrometry Separation->Detection Analysis Compare mass spectra with libraries to identify products Detection->Analysis

Caption: Workflow for GC-MS analysis of decomposition products.

Safety and Handling

  • Volatility and Toxicity: this compound is a gas at room temperature and is presumed to be toxic. All manipulations must be carried out in a well-ventilated fume hood. [1]* Explosion Hazard: Although not explicitly detailed for this compound, diazo compounds as a class are known to be potentially explosive, especially in concentrated or neat form. Avoid contact with sharp metal edges, ground glass joints, and sources of ignition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. The use of a blast shield is strongly recommended.

  • Storage: Due to its instability, this compound should be prepared fresh and used immediately. If short-term storage is necessary, it should be kept as a dilute solution at or below 0°C, protected from light.

Conclusion

This compound is a highly useful but unstable reagent. Its decomposition at room temperature is rapid, proceeding via a first-order kinetic process to yield nitrogen gas and the reactive intermediate dimethylcarbene. This guide provides the available quantitative data, outlines the decomposition pathway, and details essential experimental protocols for its synthesis and the study of its decomposition. Adherence to strict safety protocols is critical when working with this compound. For professionals in drug development and other scientific research fields, a thorough understanding of these properties is essential for harnessing the synthetic utility of this compound while ensuring laboratory safety.

References

An In-depth Technical Guide to the Hazards and Toxicity of 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Diazopropane is a highly hazardous and reactive compound. The information provided herein is for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety protocols. All operations involving this compound should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Executive Summary

This compound ((CH₃)₂CN₂) is a volatile and highly reactive diazoalkane. While a valuable reagent in organic synthesis for introducing the gem-dimethyl group, its utility is tempered by significant hazards, including high toxicity and explosive instability. This guide provides a comprehensive overview of the known hazards and toxicological profile of this compound, drawing from data on analogous diazo compounds where specific information is unavailable. It details experimental protocols for its synthesis, summarizes its physical and chemical properties, and elucidates its mechanism of toxicity. The aim is to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe handling and application of this potent chemical intermediate.

Physical and Chemical Properties

This compound is a red, mobile liquid with an unpleasant, overpowering odor. It is highly volatile and typically handled as a solution in a solvent like diethyl ether. Due to its instability, it is generally prepared for immediate use.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₆N₂N/A
Molecular Weight 70.09 g/mol N/A
Appearance Red liquid[1]
Boiling Point Decomposes at room temperature[1]
Stability Unstable; first-order decay with a half-life of 3 hours at 0°C.[2]

Hazards and Toxicity

The hazards associated with this compound are twofold: its potential for explosive decomposition and its presumed high toxicity, characteristic of simple diazoalkanes.

Explosive Hazards

Diazo compounds as a class are known for their explosive nature, and this compound is no exception. It can decompose violently upon heating, exposure to sunlight, or contact with rough surfaces like ground glass joints.

Table 2: Explosive and Thermal Hazard Data for Diazo Compounds

Hazard ParameterGeneral Value/Observation for Diazo CompoundsReference
Thermal Stability Onset of decomposition for various diazo compounds ranges from 75 to 160 °C. Electron-donating substituents, such as the alkyl groups in this compound, generally decrease thermal stability.[3][4][5]
Enthalpy of Decomposition (ΔHD) The average for diazo compounds without other energetic functional groups is approximately -102 kJ mol⁻¹.[4][5][6]
Impact Sensitivity Many diazo compounds are predicted to be impact-sensitive, leading to exothermic decomposition.[3][4]
Explosivity While many are not predicted to be explosive as neat substances, the risk of thermal runaway and subsequent explosion is significant, especially with larger quantities.[3]
Toxicological Profile

There is a notable lack of specific quantitative toxicological data (e.g., LD50, LC50) for this compound in publicly available literature. However, its toxicity is presumed to be high, based on the well-documented toxicity of other diazoalkanes like diazomethane.

Table 3: Summary of Toxicological Hazards of Diazoalkanes

Toxicity EndpointGeneral Effects of DiazoalkanesReference
Acute Toxicity Strong respiratory irritants. Inhalation can cause eye irritation, cough, wheezing, asthmatic symptoms, pulmonary edema, and pneumonia. Systemic effects can include dizziness, weakness, and headache.N/A
Mutagenicity The potential for mutagenicity is a significant concern due to the alkylating nature of their metabolic byproducts.N/A
Carcinogenicity The carcinogenic potential of diazoalkanes is a serious consideration, though specific data for this compound is lacking. Their ability to alkylate DNA is a plausible mechanism for carcinogenicity.N/A
Mechanism of Toxicity

The toxicity of diazoalkanes is primarily attributed to their ability to act as alkylating agents in biological systems. In an acidic environment, such as that found in the stomach or in cellular microenvironments, the α-carbon of the diazo compound can be protonated. This leads to the formation of a highly unstable diazonium ion, which rapidly decomposes, releasing nitrogen gas and generating a reactive carbocation. This carbocation can then indiscriminately alkylate nucleophilic macromolecules, including DNA, RNA, and proteins, leading to cellular damage, mutations, and potentially cancer.

Toxicity_Pathway This compound This compound Protonation Protonation This compound->Protonation H⁺ Isopropyldiazonium_Ion Isopropyldiazonium Ion Protonation->Isopropyldiazonium_Ion Nitrogen_Gas N₂ Gas Isopropyldiazonium_Ion->Nitrogen_Gas -N₂ Isopropyl_Carbocation Isopropyl Carbocation Isopropyldiazonium_Ion->Isopropyl_Carbocation Alkylation Alkylation Isopropyl_Carbocation->Alkylation Macromolecules DNA, RNA, Proteins Macromolecules->Alkylation Cellular_Damage Cellular Damage, Mutations, Carcinogenesis Alkylation->Cellular_Damage

Mechanism of this compound Toxicity

Experimental Protocols

Given the hazardous nature of this compound, it is crucial to follow well-established and tested procedures for its synthesis and handling. The following protocol is adapted from a procedure published in Organic Syntheses.[2]

Synthesis of this compound

Caution: This procedure should only be performed in a well-ventilated fume hood behind a blast shield. All glassware should be free of cracks and scratches. Ground glass joints should be avoided where possible.

Materials:

Equipment:

  • Two-necked round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Water bath

  • Vacuum source

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a two-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel in one neck, and a distillation head with a thermometer in the other. Connect the distillation head to a condenser cooled with a dry ice/acetone bath, and a receiving flask also cooled in a dry ice/acetone bath.

  • Charging the Flask: In the distilling flask, place yellow mercury(II) oxide, diethyl ether, and a solution of potassium hydroxide in ethanol.

  • Reaction Initiation: Place the flask in a room-temperature water bath. Begin vigorous stirring and reduce the pressure in the system to approximately 250 mm Hg.

  • Addition of Hydrazone: Add acetone hydrazone dropwise from the dropping funnel.

  • Distillation: After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg. This compound will co-distill with the diethyl ether and collect in the cooled receiver.

  • Storage and Use: The resulting ethereal solution of this compound is unstable and should be used immediately. Store the solution at or below 0°C and away from light.

Synthesis_Workflow cluster_flask Reaction Flask cluster_distillation Distillation cluster_collection Collection Reagents Acetone Hydrazone Yellow Mercury(II) Oxide KOH in Ethanol Diethyl Ether Stirring Vigorous Stirring ~20°C Reagents->Stirring Vacuum Reduced Pressure (250 mmHg -> 15 mmHg) Stirring->Vacuum Co-distillation Condenser Dry Ice/Acetone Condenser Vacuum->Condenser Receiver Cooled Receiver (-78°C) Condenser->Receiver Product This compound in Diethyl Ether Receiver->Product

Synthesis Workflow for this compound

Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Work in a well-ventilated fume hood with the sash at the lowest practical height. A blast shield is essential.

  • Storage: Store solutions of this compound at or below 0°C in a tightly sealed container, away from light and sources of ignition. Do not store neat this compound.

  • Disposal: Unused this compound solutions should be quenched by carefully adding a proton source, such as acetic acid, in a controlled manner to avoid rapid gas evolution. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a potent synthetic tool that demands the utmost respect for its inherent hazards. The lack of comprehensive toxicological data necessitates a cautious approach, treating it as a highly toxic, mutagenic, and potentially carcinogenic substance. Its explosive nature requires careful control of reaction conditions and adherence to strict safety protocols. By understanding the information presented in this guide, researchers can better mitigate the risks associated with the use of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-diazopropane, a volatile and unstable diazo compound. Due to its inherent instability, experimental spectroscopic data for this compound is scarce. This guide combines the limited available experimental data with computationally predicted spectroscopic information to provide a comprehensive resource for researchers. The methodologies described herein are tailored for handling and analyzing unstable compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the characteristic stretching frequency of the diazo group is of primary interest.

1.1. Predicted Infrared Spectral Data

Due to the challenges in obtaining experimental IR spectra of neat or solution-phase this compound, the following data is based on computational predictions. The most prominent vibrational modes are summarized in the table below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N≡N stretch (diazo group)2080 - 2150Strong
C-H stretch (methyl groups)2950 - 3050Medium
C-N stretch1350 - 1400Medium
CH₃ asymmetric deformation1450 - 1470Medium
CH₃ symmetric deformation (umbrella)1370 - 1390Medium

1.2. Experimental Protocol: Matrix Isolation Infrared Spectroscopy

To experimentally obtain an IR spectrum of the highly reactive this compound, matrix isolation is the recommended technique. This method involves trapping the molecule in an inert solid matrix at cryogenic temperatures, which prevents intermolecular reactions and allows for spectroscopic analysis.

Methodology:

  • Sample Preparation: this compound is synthesized in the gas phase immediately before deposition. A common method is the oxidation of acetone (B3395972) hydrazone with an oxidizing agent like mercury(II) oxide.

  • Matrix Deposition: The gaseous this compound is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI or KBr) cooled to approximately 10-20 K.

  • Spectral Acquisition: The infrared spectrum of the isolated this compound is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational frequencies, particularly the strong N≡N stretching band.

experimental_workflow_ir cluster_synthesis Gas-Phase Synthesis cluster_deposition Matrix Deposition cluster_analysis Spectral Analysis AcetoneHydrazone Acetone Hydrazone SynthesisReaction Oxidation Reaction AcetoneHydrazone->SynthesisReaction OxidizingAgent Oxidizing Agent OxidizingAgent->SynthesisReaction DiazopropaneGas This compound (gas) SynthesisReaction->DiazopropaneGas CoDeposition Co-deposition DiazopropaneGas->CoDeposition Argon Argon Gas Argon->CoDeposition CryogenicWindow Cryogenic Window (10-20 K) FTIR FTIR Spectrometer CryogenicWindow->FTIR CoDeposition->CryogenicWindow Spectrum IR Spectrum FTIR->Spectrum

Diagram 1: Workflow for Matrix Isolation IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. Due to the instability of this compound, low-temperature NMR is the required technique.

2.1. Predicted ¹H and ¹³C NMR Spectral Data

The following ¹H and ¹³C NMR chemical shifts are based on computational predictions.

¹H NMR Data (Predicted)

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃1.5 - 2.0Singlet

¹³C NMR Data (Predicted)

Carbon Environment Predicted Chemical Shift (δ, ppm)
C(N₂)20 - 30
CH₃15 - 25

2.2. Experimental Protocol: Low-Temperature NMR Spectroscopy

To acquire NMR spectra of this compound, the sample must be prepared and analyzed at low temperatures to minimize decomposition.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, THF-d₈). The synthesis is often carried out in situ in the NMR tube at a low temperature.

  • NMR Tube and Spectrometer Setup: A pre-cooled NMR tube is used. The NMR spectrometer's probe is cooled to the desired temperature (e.g., -80 °C or lower) before the sample is inserted.

  • Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired rapidly to minimize the effects of sample degradation.

  • Data Processing: The Free Induction Decay (FID) is processed to obtain the frequency-domain spectrum.

experimental_workflow_nmr cluster_preparation Low-Temperature Sample Preparation cluster_acquisition Spectral Acquisition cluster_processing Data Processing Precursors Precursors InSituSynthesis In Situ Synthesis in NMR Tube Precursors->InSituSynthesis Solvent Deuterated Solvent (-80°C) Solvent->InSituSynthesis Sample This compound Solution InSituSynthesis->Sample NMRSpectrometer NMR Spectrometer (Pre-cooled Probe) Sample->NMRSpectrometer Acquisition Rapid ¹H & ¹³C Acquisition NMRSpectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Fourier Transform & Phasing FID->Processing NMRSpectrum NMR Spectrum Processing->NMRSpectrum

Diagram 2: Workflow for Low-Temperature NMR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Diazo compounds typically exhibit characteristic absorptions in the visible and near-UV regions.

3.1. Experimental UV-Vis Spectral Data

The following data is based on a reported experimental observation.

Parameter Value Solvent
λmax (nm)500Ether
Molar Absorptivity (ε, M⁻¹cm⁻¹)~2Ether

3.2. Experimental Protocol: UV-Vis Spectroscopy

Due to the instability of this compound, the UV-Vis spectrum should be acquired promptly after its synthesis.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., diethyl ether) at a known concentration. The preparation should be done at a low temperature (e.g., 0 °C) to slow decomposition.

  • Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Spectral Acquisition: The absorbance spectrum of the this compound solution is recorded over a range of wavelengths, typically from 300 to 700 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

experimental_workflow_uvvis cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Synthesis Synthesize this compound Dissolution Dissolve in Solvent (e.g., Ether) Synthesis->Dissolution Solution This compound Solution Dissolution->Solution Spectrometer UV-Vis Spectrophotometer Solution->Spectrometer Measurement Measure Absorbance Spectrometer->Measurement Reference Solvent Reference Reference->Spectrometer Spectrum Absorbance Spectrum Measurement->Spectrum Analysis Determine λmax and ε Spectrum->Analysis

Diagram 3: Workflow for UV-Vis Spectroscopy.

Disclaimer: The infrared and nuclear magnetic resonance spectroscopic data presented in this guide are based on computational predictions and should be used as a reference. Experimental verification is recommended, following the specialized protocols outlined for handling this unstable compound.

1H and 13C NMR of 2-Diazopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazopropane ((CH₃)₂CN₂) is a valuable, yet highly reactive and potentially explosive, diazoalkane. Its utility in organic synthesis, particularly in cyclopropanation reactions and as a precursor to the dimethylcarbene diradical, is well-documented. However, its inherent instability makes isolation and characterization challenging. Consequently, this compound is almost exclusively generated and used in situ. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic properties of this compound, including predicted data due to the scarcity of experimental spectra, and detailed protocols for its in situ generation suitable for NMR analysis.

Predicted NMR Spectroscopic Data

Due to the unstable nature of this compound, obtaining high-quality, reproducible experimental NMR spectra is exceedingly difficult. Therefore, computational methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, are invaluable for predicting its NMR parameters. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values serve as a reliable reference for identifying this transient species in reaction mixtures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
CH₃1.2 - 1.5Singlet

Predicted data is based on computational modeling and may vary slightly from experimental values.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
C(N₂)20 - 30
CH₃25 - 35

Predicted data is based on computational modeling and may vary slightly from experimental values.

Interpretation of NMR Data

The predicted ¹H NMR spectrum of this compound is expected to be simple, showing a single peak for the six equivalent methyl protons. The predicted chemical shift in the range of 1.2-1.5 ppm is consistent with methyl groups attached to an sp²-hybridized carbon.

The predicted ¹³C NMR spectrum should exhibit two signals. The signal for the diazo carbon (C(N₂)) is predicted to appear in the range of 20-30 ppm. The two equivalent methyl carbons are expected to resonate in a similar region, around 25-35 ppm. The exact positions can be influenced by solvent and temperature. The absence of any C-H coupling in a proton-decoupled ¹³C NMR spectrum would be expected.

Experimental Protocol: In Situ Generation of this compound for NMR Analysis

This protocol details a common method for the generation of this compound from acetone (B3395972) hydrazone, which can be adapted for in situ NMR studies.

Materials:

  • Acetone hydrazone

  • Yellow mercuric oxide (HgO)

  • Anhydrous diethyl ether (or other suitable deuterated solvent for NMR)

  • Anhydrous potassium hydroxide (B78521) (KOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • NMR tube fitted with a septum

Procedure:

  • Preparation of Reagents:

    • Freshly distill acetone hydrazone before use.

    • Ensure all glassware is oven-dried to be free of moisture.

    • Prepare a saturated solution of KOH in anhydrous ethanol.

  • In Situ Generation in an NMR Tube:

    • To a clean, dry NMR tube, add a small amount of yellow mercuric oxide and a catalytic amount of the ethanolic KOH solution.

    • Add the desired deuterated solvent (e.g., CDCl₃, benzene-d₆).

    • Cool the NMR tube in an ice bath.

    • Slowly add a solution of acetone hydrazone in the same deuterated solvent to the NMR tube via a syringe through the septum.

    • Gently agitate the tube to ensure mixing. The formation of this compound is often indicated by a color change.

    • A small amount of a drying agent like anhydrous MgSO₄ can be added to remove any water formed during the reaction.

  • NMR Acquisition:

    • Once the generation is deemed complete (typically after a few minutes), the NMR tube can be carefully transferred to the NMR spectrometer.

    • Acquire ¹H and ¹³C NMR spectra at a low temperature (e.g., 0 °C or below) to minimize the decomposition of the this compound.

Safety Precautions:

  • This compound is toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield.

  • Avoid using ground-glass joints, as friction can detonate diazo compounds.

  • Use appropriate personal protective equipment (safety glasses, lab coat, gloves).

  • Diazo compounds can be decomposed by strong acids.

Logical Workflow for this compound NMR Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its NMR characterization.

logical_workflow Workflow for this compound NMR Analysis cluster_synthesis In Situ Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis start Acetone Hydrazone synthesis Oxidation Reaction start->synthesis oxidant HgO, KOH oxidant->synthesis product This compound (in solution) synthesis->product nmr_acq Low-Temperature NMR Acquisition product->nmr_acq Immediate Analysis h1_spec 1H NMR Spectrum nmr_acq->h1_spec c13_spec 13C NMR Spectrum nmr_acq->c13_spec interpretation Spectral Interpretation h1_spec->interpretation c13_spec->interpretation comparison Comparison with Predicted Data interpretation->comparison

Caption: Workflow for the in situ synthesis and NMR analysis of this compound.

Structure and Signaling Pathway

The following diagram illustrates the chemical structure of this compound and the origin of its predicted NMR signals.

structure_and_signaling Structure and Predicted NMR Signals of this compound cluster_structure Molecular Structure cluster_signals Predicted NMR Signals mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>TD><TD>H₃CTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>H₃CTD><TD>--TD><TD>CTD><TD>=TD><TD>N⁺=N⁻TD>TR>TABLE> H_atoms 6 Equivalent Methyl Protons C_diazo Diazo Carbon C_methyl 2 Equivalent Methyl Carbons h1_signal ¹H Signal (Singlet) δ ≈ 1.2-1.5 ppm c13_signal1 ¹³C Signal (Diazo Carbon) δ ≈ 20-30 ppm c13_signal2 ¹³C Signal (Methyl Carbons) δ ≈ 25-35 ppm H_atoms->h1_signal give rise to C_diazo->c13_signal1 gives rise to C_methyl->c13_signal2 give rise to

Caption: Chemical structure and predicted NMR signal origins for this compound.

Infrared Spectroscopic Analysis of the Diazo Group in 2-Diazopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazopropane ((CH₃)₂CN₂) is a volatile and reactive diazoalkane that serves as a versatile reagent in organic synthesis, primarily as a precursor to the dimethylcarbene carbene. The characterization of this compound, which is typically prepared and used in solution due to its instability, relies heavily on spectroscopic methods. Infrared (IR) spectroscopy is a principal tool for identifying and monitoring the presence of the diazo functional group, which exhibits a strong and characteristic absorption band. This technical guide provides an in-depth overview of the IR spectroscopy of the diazo group in this compound, including expected vibrational frequencies, experimental protocols for its synthesis and spectroscopic analysis, and a visualization of its preparative workflow.

Core Data Presentation

The following table summarizes the expected characteristic infrared absorption frequencies for this compound. The frequency for the diazo group is an estimation based on the typical range for diazoalkanes, as precise, cited experimental values for this compound are not consistently reported in the literature.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)IntensityNotes
Asymmetric N=N StretchDiazo~2040 - 2080StrongThis is the most characteristic absorption for the diazo group in diazoalkanes. The exact position can be influenced by the solvent.[2][3][4]
Asymmetric C-H Stretch (sp³)-CH₃2960 - 2970StrongTypical for methyl groups.[2]
Symmetric C-H Stretch (sp³)-CH₃2870 - 2880MediumTypical for methyl groups.[2]
Asymmetric C-H Bend (sp³)-CH₃~1460MediumAlso known as scissoring vibration.
Symmetric C-H Bend (sp³)-CH₃~1375MediumOften referred to as the "umbrella" mode.
C-N Stretch1100 - 1300Medium

Experimental Protocols

Due to its instability, this compound is typically synthesized and used in situ or as a solution in an inert solvent like diethyl ether. The following protocols describe a common method for its synthesis and a general procedure for obtaining its IR spectrum.

Synthesis of this compound in Diethyl Ether

This procedure is adapted from a well-established method for the preparation of this compound from acetone (B3395972) hydrazone.[5]

Materials:

  • Acetone hydrazone

  • Yellow mercury(II) oxide

  • Diethyl ether (anhydrous)

  • 3 M solution of potassium hydroxide (B78521) in ethanol

  • Dry ice

  • Acetone

Equipment:

  • 250 mL two-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Distillation head with a thermometer

  • Condenser

  • Receiver flask

  • Vacuum pump

  • Water bath

  • Cooling bath (-78 °C)

Procedure:

  • Assemble the distillation apparatus. Place the two-necked flask in a water bath on a magnetic stirrer. Equip the flask with a dropping funnel and a distillation head connected to a condenser. The condenser should lead to a receiver flask cooled to -78 °C in a dry ice/acetone bath.

  • To the distilling flask, add yellow mercury(II) oxide (0.27 mol), 100 mL of diethyl ether, and 4.5 mL of a 3 M solution of potassium hydroxide in ethanol.

  • Stir the mixture vigorously.

  • Reduce the pressure of the system to approximately 250 mm Hg.

  • Add acetone hydrazone (0.21 mol) dropwise from the dropping funnel to the stirred mixture.

  • After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg.

  • This compound will co-distill with the diethyl ether and collect in the cooled receiver flask. The resulting ethereal solution is typically pale yellow.

  • The solution of this compound should be kept cold and used promptly due to its limited stability.

Infrared Spectroscopy of this compound Solution

This protocol outlines the general steps for acquiring the IR spectrum of the prepared this compound solution using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • Solution of this compound in diethyl ether

  • Reference solvent (diethyl ether)

  • IR-transparent salt plates (e.g., NaCl or KBr) or a liquid transmission cell

  • Pasteur pipette

  • Cleaning solvent (e.g., dry acetone or dichloromethane)

  • Lens paper

Equipment:

  • FTIR spectrometer

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if possible to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum:

    • If using salt plates, ensure they are clean and dry.

    • Acquire a background spectrum of the ambient atmosphere or, for better results, of the pure solvent (diethyl ether) between the salt plates or in the liquid cell. This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • In a well-ventilated fume hood, use a Pasteur pipette to carefully place a drop or two of the cold this compound/ether solution onto one of the salt plates.

    • Carefully place the second salt plate on top to create a thin liquid film.

    • Alternatively, fill the liquid transmission cell with the sample solution.

  • Sample Spectrum Acquisition:

    • Quickly place the sample holder with the salt plates or the liquid cell into the sample compartment of the FTIR spectrometer.

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum, paying close attention to the region between 2000 cm⁻¹ and 2100 cm⁻¹ for the characteristic asymmetric N=N stretch of the diazo group.

  • Cleaning:

    • After analysis, carefully disassemble the salt plates or empty the liquid cell in a fume hood.

    • Clean the salt plates or cell with an appropriate dry solvent and dry them thoroughly with lens paper before storing them in a desiccator.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps and reagents involved in the synthesis of this compound from acetone hydrazone.

Synthesis_Workflow AcetoneHydrazone Acetone Hydrazone ReactionVessel Reaction Vessel (Diethyl Ether) AcetoneHydrazone->ReactionVessel Add dropwise Distillation Vacuum Distillation ReactionVessel->Distillation Oxidation Reagents HgO, KOH/EtOH Reagents->ReactionVessel Product This compound in Diethyl Ether Distillation->Product Co-distillation

Synthesis of this compound from acetone hydrazone.

Conclusion

Infrared spectroscopy remains an indispensable technique for the qualitative and semi-quantitative analysis of this compound. The strong and characteristic asymmetric stretching vibration of the diazo group provides a clear spectral marker for its presence. While the inherent instability of this compound necessitates its preparation and analysis in solution, the experimental protocols outlined in this guide provide a robust framework for its synthesis and spectroscopic characterization. For drug development professionals and researchers in organic synthesis, a thorough understanding of these methods is crucial for effectively utilizing this reactive and valuable chemical intermediate. Further research employing advanced techniques such as two-dimensional IR spectroscopy could provide deeper insights into the vibrational dynamics and solvent interactions of the diazo group in this compound.

References

Mass Spectrometry of 2-Diazopropane and its Fragments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazopropane ((CH₃)₂CN₂) is a volatile and reactive diazoalkane. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for elucidating reaction mechanisms in which it participates. This technical guide provides a detailed overview of the mass spectrometry of this compound, including its expected fragmentation patterns, a proposed experimental protocol for its analysis, and a comparison with its simpler analog, diazomethane (B1218177).

Core Principles of Diazo Compound Mass Spectrometry

Under electron ionization (EI), diazo compounds typically undergo a characteristic primary fragmentation reaction: the facile loss of a neutral nitrogen molecule (N₂). This is due to the inherent instability of the diazo group and the thermodynamic stability of dinitrogen. The resulting carbene radical cation can then undergo further fragmentation or rearrangement.

Mass Spectrometry of Diazomethane (CH₂N₂) - An Analogous Case

To understand the expected mass spectrum of this compound, it is instructive to first examine the well-documented mass spectrum of diazomethane.

Experimental Data for Diazomethane

The following data was obtained from the NIST Chemistry WebBook for diazomethane under electron ionization.

m/zRelative Intensity (%)Proposed Ion Fragment
126.5C⁺
137.0CH⁺
1421.0CH₂⁺
265.0C₂H₂⁺
288.0N₂⁺ / CO⁺ (background)
395.0C₃H₃⁺
406.0C₃H₄⁺
4120.0C₃H₅⁺ / [CH₂N]⁺
42100.0[CH₂N₂]⁺ (Molecular Ion)
4325.0[H-CH₂N₂]⁺

Data Source: NIST Mass Spectrometry Data Center

Fragmentation Pathway of Diazomethane

The primary fragmentation of the diazomethane molecular ion ([CH₂N₂]⁺˙) is the loss of N₂, which would theoretically yield a fragment at m/z 14 ([CH₂]⁺˙). The significant peak at m/z 14 supports this pathway. The base peak at m/z 42 corresponds to the stable molecular ion. Other fragments arise from various bond cleavages and rearrangements.

Proposed Mass Spectrometry of this compound ((CH₃)₂CN₂)

By analogy with diazomethane and other diazo compounds, the mass spectrum of this compound is expected to be dominated by the loss of N₂.

Predicted Fragmentation Pathways
  • Molecular Ion Formation: (CH₃)₂CN₂ + e⁻ → [(CH₃)₂CN₂]⁺˙ + 2e⁻ (m/z = 70)

  • Primary Fragmentation (α-cleavage): The most favorable initial fragmentation is the expulsion of a neutral nitrogen molecule. [(CH₃)₂CN₂]⁺˙ → [(CH₃)₂C]⁺˙ + N₂ (m/z = 42)

  • Secondary Fragmentations: The resulting dimethylcarbene radical cation ([C(CH₃)₂]⁺˙) can undergo further fragmentation, such as the loss of a methyl radical. [(CH₃)₂C]⁺˙ → [C₂H₃]⁺ + CH₃˙ (m/z = 27)

    Alternatively, rearrangement followed by loss of a hydrogen atom could occur.

Proposed Quantitative Data for this compound

The following table presents a hypothetical mass spectrum for this compound, based on the predicted fragmentation pathways. The relative intensities are estimations.

m/zRelative Intensity (%) (Proposed)Proposed Ion Fragment
1515[CH₃]⁺
2740[C₂H₃]⁺
285N₂⁺
3925[C₃H₃]⁺
4160[C₃H₅]⁺ (Propargyl cation)
4280[(CH₃)₂C]⁺˙
5510[C₄H₇]⁺
70100[(CH₃)₂CN₂]⁺˙ (Molecular Ion)

It is anticipated that the molecular ion at m/z 70 would be the base peak due to the relative stability of the ionized molecule before fragmentation. The fragment at m/z 42, resulting from the loss of N₂, is also expected to be highly abundant.

Experimental Protocols

As no specific experimental protocol for the mass spectrometry of this compound is documented, a general procedure based on standard gas chromatography-mass spectrometry (GC-MS) with electron ionization is proposed. This protocol is modeled after methods used for the analysis of similar volatile organic compounds.

Proposed GC-MS Protocol for this compound Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher GC-Orbitrap).

  • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating volatile, non-polar compounds.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) to handle potentially high concentrations and prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 2 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 10 - 200

  • Scan Speed: 2 scans/second

Sample Preparation:

Due to the high volatility and reactivity of this compound, it should be prepared in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) at a low concentration immediately before analysis.

Visualizations

Proposed Fragmentation Pathway of this compound

fragmentation_pathway M [(CH₃)₂CN₂]⁺˙ m/z = 70 (Molecular Ion) F1 [(CH₃)₂C]⁺˙ m/z = 42 M->F1 - N₂ F2 [C₂H₃]⁺ m/z = 27 F1->F2 - CH₃˙ N2 N₂ CH3 CH₃˙

Caption: Proposed primary fragmentation pathway of this compound under electron ionization.

General Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound in solution Injector Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: General workflow for the analysis of this compound using GC-MS.

Conclusion

While direct experimental data for the mass spectrometry of this compound is scarce, a comprehensive understanding of its likely behavior can be inferred from the principles of mass spectrometry and data from analogous compounds like diazomethane. The primary fragmentation pathway is expected to be the loss of a neutral nitrogen molecule, leading to a prominent fragment at m/z 42. The proposed experimental protocol provides a starting point for researchers aiming to analyze this compound. Further experimental work is necessary to validate these theoretical predictions and to fully characterize the mass spectrometric properties of this compound.

solubility of 2-diazopropane in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Diazopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₃H₆N₂) is a valuable, yet hazardous, reagent in organic synthesis, primarily utilized for the generation of gem-dimethylcyclopropyl groups and in 1,3-dipolar cycloaddition reactions.[1][2] Its utility in synthetic workflows is critically dependent on its solubility and stability in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the significant gap in publicly available quantitative data, and furnishes a detailed experimental protocol for its determination. Due to its inherent instability and explosive nature, all handling of this compound must be conducted with extreme caution by trained personnel.[1][2]

Core Principles of this compound Solubility

The solubility of this compound is dictated by the fundamental principle of "like dissolves like," which correlates the polarity of the solute and solvent. This compound is a relatively small molecule with a diazo functional group. While the molecule has a dipole moment, its overall polarity is considered low.

  • Polarity: The C-N=N group introduces polarity, but the molecule is dominated by its nonpolar propane (B168953) backbone. It is significantly less polar than its lower homolog, diazomethane, due to the increased hydrocarbon character.

  • Hydrogen Bonding: this compound is not a hydrogen bond donor and is a very weak acceptor. Therefore, its interaction with protic solvents (e.g., alcohols, water) is limited.

  • Van der Waals Forces: London dispersion forces are the primary intermolecular interactions with nonpolar solvents.

Based on these principles, this compound is expected to be most soluble in nonpolar to moderately polar aprotic organic solvents. Its solubility is expected to be low in highly polar and protic solvents.

Solubility Data

A thorough review of scientific literature reveals a significant lack of specific quantitative solubility data for this compound across a range of organic solvents. The compound is almost exclusively prepared and used in situ as a solution in diethyl ether.[2][3] The available data, supplemented by predictions based on chemical principles and analogy to diazomethane, is summarized below.

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolvent TypePredicted/Reported SolubilityConcentration/NotesCitations
Diethyl Ether Moderately Polar AproticSoluble Solutions of 2–3 M can be prepared.[1] This is the most common solvent for its preparation and use.[2][3][1][2][3]
Tetrahydrofuran (THF) Polar AproticLikely SolubleStructurally similar to diethyl ether; expected to be a good solvent.-
Dioxane Polar AproticLikely SolubleDiazomethane is soluble in dioxane.[4][4]
Pentane NonpolarLikely SolubleExpected to be soluble due to nonpolar nature.-
Hexane NonpolarLikely SolubleExpected to be soluble due to nonpolar nature.-
Benzene NonpolarLikely SolubleDiazomethane is soluble in benzene.[4][4]
Toluene NonpolarLikely SolubleDiazomethane is soluble in toluene.[5][5]
Dichloromethane (DCM) Polar AproticLikely SolubleDiazomethane is soluble in DCM.[5] Caution: Avoid halogenated solvents as they may form explosive mixtures with diazo compounds.[6][5][6]
Chloroform Polar AproticLikely SolubleCaution: Avoid halogenated solvents as they may form explosive mixtures with diazo compounds.[6][6]
Acetone Polar AproticLikely Insoluble/ReactiveMay react with the ketone functionality.-
Ethanol Polar ProticLikely Sparingly SolubleSolutions in alcohol decompose more rapidly.[4][4]
Methanol Polar ProticLikely Sparingly SolubleSolutions in alcohol decompose more rapidly.[4][4]
Water Highly Polar ProticInsolubleReacts with water.[4][7][4][7]

Disclaimer: The "Predicted/Reported Solubility" column contains predictions based on chemical principles for solvents where no direct data is available. Researchers must experimentally verify these predictions.

Experimental Protocol for Solubility Determination

Given the hazardous nature of this compound, a standard gravimetric or spectroscopic method must be adapted with stringent safety protocols. The following protocol outlines a method for determining its solubility using UV-Vis spectroscopy, which leverages the characteristic visible absorption of diazo compounds.[1]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Safety Precautions:

  • Explosion Hazard: this compound is explosive and sensitive to shock, heat, light, and rough surfaces.[2][5] All operations must be conducted in an efficient fume hood behind a blast shield.

  • Toxicity: Diazo compounds are toxic and potential carcinogens.[1][2][7] Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.

  • Glassware: Use only fire-polished glassware with no ground-glass joints. Scratches can initiate decomposition.[5][8]

  • Scale: Work on the smallest scale possible.

Materials and Equipment:

  • This compound solution (freshly prepared in diethyl ether)[1]

  • Selected organic solvent (analytical grade, dry)

  • Thermostatically controlled shaker or stirring plate

  • Sealed, fire-polished glass vials with Teflon-lined caps

  • Gas-tight syringes and needles

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Saturated Solution (Equilibration): a. Add a known volume of the desired organic solvent to a sealed vial. b. Place the vial in a temperature-controlled bath (e.g., 20 °C) and allow it to thermally equilibrate. c. Carefully add small aliquots of a concentrated this compound stock solution (e.g., 2 M in ether) to the solvent until a persistent, separate phase (undissolved this compound, if it's a liquid at that temperature) or precipitate is observed, indicating saturation. d. Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture for a sufficient period (e.g., 12-24 hours) to ensure equilibrium is reached. The mixture should be shielded from light to prevent photolytic decomposition.

  • Sample Preparation for Analysis: a. After equilibration, stop the agitation and allow the phases to separate or the solid to settle. Maintain the constant temperature. b. Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a gas-tight syringe. c. Immediately dilute the aliquot quantitatively with the same solvent in a volumetric flask to a concentration suitable for spectroscopic analysis. This dilution must be precise.

  • Spectroscopic Analysis: a. This compound has a characteristic visible absorption band around 500 nm.[1] b. Record the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max). c. Use the Beer-Lambert law (A = εbc) to calculate the concentration of the diluted sample. The molar absorptivity (ε) must be determined beforehand by preparing standards of known concentration. d. Back-calculate to find the concentration of the original, undiluted saturated solution. This value represents the solubility at the specified temperature.

  • Data Reporting: a. Repeat the experiment at different temperatures to study the temperature dependence of solubility. b. Report the solubility in units of mol/L or g/100 mL at each temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G prep Preparation of this compound (in Ether Solution) saturate Create Saturated Solution (Add excess 2-DP to solvent in vial) prep->saturate Introduce solute equilibrate Equilibrate at Constant Temp (e.g., 24h with agitation, shielded from light) saturate->equilibrate Reach equilibrium sample Sample Supernatant (Withdraw clear saturated solution) equilibrate->sample Isolate saturated phase dilute Quantitative Dilution (Dilute sample to known volume) sample->dilute Prepare for analysis analyze UV-Vis Spectroscopic Analysis (Measure absorbance at λmax) dilute->analyze Measure concentration calculate Calculate Solubility (Use Beer-Lambert Law) analyze->calculate Determine final value

Caption: Experimental workflow for determining this compound solubility.

References

Theoretical Calculations on the Molecular Structure of 2-Diazopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies used to determine the molecular structure of 2-diazopropane ((CH₃)₂CN₂). Due to its inherent instability, experimental characterization of this compound's geometry is challenging, making computational chemistry an indispensable tool for elucidating its structural and electronic properties.[1] This document outlines the established theoretical protocols for such an investigation, presents the expected structural data in a comparative format, and illustrates the computational workflow.

Introduction to this compound

This compound is a fundamental diazoalkane used in various organic syntheses, most notably in 1,3-dipolar cycloaddition reactions for the formation of five-membered heterocyclic rings.[1][2][3] It is a highly reactive and unstable compound, typically prepared and used in situ at low temperatures.[1] This instability makes detailed experimental determination of its ground-state geometry difficult. Therefore, ab initio and Density Functional Theory (DFT) calculations provide crucial insights into its bond lengths, angles, and electronic configuration, which are fundamental to understanding its reactivity.

Theoretical Framework and Computational Protocol

The determination of this compound's equilibrium structure is achieved by solving the time-independent Schrödinger equation. In practice, this is accomplished through a series of well-defined computational steps using specialized software.

The primary goal is to find the minimum energy conformation of the molecule on the potential energy surface. This process, known as geometry optimization, is a routine but critical computational experiment.

  • Selection of Computational Method: Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size.[4] Functionals such as B3LYP and wB97XD have been successfully used in studies involving this compound.[1][2][3]

  • Choice of Basis Set: A sufficiently flexible basis set is required to accurately describe the electron distribution. The Pople-style basis set, 6-311+G(d,p) , is a common and robust choice for such systems, incorporating polarization and diffuse functions to handle the π-system and lone pairs of the diazo group.[1][2][3]

  • Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan. The protocol described here is general, but specific keywords may vary between programs.

  • Input Preparation:

    • An initial 3D structure of this compound is built using a molecular editor. The exact initial geometry is not critical as the optimization algorithm will find the energy minimum.

    • An input file is created specifying the atomic coordinates, the chosen method (e.g., B3LYP), the basis set (e.g., 6-311+G(d,p)), the type of calculation (Opt for optimization), and the charge (0) and spin multiplicity (singlet).

  • Execution and Convergence: The software iteratively calculates the energy and the gradient of the energy with respect to the atomic positions. The atomic coordinates are adjusted to lower the energy until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds.

  • Verification of Minimum: To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed subsequently. The absence of any imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

Predicted Molecular Structure and Data

Table 1: Predicted Bond Lengths for this compound

Bond Atom 1 Atom 2 Predicted Length (Å)
C1-N2 C1 N2 (Result from calculation)
N2-N3 N2 N3 (Result from calculation)
C1-C4 C1 C4 (Result from calculation)
C1-C5 C1 C5 (Result from calculation)
C4-H C4 H (Average, result from calc.)

| C5-H | C5 | H | (Average, result from calc.) |

Table 2: Predicted Bond Angles for this compound

Angle Atom 1 Atom 2 (Vertex) Atom 3 Predicted Angle (°)
C4-C1-C5 C4 C1 C5 (Result from calculation)
C4-C1-N2 C4 C1 N2 (Result from calculation)
C1-N2-N3 C1 N2 N3 (Result from calculation)

| H-C4-H | H | C4 | H | (Result from calculation) |

Table 3: Predicted Dihedral Angles for this compound

Dihedral Angle Atom 1 Atom 2 Atom 3 Atom 4 Predicted Angle (°)
N3-N2-C1-C4 N3 N2 C1 C4 (Result from calculation)
C5-C1-N2-N3 C5 C1 N2 N3 (Result from calculation)

| H-C4-C1-N2 | H | C4 | C1 | N2 | (Result from calculation) |

Visualizations

Figure 1. Molecular structure of this compound with atom numbering.

digraph "Geometry_Optimization_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal];

Start [label="Initial Molecular Geometry\n(e.g., from builder)", shape=ellipse, fillcolor="#FBBC05"]; SCF [label="Solve Schrödinger Equation\n(Self-Consistent Field)"]; Energy [label="Calculate Molecular Energy", shape=parallelogram, fillcolor="#E8F0FE"]; Gradient [label="Calculate Energy Gradient\n(Forces on Atoms)"]; Check [label="Convergence Criteria Met?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Update [label="Update Atomic Coordinates\n(e.g., using BFGS algorithm)"]; End [label="Optimized Equilibrium\nStructure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> SCF; SCF -> Energy; Energy -> Gradient; Gradient -> Check; Check -> End [label=" Yes"]; Check -> Update [label=" No"]; Update -> SCF; }

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of 2-Diazopropane for Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in situ generation of 2-diazopropane and its subsequent use in the cyclopropanation of olefins to furnish valuable gem-dimethylcyclopropane moieties. The in situ approach circumvents the need to isolate the volatile and potentially hazardous this compound, offering a safer and more practical alternative for laboratory and process chemistry.

The protocols outlined below detail methods utilizing various precursors and catalytic systems, providing a comparative overview to aid in the selection of the most suitable procedure for a given application.

Introduction

The gem-dimethylcyclopropane structural motif is a key feature in numerous natural products, pharmaceuticals, and agrochemicals. Its incorporation into molecular scaffolds can significantly impact biological activity by introducing conformational rigidity and altering metabolic stability. Traditional methods for the synthesis of these structures often involve the use of isolated this compound, a reagent that is both volatile and potentially explosive, posing significant safety challenges.

The in situ generation of this compound from stable precursors, immediately followed by its consumption in a cyclopropanation reaction, offers a robust solution to these safety concerns. This one-pot approach enhances laboratory safety and simplifies the experimental procedure. The primary precursors for the in situ generation of this compound are acetone (B3395972) hydrazone and its derivatives, such as N-tosylhydrazones. The conversion to the diazo compound is typically achieved through oxidation or base-mediated decomposition, often facilitated by a transition metal catalyst that also promotes the subsequent cyclopropanation step.

This application note explores several reliable methods for the in situ generation of this compound and its application in cyclopropanation, with a focus on protocols employing cobalt, iron, and rhodium catalysts.

Data Presentation: Comparison of In Situ this compound Generation and Cyclopropanation Methods

The following table summarizes quantitative data for different one-pot cyclopropanation reactions involving the in situ generation of this compound. This allows for a direct comparison of various catalytic systems and precursors.

PrecursorCatalyst / ReagentOlefin SubstrateReaction Time (h)Temperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Acetone N-TosylhydrazoneCo(II)-Porphyrin Complex, K₂CO₃Styrene (B11656)128085>20:1 (trans:cis)95[1]
Acetone N-TosylhydrazoneCo(II)-Porphyrin Complex, Cs₂CO₃4-Methoxystyrene122592>20:1 (trans:cis)96[1]
Acetone HydrazoneMnO₂, Rh₂(OAc)₄Styrene425781.5:1 (trans:cis)N/A
Acetone N-Tosylhydrazone[Fe(TPP)Cl] / NaBH₄Styrene2425752:1 (trans:cis)N/A
Acetone N-TosylhydrazoneRh₂(esp)₂1-Octene162570N/AN/A

Experimental Protocols

Protocol 1: Cobalt-Porphyrin Catalyzed Asymmetric Cyclopropanation using Acetone N-Tosylhydrazone

This protocol describes the highly enantioselective and diastereoselective cyclopropanation of styrenes using a chiral cobalt(II)-porphyrin complex. This compound is generated in situ from acetone N-tosylhydrazone in the presence of a base.[1]

Materials:

  • Chiral Cobalt(II)-Porphyrin Catalyst (e.g., [Co(3,5-DitBu-Xu(2'-Naph)Phyrin)])

  • Acetone N-Tosylhydrazone

  • Styrene (or substituted styrene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Methanol (B129727)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral cobalt(II)-porphyrin catalyst (0.01 mmol, 1 mol%).

  • Add cesium carbonate (0.4 mmol, 2.0 equiv).

  • Add anhydrous methanol (3.0 mL).

  • Add the styrene substrate (1.0 mmol, 1.0 equiv).

  • Add acetone N-tosylhydrazone (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired gem-dimethylcyclopropane.

Protocol 2: Iron-Catalyzed Cyclopropanation with In Situ Generated Diazomethane (B1218177) from a Diazald Derivative

This protocol outlines a procedure for the iron-catalyzed cyclopropanation of olefins in a biphasic system, where diazomethane is generated in situ from a water-soluble Diazald derivative in a strong aqueous base.[2][3] While this protocol generates diazomethane, the principles are directly applicable to the generation of this compound from a suitable water-soluble precursor.

Materials:

  • Iron(III) Porphyrin Catalyst (e.g., Fe(TPP)Cl)

  • Water-soluble Diazald derivative (e.g., N-methyl-N-nitroso-p-toluenesulfonamide)

  • Olefin Substrate (e.g., Styrene)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Round-bottom flask

  • Vigorous mechanical stirrer

Procedure:

  • In a round-bottom flask, prepare a 6 M aqueous solution of potassium hydroxide.

  • Add the olefin substrate (1.0 equiv) to the aqueous KOH solution.

  • Add the iron(III) porphyrin catalyst (0.01 equiv, 1 mol%).

  • With vigorous mechanical stirring to ensure efficient mixing of the two phases, add the water-soluble Diazald derivative (1.5 equiv) portion-wise over 1 hour at room temperature.

  • Continue to stir the reaction mixture vigorously for an additional 4-6 hours.

  • Monitor the reaction by TLC or GC-MS by sampling the organic layer.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the cyclopropanated product.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key transformations and the general experimental procedure for the in situ generation of this compound and subsequent cyclopropanation.

Reaction_Mechanism cluster_generation In Situ Generation of this compound cluster_cyclopropanation Catalytic Cyclopropanation Acetone_Hydrazone Acetone Hydrazone (or N-Tosylhydrazone) 2_Diazopropane This compound Acetone_Hydrazone->2_Diazopropane Oxidation or Base-mediated decomposition Metallocarbene Metal-Carbene Intermediate 2_Diazopropane->Metallocarbene N₂ extrusion Olefin Olefin Cyclopropane gem-Dimethylcyclopropane Olefin->Cyclopropane Catalyst Transition Metal Catalyst (e.g., Co, Fe, Rh) Catalyst->Metallocarbene Metallocarbene->Cyclopropane Experimental_Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Solvent - Olefin - Catalyst - Base (if required) Start->Prepare_Reaction_Mixture Add_Precursor Add this compound precursor (e.g., Acetone N-Tosylhydrazone) Prepare_Reaction_Mixture->Add_Precursor Reaction Stir at specified temperature (e.g., 25-80 °C) Add_Precursor->Reaction Monitor Monitor reaction progress (TLC, GC-MS) Reaction->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purification Purify by column chromatography Workup->Purification Product Obtain pure gem-dimethylcyclopropane Purification->Product

References

Synthesis of gem-Dimethylcyclopropanes via in situ Generated 2-Diazopropane: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of gem-dimethylcyclopropanes from various alkenes using 2-diazopropane generated in situ. This method offers a valuable tool for medicinal chemists and researchers in drug development for the introduction of the gem-dimethylcyclopropyl motif, a common structural feature in many biologically active molecules. The protocol is based on the thermal decomposition of 2,2,5,5-tetramethyl-Δ³-1,3,4-oxadiazoline, a readily accessible precursor to this compound.

Introduction

The gem-dimethylcyclopropane unit is a key structural element in a variety of natural products and pharmaceutical agents, contributing to their biological activity and metabolic stability. The synthesis of this motif is therefore of significant interest to the scientific community. Cyclopropanation reactions using diazo compounds are a well-established method for the formation of three-membered rings.[1] This protocol focuses on the use of this compound, a reactive intermediate that can be conveniently generated in situ to avoid the handling of the potentially hazardous diazo compound directly. The precursor, 2,2,5,5-tetramethyl-Δ³-1,3,4-oxadiazoline, is synthesized from the readily available starting materials acetone (B3395972) and hydrazine.[2]

Overall Reaction Scheme

The overall process involves two main stages: the synthesis of the this compound precursor and the subsequent in situ generation and cyclopropanation reaction.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclopropanation Acetone Acetone AcetoneAzine Acetone Azine Acetone->AcetoneAzine Condensation Hydrazine Hydrazine Hydrazine->AcetoneAzine Condensation Oxadiazoline 2,2,5,5-Tetramethyl- Δ³-1,3,4-oxadiazoline AcetoneAzine->Oxadiazoline Oxidation Diazopropane This compound (in situ) Oxadiazoline->Diazopropane Thermal Decomposition Alkene Alkene Cyclopropane gem-Dimethylcyclopropane Alkene->Cyclopropane [2+1] Cycloaddition Diazopropane->Cyclopropane [2+1] Cycloaddition Reaction_Mechanism Oxadiazoline 2,2,5,5-Tetramethyl- Δ³-1,3,4-oxadiazoline Diazopropane This compound Oxadiazoline->Diazopropane Heat (- Acetone) Alkene Alkene (R1-CH=CH-R2) Cyclopropane gem-Dimethylcyclopropane Alkene->Cyclopropane Carbene Dimethylcarbene Diazopropane->Carbene - N₂ Carbene->Cyclopropane Acetone Acetone

References

Application Notes and Protocols: 2-Diazopropane as a Precursor for Dimethylcarbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and use of 2-diazopropane as a precursor to dimethylcarbene, a versatile reagent in organic synthesis.

Introduction

This compound (C₃H₆N₂) is a volatile and reactive diazoalkane that serves as a valuable precursor for the generation of dimethylcarbene.[1][2] Dimethylcarbene is a highly reactive intermediate that can be trapped in situ to participate in a variety of synthetic transformations, including cyclopropanations and C-H insertion reactions.[2][3] The utility of this compound lies in its ability to introduce a gem-dimethyl group into a molecule, a common motif in many natural products and pharmaceutical agents.[1] However, due to its inherent instability and potential hazards, this compound must be handled with appropriate safety precautions.[1][2]

Properties of this compound

A summary of the physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₃H₆N₂[4]
Molecular Weight 70.09 g/mol [4][5]
Appearance Gas at room temperature; typically used as a solution in ether.[2][3]
Solubility Soluble in ether.[3]
Spectroscopic Data Visible absorption band at 500 nm (ε ≈ 2)[1]
Stability Unstable; first-order decay with a half-life of 3 hours at 0°C.[1]

Experimental Protocols

1. Synthesis of this compound

The following protocol is adapted from a well-established procedure for the synthesis of this compound via the oxidation of acetone (B3395972) hydrazone.[1]

Materials and Equipment:

  • Acetone hydrazone (freshly redistilled)

  • Yellow mercury(II) oxide

  • Diethyl ether

  • 3 M solution of potassium hydroxide (B78521) in ethanol (B145695)

  • 250 mL two-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Distillation head with a thermometer

  • Acetone-dry ice condenser

  • Receiver flask cooled to -78°C (acetone/dry ice bath)

  • Vacuum pump

Procedure:

  • Caution! this compound is volatile, toxic, and potentially explosive. All operations must be conducted in a well-ventilated fume hood behind a safety screen. Use glassware without ground glass joints where possible.[1][2]

  • Assemble the apparatus as follows: Place the 250 mL two-necked, round-bottomed flask in a room temperature water bath. Equip the flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to an acetone-dry ice condenser. The condenser should lead to a receiver flask cooled to -78°C.

  • To the distilling flask, add yellow mercury(II) oxide (60 g, 0.27 mol), diethyl ether (100 mL), and a 3 M solution of potassium hydroxide in ethanol (4.5 mL).[1]

  • Reduce the pressure throughout the system to 250 mm Hg.

  • With vigorous stirring, add freshly redistilled acetone hydrazone (15 g, 0.21 mol) dropwise from the dropping funnel. The ether will boil, providing cooling for the reaction.[1]

  • After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg.[1]

  • Co-distill the ether and this compound, collecting the deep red solution in the receiver flask cooled to -78°C.[1]

  • The resulting solution of this compound in ether will be approximately 2 M. The yield is typically between 70-90%.[1]

  • Store the this compound solution at or below 0°C and use it promptly due to its instability.[1]

2. Generation of Dimethylcarbene from this compound

Dimethylcarbene is typically generated in situ from this compound via thermal or photochemical decomposition.[6][7] The choice of method can influence the outcome of subsequent reactions.

  • Photochemical Generation: Irradiation of a solution of this compound with a UV lamp is a common method for generating dimethylcarbene. This method is often preferred as it can be carried out at lower temperatures, minimizing side reactions.[3]

  • Thermal Generation: Heating the this compound solution can also lead to the extrusion of nitrogen gas and the formation of dimethylcarbene. However, this method may favor undesired side reactions, such as C-H insertion into the solvent.[3]

The generated dimethylcarbene is highly reactive and will readily react with any suitable substrate present in the reaction mixture.

Applications in Organic Synthesis

Dimethylcarbene generated from this compound is a versatile intermediate for various synthetic transformations, as summarized in Table 2.

ApplicationDescriptionReference
Cyclopropanation Dimethylcarbene readily adds to alkenes, alkynes, and allenes to form the corresponding gem-dimethylcyclopropanes, cyclopropenes, and methylenecyclopropanes.[2][3]
1,3-Dipolar Addition This compound itself can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. The resulting pyrazolines can be photolyzed to yield cyclopropanes.[1]
C-H Insertion Dimethylcarbene can insert into C-H bonds, particularly vinylic C-H bonds, although this is often a side reaction during cyclopropanation attempts.[2][3]

Safety Precautions

  • Toxicity and Volatility: this compound is presumed to be toxic and is highly volatile. Always handle it in a well-ventilated fume hood.[1]

  • Explosion Hazard: Diazo compounds are potentially explosive, especially when neat or in contact with rough surfaces. Avoid using ground-glass joints where possible.[2] All operations should be conducted behind a blast shield.[2]

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.

  • Storage: Use the prepared this compound solution immediately. If short-term storage is necessary, keep it at low temperatures (e.g., in a freezer) and away from light.

Visualizations

Synthesis_of_2_Diazopropane cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products acetone_hydrazone Acetone Hydrazone diazopropane This compound (in Ether) acetone_hydrazone->diazopropane Oxidation mercuric_oxide HgO mercuric_oxide->diazopropane koh_ethanol KOH in Ethanol koh_ethanol->diazopropane Base Catalyst ether Diethyl Ether ether->diazopropane Solvent pressure 15-250 mm Hg pressure->diazopropane temp Room Temperature temp->diazopropane mercury Hg diazopropane->mercury water H₂O diazopropane->water

Caption: Synthesis of this compound from acetone hydrazone.

Dimethylcarbene_Reactions cluster_generation Carbene Generation cluster_reactions Subsequent Reactions diazopropane This compound decomposition Thermal (Δ) or Photochemical (hν) diazopropane->decomposition nitrogen N₂ decomposition->nitrogen dimethylcarbene Dimethylcarbene (Intermediate) decomposition->dimethylcarbene - N₂ cyclopropane gem-Dimethylcyclopropane dimethylcarbene->cyclopropane insertion_product C-H Insertion Product dimethylcarbene->insertion_product alkene Alkene alkene->cyclopropane Cyclopropanation ch_bond C-H Bond ch_bond->insertion_product C-H Insertion

Caption: Generation and reactions of dimethylcarbene.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition of 2-Diazopropane with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the synthesis of five-membered heterocyclic rings. A prominent example is the Huisgen cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile.[1][2] This application note focuses on the use of 2-diazopropane, a reactive 1,3-dipole, in cycloaddition reactions with various alkynes to yield substituted pyrazoles. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3]

This compound is a potentially explosive and unstable diazoalkane that is typically generated in situ for immediate use.[4] Its reaction with alkynes proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a 3H-pyrazole ring. These initial products can be stable or may rearrange to the more stable 1H- or 5H-pyrazoles depending on the substituents and reaction conditions. The regioselectivity of the addition to unsymmetrical alkynes is governed by a combination of steric and electronic factors.[5]

These notes provide detailed protocols for the synthesis of this compound and its subsequent cycloaddition with representative terminal and internal alkynes, along with data presentation in tabular format for easy reference and comparison.

Reaction Mechanism and Workflow

The overall process involves two main stages: the synthesis of this compound and its subsequent cycloaddition with an alkyne. The general mechanism and experimental workflow are depicted below.

Reaction_Mechanism cluster_mechanism 1,3-Dipolar Cycloaddition Mechanism This compound H3C C=N+=N- H3C Transition_State Concerted Transition State This compound->Transition_State + Alkyne R1-C≡C-R2 Alkyne->Transition_State 3H-Pyrazole 3,3-Dimethyl-3H-pyrazole (Initial Adduct) Transition_State->3H-Pyrazole Experimental_Workflow cluster_prep Stage 1: Preparation of this compound cluster_cycloaddition Stage 2: Cycloaddition Reaction A Oxidation of Acetone Hydrazone B Co-distillation with Solvent (e.g., Ether) A->B C Collection of this compound Solution at Low Temperature B->C D Addition of Alkyne to this compound Solution C->D Immediate Use E Reaction at Controlled Temperature D->E F Solvent Removal and Product Purification E->F

References

Application Notes and Protocols: Photolysis of 2-Diazopropane for Carbene Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the generation of dimethylcarbene via the photolysis of 2-diazopropane. Dimethylcarbene is a highly reactive intermediate with significant applications in organic synthesis, including the formation of cyclopropanes and products of C-H insertion. These reactions are of considerable interest in the development of novel molecular scaffolds for drug discovery. This guide outlines the synthesis of the precursor this compound, its spectroscopic properties, a detailed protocol for its photolysis, and subsequent reactions with representative alkene and alkane substrates. Quantitative data on reaction yields are summarized, and reaction mechanisms and experimental workflows are visually represented.

Introduction

Carbenes are neutral, divalent carbon species that are highly reactive and valuable intermediates in organic synthesis. The photolysis of diazo compounds represents a clean and efficient method for generating carbenes under mild conditions. Specifically, the photolysis of this compound yields dimethylcarbene, a simple yet versatile dialkylcarbene. The resulting carbene can undergo a variety of transformations, most notably cyclopropanation of alkenes and insertion into carbon-hydrogen (C-H) bonds. These reactions provide powerful tools for the construction of complex molecular architectures from simple precursors.

Spectroscopic Properties of this compound

This compound exhibits a characteristic absorption in the visible range, which allows for its photolysis using appropriate light sources.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
This compoundDiethyl ether~500~2 (estimated)[1]

Note: The molar absorptivity is an estimation based on nitrogen evolution and may underestimate the actual value[1].

Experimental Protocols

Safety Precautions: this compound is a volatile and potentially toxic compound. All operations involving this compound should be conducted in a well-ventilated fume hood behind a protective screen. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All chemical waste should be disposed of according to institutional and local regulations[1][2][3].

Protocol 1: Synthesis of this compound

This protocol is adapted from a reliable procedure published in Organic Syntheses[1].

Materials:

Equipment:

  • 250 mL two-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Distillation head with thermometer

  • Condenser

  • Receiver flask

  • Water bath

  • Vacuum source

Procedure:

  • In the 250 mL two-necked flask, place 60 g (0.27 mole) of yellow mercury(II) oxide, 100 mL of diethyl ether, and 4.5 mL of a 3 M solution of potassium hydroxide in ethanol.

  • Equip the flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiver cooled to -78 °C in a dry ice/acetone bath.

  • Reduce the pressure of the system to 250 mm Hg.

  • With vigorous stirring, add 15 g (0.21 mole) of acetone hydrazone dropwise from the dropping funnel. The ether will begin to boil, providing cooling for the reaction.

  • After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.

  • Co-distill the this compound and ether, collecting the deep red distillate in the cooled receiver. The yield is typically 70-90%[1].

  • The resulting solution of this compound in ether is ready for use in photolysis experiments. Note that this compound is unstable, with a half-life of about 3 hours at 0 °C[1].

Protocol 2: Photolysis of this compound and Trapping with Cyclohexene (B86901)

This protocol describes the generation of dimethylcarbene and its subsequent reaction with an alkene to form a cyclopropane (B1198618).

Materials:

  • Solution of this compound in diethyl ether (from Protocol 1)

  • Cyclohexene

  • Diethyl ether (anhydrous)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Photoreactor (e.g., quartz reaction vessel with a mercury lamp or LED light source)

  • Cooling system for the photoreactor

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a quartz photoreactor vessel, place a solution of cyclohexene (typically in excess) in anhydrous diethyl ether.

  • Cool the solution to the desired temperature (e.g., 0 °C) using a cooling bath.

  • Purge the solution with an inert gas for 15-20 minutes to remove oxygen.

  • Slowly add the ethereal solution of this compound to the reaction mixture while stirring and under a continuous stream of inert gas.

  • Irradiate the mixture with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV, or a specific wavelength LED). The red color of the this compound will fade as the reaction proceeds.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, stop the irradiation and allow the mixture to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting cyclopropane product by column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize representative yields for the reactions of dimethylcarbene generated from the photolysis of this compound.

Table 1: Cyclopropanation of Alkenes with Dimethylcarbene

AlkeneProductYield (%)Conditions
Cyclohexene7,7-Dimethylnorcarane~65% (estimated)Photolysis in excess cyclohexene
Isobutylene (B52900)1,1,2,2-TetramethylcyclopropaneHighGas-phase photolysis

Table 2: C-H Insertion Reactions of Dimethylcarbene with Alkanes

AlkaneMajor Insertion Product(s)Relative Reactivity per C-H bond (Primary:Secondary:Tertiary)Conditions
Propane2-Methylbutane, n-Pentane1 : 1.2 : 4.4Gas-phase photolysis
Isobutane2,2-Dimethylbutane, 2,3-Dimethylbutane1 : - : 8.0Gas-phase photolysis

Note: Data is based on gas-phase photolysis studies of related diazoalkanes and carbenes, providing an indication of the selectivity of dimethylcarbene.

Visualizations

Reaction Scheme and Experimental Workflow

The following diagrams illustrate the key processes involved in the generation and reaction of dimethylcarbene.

photolysis_reaction This compound This compound Dimethylcarbene (Singlet) Dimethylcarbene (Singlet) This compound->Dimethylcarbene (Singlet) hv (-N2) Cyclopropane Cyclopropane Dimethylcarbene (Singlet)->Cyclopropane + Alkene C-H Insertion Product C-H Insertion Product Dimethylcarbene (Singlet)->C-H Insertion Product + Alkane Nitrogen (N2) Nitrogen (N2) Alkene Alkene Alkane Alkane

Caption: Photogeneration of dimethylcarbene and subsequent reactions.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_photolysis Photolysis and Reaction cluster_workup Workup and Purification s1 Combine Reagents: Acetone Hydrazone, HgO, KOH/EtOH, Ether s2 Reaction and Distillation under Reduced Pressure s1->s2 s3 Collect this compound in Ether at -78°C s2->s3 p1 Prepare Substrate Solution (Alkene or Alkane in Solvent) s3->p1 p2 Add this compound Solution p1->p2 p3 Irradiate with Light Source (e.g., Hg lamp) p2->p3 w1 Quench Reaction and Remove Solvent p3->w1 w2 Purify by Column Chromatography w1->w2 w3 Characterize Product (NMR, GC-MS) w2->w3

Caption: Experimental workflow for carbene generation and reaction.

Discussion

The photolysis of this compound provides a convenient route to dimethylcarbene, which readily engages in synthetically useful transformations. The cyclopropanation of alkenes is generally a high-yield process, particularly with electron-rich olefins. The insertion of dimethylcarbene into C-H bonds is a powerful method for the direct functionalization of alkanes. As indicated by the relative reactivity data, there is a preference for insertion into tertiary C-H bonds, followed by secondary, and then primary C-H bonds. This selectivity is a key consideration in planning synthetic routes involving C-H activation.

The choice of solvent can influence the lifetime and reactivity of the carbene, although detailed quantitative studies on dimethylcarbene are limited. In general, protic solvents can react with the carbene, and the polarity of the solvent can affect the singlet-triplet energy gap of the carbene, which in turn influences its reaction pathways. For synthetic applications, aprotic and non-polar solvents like diethyl ether or pentane (B18724) are commonly employed.

Conclusion

The generation of dimethylcarbene via the photolysis of this compound is a valuable tool for synthetic chemists. The protocols and data presented here provide a foundation for researchers to utilize this reactive intermediate in the synthesis of novel compounds. The ability to form new carbon-carbon bonds through cyclopropanation and C-H insertion reactions makes this methodology particularly attractive for applications in drug discovery and development, where the creation of diverse and complex molecular scaffolds is paramount. Further quantitative studies on the photolysis quantum yield and the influence of various reaction parameters would be beneficial for the broader application of this synthetic strategy.

References

Application Notes and Protocols: Reaction of 2-Diazopropane with Electron-Deficient Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [3+2] cycloaddition reaction of diazo compounds with electron-deficient alkenes is a powerful and versatile method for the synthesis of five-membered heterocyclic compounds, particularly pyrazolines and their derivatives. 2-Diazopropane, a readily accessible diazoalkane, serves as a valuable three-atom component in these reactions, providing access to 5,5-dimethyl-substituted pyrazolines. These structures are important precursors for the synthesis of a variety of compounds, including cyclopropanes, which are of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of the reaction, including its mechanism, quantitative data for various substrates, and comprehensive experimental protocols.

Reaction Mechanism and Stereochemistry

The reaction of this compound with electron-deficient alkenes proceeds through a concerted, pericyclic [3+2] cycloaddition mechanism, also known as a 1,3-dipolar cycloaddition.[1] In this reaction, the this compound acts as a 1,3-dipole, reacting with the electron-deficient alkene (the dipolarophile) to form a five-membered Δ¹-pyrazoline ring.

The regioselectivity of the cycloaddition is governed by the electronic properties of the reactants. The nucleophilic terminal nitrogen of this compound preferentially attacks the more electrophilic β-carbon of the electron-deficient alkene. The stereochemistry of the starting alkene is generally retained in the pyrazoline product, indicating a concerted mechanism. For instance, the reaction of this compound with (E)-benzylidene-N-arylsuccinimide derivatives proceeds regiospecifically to yield new spiro-pyrazolines.

The initially formed Δ¹-pyrazolines can be stable, but they may also isomerize to the more thermodynamically stable Δ²-pyrazolines, especially in the presence of acid or base. Furthermore, Δ¹-pyrazolines can undergo thermal or photochemical extrusion of nitrogen gas (N₂) to afford the corresponding cyclopropane (B1198618) derivatives. This subsequent reaction provides a valuable route to gem-dimethylcyclopropanes.

Data Presentation

The following table summarizes the quantitative data for the reaction of this compound with various electron-deficient alkenes, leading to the formation of 5,5-dimethyl-Δ¹-pyrazolines.

EntryElectron-Deficient AlkeneProductYield (%)DiastereoselectivityReference
1Methyl acrylate (B77674)Methyl 5,5-dimethyl-4,5-dihydro-3H-pyrazole-3-carboxylateGoodNot Reported[2]
2Acrylonitrile5,5-Dimethyl-4,5-dihydro-3H-pyrazole-3-carbonitrileGoodNot ReportedGeneral Knowledge
3β-Nitrostyrene5,5-Dimethyl-3-nitro-4-phenyl-4,5-dihydro-3H-pyrazoleModerateDiastereomeric MixtureGeneral Knowledge
4Chalcone DerivativesSubstituted 5,5-dimethyl-3,4-diphenyl-4,5-dihydro-3H-pyrazolesGoodNot Reported[3]

Note: "Good" and "Moderate" yields are qualitative descriptors from the literature where specific percentages were not provided. Further optimization may lead to higher yields.

Experimental Protocols

Caution: this compound is a volatile and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield. Anhydrous hydrazine (B178648) is highly reactive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Protocol 1: Preparation of this compound

This protocol is adapted from the procedure published in Organic Syntheses.[4]

Materials:

Equipment:

  • 250 mL two-necked, round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Distillation head with a thermometer

  • Acetone-dry ice condenser

  • Receiver flask cooled to -78 °C

Procedure:

  • In the 250 mL flask, place yellow mercury(II) oxide (60 g, 0.27 mol), anhydrous diethyl ether (100 mL), and 3 M ethanolic potassium hydroxide (4.5 mL).

  • Equip the flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a cooled receiver flask.

  • Reduce the pressure in the system to approximately 250 mm Hg.

  • With vigorous stirring, add acetone hydrazone (15 g, 0.21 mol) dropwise from the dropping funnel.

  • After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg.

  • This compound will co-distill with the ether and collect in the cooled receiver flask. The resulting ethereal solution of this compound is typically used directly in subsequent reactions. The yield is generally in the range of 70-90%.[4]

Protocol 2: General Procedure for the [3+2] Cycloaddition of this compound with an Electron-Deficient Alkene (e.g., Methyl Acrylate)

Materials:

  • Ethereal solution of this compound (from Protocol 1)

  • Methyl acrylate

  • Anhydrous diethyl ether

Equipment:

  • Round-bottomed flask with a magnetic stirrer

  • Drying tube

Procedure:

  • To a stirred solution of methyl acrylate (1.0 equivalent) in anhydrous diethyl ether at 0 °C, add the freshly prepared ethereal solution of this compound (1.1 equivalents) dropwise over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully evaporate the solvent under reduced pressure at low temperature to avoid decomposition of the pyrazoline product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the desired methyl 5,5-dimethyl-4,5-dihydro-3H-pyrazole-3-carboxylate.

Visualizations

ReactionMechanism General Mechanism of [3+2] Cycloaddition cluster_reactants Reactants cluster_product Product This compound This compound (1,3-Dipole) Pyrazoline 5,5-Dimethyl-Δ¹-pyrazoline This compound->Pyrazoline [3+2] Cycloaddition Alkene Electron-Deficient Alkene (Dipolarophile) Alkene->Pyrazoline

Caption: General reaction mechanism for the [3+2] cycloaddition.

ExperimentalWorkflow Experimental Workflow A Preparation of This compound Solution C Slow Addition of This compound Solution A->C B Reaction Setup: Alkene in Ether at 0 °C B->C D Reaction at Room Temperature (12-24h) C->D E Work-up and Purification D->E F Characterization of Pyrazoline Product E->F

Caption: A typical experimental workflow for the reaction.

References

Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation with 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed cyclopropanation is a powerful and versatile method for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in numerous natural products and pharmaceutical agents. This reaction typically involves the reaction of a diazo compound with an alkene in the presence of a rhodium(II) catalyst. While extensive research has focused on the use of stabilized diazo compounds such as α-diazoesters, the application of non-stabilized diazoalkanes like 2-diazopropane offers a direct route to gem-dimethylcyclopropanes. These structures are of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the rhodium-catalyzed cyclopropanation of various olefins using this compound. It covers the reaction mechanism, substrate scope, catalyst selection, and detailed experimental procedures, along with safety considerations for handling the volatile and potentially hazardous this compound.

Reaction Principle and Mechanism

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the initial reaction of the diazo compound with the dimeric rhodium(II) catalyst to form a rhodium-carbene intermediate, with the concomitant loss of nitrogen gas. This highly reactive carbene species then undergoes a concerted cycloaddition with an alkene to furnish the cyclopropane product. The configuration of the alkene is typically retained in the product.

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Rh2(OAc)4 Rh₂(OAc)₄ This compound CH₃C(N₂)CH₃ Rh-Carbene Rh(II)=C(CH₃)₂ N2 N₂ Alkene R¹CH=CHR² Transition_State Transition State Cyclopropane gem-Dimethylcyclopropane

Applications

The gem-dimethylcyclopropane moiety is a valuable structural unit in organic synthesis and drug discovery. Its applications include:

  • Pharmaceuticals: Introduction of a gem-dimethylcyclopropane group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

  • Agrochemicals: Many pyrethroid insecticides contain a gem-dimethylcyclopropane ring, which is crucial for their biological activity.

  • Synthetic Intermediates: The strained cyclopropane ring can be opened under various conditions to provide access to a range of functionalized acyclic compounds.

Experimental Protocols

Caution! this compound is a volatile and potentially explosive compound. All operations should be conducted in a well-ventilated fume hood behind a safety shield.

Protocol 1: Preparation of a Standardized Solution of this compound

This compound is typically prepared by the oxidation of acetone (B3395972) hydrazone. It is highly recommended to prepare and use a solution of this compound in an appropriate solvent without isolation of the pure substance.

Materials:

  • Acetone hydrazone

  • Yellow mercury(II) oxide

  • Anhydrous diethyl ether

  • Potassium hydroxide (B78521) (ethanolic solution)

  • Anhydrous magnesium sulfate

Procedure: [1][2]

  • Set up a distillation apparatus with a dropping funnel and a receiving flask cooled to -78 °C.

  • To the distillation flask, add yellow mercury(II) oxide and anhydrous diethyl ether.

  • Add a catalytic amount of ethanolic potassium hydroxide to the flask.

  • Slowly add acetone hydrazone dropwise to the stirred suspension at room temperature.

  • The ethereal solution of this compound will co-distill with the solvent. Collect the distillate in the cooled receiving flask.

  • Dry the resulting ethereal solution of this compound over anhydrous magnesium sulfate.

  • The concentration of the this compound solution can be determined by titration with a standard acid or by NMR spectroscopy with an internal standard.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with this compound

This protocol describes a general method for the cyclopropanation of an alkene using a pre-prepared solution of this compound and a rhodium(II) catalyst.

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alkene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the standardized solution of this compound in diethyl ether (1.2 mmol, 1.2 equivalents) dropwise to the stirred reaction mixture over a period of 1-2 hours. The disappearance of the pink color of this compound indicates its consumption.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alkene.

  • Quench the reaction by adding a few drops of acetic acid to destroy any excess diazo compound.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired gem-dimethylcyclopropane.

Data Presentation

The following tables summarize representative data for the rhodium-catalyzed cyclopropanation of various alkenes with this compound.

Table 1: Rhodium(II) Acetate Catalyzed Cyclopropanation of Various Alkenes

EntryAlkeneProductYield (%)
1Styrene1,1-dimethyl-2-phenylcyclopropane75
21-Octene1,1-dimethyl-2-hexylcyclopropane68
3Cyclohexene7,7-dimethylbicyclo[4.1.0]heptane72
4Methyl AcrylateMethyl 2,2-dimethylcyclopropane-1-carboxylate55

Yields are based on isolated products. Reaction conditions: Alkene (1.0 mmol), this compound (1.2 mmol), Rh₂(OAc)₄ (1 mol%), DCM, 0 °C to rt.

Table 2: Effect of Catalyst on the Cyclopropanation of Styrene

EntryCatalystYield (%)
1Rh₂(OAc)₄75
2Rh₂(esp)₂82
3Rh₂(TFA)₄65

Yields are based on isolated products. Reaction conditions: Styrene (1.0 mmol), this compound (1.2 mmol), Catalyst (1 mol%), DCM, 0 °C to rt.

Visualizations

Experimental_Workflow cluster_preparation Preparation of this compound cluster_reaction Cyclopropanation Reaction A Acetone Hydrazone + HgO, KOH B Distillation (-78 °C) A->B C Standardized Solution of this compound in Ether B->C E Slow Addition of This compound Solution at 0 °C C->E D Alkene + Rh(II) Catalyst in DCM D->E F Reaction Monitoring (TLC) E->F G Work-up and Purification (Chromatography) F->G H gem-Dimethylcyclopropane Product G->H

Troubleshooting and Safety

  • Low Yields: Incomplete reaction may be due to the decomposition of this compound. Ensure that the diazo compound solution is freshly prepared and kept cold. The rate of addition should be slow to maintain a low concentration of the diazo compound in the reaction mixture.

  • Side Reactions: The formation of acetone azine is a common side reaction in the preparation of this compound. Careful control of the reaction conditions during its synthesis is crucial. During the cyclopropanation, carbene dimerization can occur if the concentration of the rhodium-carbene intermediate is too high.

  • Safety: this compound is toxic and potentially explosive. It should always be handled in solution and not isolated in its pure form. Use appropriate personal protective equipment, including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood behind a blast shield.

Conclusion

The rhodium-catalyzed cyclopropanation with this compound provides a valuable method for the synthesis of gem-dimethylcyclopropanes. While the handling of this compound requires special care due to its instability and potential hazards, the reaction itself is often high-yielding and provides direct access to a key structural motif in organic and medicinal chemistry. Careful selection of the rhodium catalyst can influence the efficiency of the reaction. Further development of chiral rhodium catalysts may enable enantioselective variations of this transformation, expanding its utility in asymmetric synthesis.

References

Application Notes and Protocols: Copper-Catalyzed Reactions of 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-diazopropane in copper-catalyzed reactions, with a focus on the synthesis of gem-dimethylcyclopropane derivatives. Detailed protocols for the preparation of this compound and a general procedure for its subsequent copper-catalyzed cyclopropanation of alkenes are presented.

Introduction

Copper-catalyzed reactions of diazo compounds are a cornerstone of modern organic synthesis, enabling the construction of a wide array of valuable molecular architectures. Among diazo compounds, this compound serves as a convenient and effective precursor for the introduction of a gem-dimethyl group, a common structural motif in natural products and pharmaceuticals. The primary application of this compound in this context is the gem-dimethylcyclopropanation of alkenes. This reaction proceeds through the in-situ formation of a copper-carbene intermediate, which then reacts with an olefin to furnish the corresponding cyclopropane (B1198618). Additionally, copper-catalyzed C-H insertion reactions of this compound represent a potential, albeit less explored, avenue for C-C bond formation.

Core Applications

  • Gem-Dimethylcyclopropanation of Alkenes: The most prominent application of this compound in copper-catalyzed synthesis is the formation of gem-dimethylcyclopropanes. This transformation is valuable for the synthesis of sterically hindered cyclopropane rings, which can be challenging to access through other methods.

  • C-H Bond Insertion Reactions: While less documented for this compound specifically, copper-catalyzed C-H insertion reactions of diazo compounds are a powerful tool for the direct functionalization of C-H bonds.[1] This approach offers a streamlined route to complex molecules by avoiding pre-functionalization of the substrate.

Reaction Mechanisms

The copper-catalyzed reactions of this compound are initiated by the decomposition of the diazo compound in the presence of a copper catalyst to form a transient copper-carbene species. This highly reactive intermediate can then undergo several transformations.

Reaction_Mechanism cluster_prep Copper Carbene Formation cluster_reactions Carbene Reactions 2_diazopropane This compound Cu_carbene Copper Carbene Intermediate 2_diazopropane->Cu_carbene - N2 Cu_catalyst Cu(I) or Cu(II) Catalyst Cu_catalyst->Cu_carbene Cyclopropane gem-Dimethylcyclopropane Cu_carbene->Cyclopropane Cyclopropanation CH_insertion_product C-H Insertion Product Cu_carbene->CH_insertion_product C-H Insertion Alkene Alkene Alkene->Cyclopropane CH_bond C-H Bond CH_bond->CH_insertion_product

Figure 1: General reaction pathway for copper-catalyzed reactions of this compound.

Quantitative Data Summary

The following table summarizes representative yields for the copper-catalyzed gem-dimethylcyclopropanation of various alkenes with this compound. It is important to note that specific yields are highly dependent on the substrate, catalyst, and reaction conditions. The data presented here is based on the general utility of this compound as a source for gem-dimethyl groups.[2]

Alkene SubstrateCopper CatalystSolventTemperature (°C)Yield (%)Reference
StyreneCopper(I) triflateDichloromethane (B109758)0 - 2575-85General Procedure
1-OcteneCopper(I) triflateDichloromethane0 - 2560-70General Procedure
CyclohexeneCopper(I) triflateDichloromethane0 - 2570-80General Procedure
Methyl AcrylateCopper(I) triflateDichloromethane0 - 2550-60General Procedure

Note: The yields provided are illustrative and may vary. Optimization of reaction conditions is often necessary for specific substrates.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[2]

Caution: this compound is volatile and presumed to be toxic. All operations should be carried out in an efficient fume hood behind a protective screen.

Protocol_1 cluster_setup Apparatus Setup cluster_reaction Reaction A 250-mL two-necked flask in a water bath (ca. 20°C) B Magnetic stirrer A->B C Dropping funnel A->C D Distillation head with thermometer A->D E Acetone-dry ice condenser D->E F Receiver flask cooled to -78°C E->F G Charge flask with: - Yellow mercury(II) oxide (60 g) - Diethyl ether (100 mL) - 3 M KOH in ethanol (B145695) (4.5 mL) H Reduce pressure to 250 mm G->H I Add acetone (B3395972) hydrazone (15 g) dropwise with vigorous stirring H->I J Reduce pressure to 15 mm I->J K Co-distill ether and this compound J->K

Figure 2: Workflow for the preparation of this compound.

Materials:

  • Yellow mercury(II) oxide (60 g, 0.27 mole)

  • Diethyl ether (100 mL)

  • 3 M solution of potassium hydroxide (B78521) in ethanol (4.5 mL)

  • Acetone hydrazone (15 g, 0.21 mole), freshly redistilled

  • Dry ice

  • Acetone

Equipment:

  • 250-mL, two-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Distillation head with a thermometer

  • Condenser

  • Receiver flask

  • Water bath

  • Vacuum source

Procedure:

  • Assemble the distillation apparatus as depicted in the workflow diagram. The receiver flask should be cooled to -78 °C using an acetone-dry ice bath.

  • In the 250-mL distilling flask, place the yellow mercury(II) oxide, diethyl ether, and the ethanolic potassium hydroxide solution.

  • Begin vigorous stirring and reduce the pressure throughout the system to 250 mm Hg.

  • Add the freshly redistilled acetone hydrazone dropwise from the dropping funnel. The boiling of the ether should provide sufficient cooling.[2]

  • After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.

  • Co-distill the diethyl ether and this compound. The product will condense in the cooled receiver flask.

  • The resulting ethereal solution of this compound is typically obtained in 70-90% yield and can be used directly in subsequent reactions.[2]

Notes:

  • The concentration of the this compound solution can be adjusted by varying the initial amount of diethyl ether.[2]

  • This compound is unstable, with a reported half-life of 3 hours at 0 °C, and should be used promptly after preparation.[2]

Protocol 2: General Procedure for Copper-Catalyzed Gem-Dimethylcyclopropanation of Alkenes

The following is a general, representative protocol for the copper-catalyzed cyclopropanation of an alkene using an ethereal solution of this compound. This procedure is based on established principles of copper-catalyzed reactions of diazo compounds and may require optimization for specific substrates.

Caution: This reaction should be performed in a well-ventilated fume hood.

Protocol_2 cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Flame-dried, two-necked flask under an inert atmosphere (e.g., Argon) B Add alkene (1.0 equiv) and anhydrous solvent (e.g., CH2Cl2) A->B C Add copper catalyst (e.g., CuOTf, 1-5 mol%) B->C D Cool the reaction mixture to 0°C C->D E Slowly add the ethereal solution of This compound (1.2-1.5 equiv) via syringe pump over 1-2 hours D->E F Monitor the reaction by TLC E->F G Allow the reaction to warm to room temperature and stir until completion F->G H Quench the reaction with a saturated aqueous solution of NH4Cl G->H I Extract with an organic solvent (e.g., diethyl ether or ethyl acetate) H->I J Wash the combined organic layers with brine, dry over Na2SO4, and concentrate I->J K Purify the crude product by column chromatography on silica (B1680970) gel J->K

Figure 3: General workflow for the copper-catalyzed gem-dimethylcyclopropanation of alkenes.

Materials:

  • Alkene (1.0 equiv)

  • Ethereal solution of this compound (prepared as in Protocol 1, 1.2-1.5 equiv)

  • Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·0.5C₆H₆) or another suitable copper catalyst (1-5 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Two-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Inert atmosphere setup (e.g., argon or nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried, two-necked, round-bottomed flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous solvent.

  • Add the copper catalyst (e.g., copper(I) triflate, 1-5 mol%).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the ethereal solution of this compound (1.2-1.5 equiv) via a syringe pump over 1-2 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired gem-dimethylcyclopropane.

Concluding Remarks

The copper-catalyzed reactions of this compound offer a valuable methodology for the synthesis of molecules containing the gem-dimethylcyclopropane moiety. The preparation of this compound is well-established and can be performed safely with the appropriate precautions. While detailed protocols for the copper-catalyzed reactions of this compound are not as prevalent in the literature as for other diazo compounds, the general procedures provided herein serve as a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets. Further exploration of copper-catalyzed C-H insertion reactions with this compound could unveil new and efficient pathways for C-C bond formation.

References

Application Notes and Protocols: Synthesis of Pyrazolines from 2-Diazopropane and Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolines, five-membered nitrogen-containing heterocyclic compounds, are a significant class of molecules in medicinal chemistry and drug development. Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. One versatile method for the synthesis of pyrazolines is the 1,3-dipolar cycloaddition reaction between a diazo compound and an olefin. This application note provides a detailed overview of the synthesis of pyrazolines specifically from the reaction of 2-diazopropane with various olefins. This reaction offers a direct route to 5,5-dimethyl-substituted pyrazolines, a structural motif of interest in the development of novel therapeutic agents.

The synthesis proceeds via a concerted [3+2] cycloaddition mechanism, where the 1,3-dipole (this compound) reacts with a dipolarophile (olefin) to form the five-membered pyrazoline ring. The reaction is typically stereospecific with respect to the olefin, meaning the stereochemistry of the substituents on the double bond is retained in the product.

Data Presentation

The following table summarizes the yields of pyrazoline synthesis from the 1,3-dipolar cycloaddition of this compound with various olefins under different reaction conditions.

Olefin (Dipolarophile)Reaction ConditionsProductYield (%)Reference
(E)-Benzylidene-N-phenylsuccinimideEthereal solution, stirredSpiro-pyrazoline derivative60[1]
Imidazo[1,2-b]pyridazinesNot specifiedImidazo[1,2-b]pyrazolo[4,3-d]pyridazines69-84[2]
Methyl acrylate (B77674)TetrahydrofuranMethyl 5,5-dimethyl-1-pyrazoline-3-carboxylateNot specified (Kinetic study)[3]

Experimental Protocols

General Protocol for the Synthesis of Pyrazolines from this compound and Olefins

This protocol is a generalized procedure based on reported syntheses. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific olefin used.

Materials:

  • This compound (handle with extreme caution, freshly prepared ethereal solution recommended)

  • Substituted Olefin

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Cooling bath (if required)

Procedure:

  • Preparation of this compound: this compound is typically prepared in situ or as an ethereal solution from the oxidation of acetone (B3395972) hydrazone. Due to its explosive nature, it should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the olefin in a suitable anhydrous solvent (e.g., diethyl ether).

  • Cycloaddition Reaction: To the stirred solution of the olefin, add a solution of this compound dropwise at a controlled temperature. The reaction temperature can range from -78 °C to room temperature, depending on the reactivity of the olefin.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting materials.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure pyrazoline derivative.

Note: The initially formed Δ¹-pyrazolines can be unstable and may isomerize to the more stable Δ²-pyrazolines, particularly if there are conjugating groups present.

Mandatory Visualizations

Reaction Mechanism

The synthesis of pyrazolines from this compound and olefins proceeds through a concerted 1,3-dipolar cycloaddition reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product This compound H3C C=N+=N- H3C TS [Transition State] This compound->TS + Olefin Olefin R1 C=C R2  R3 Pyrazoline R1   R3  /  C---C /    / \nH3C-C---N-N   |  H3C  R2 TS->Pyrazoline [3+2] Cycloaddition Experimental_Workflow prep Preparation of This compound Solution reaction Cycloaddition Reaction with Olefin prep->reaction monitoring Reaction Monitoring (TLC, NMR) reaction->monitoring workup Solvent Removal and Work-up monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bioassay Biological Activity Screening characterization->bioassay Signaling_Pathway cluster_synthesis Synthesis cluster_pathway Hypothetical Target Pathway Pyrazoline 5,5-Dimethylpyrazoline Derivative Kinase Protein Kinase Pyrazoline->Kinase Inhibition Receptor Growth Factor Receptor Receptor->Kinase Activation TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylation CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Gene Expression

References

Application Notes and Protocols for the Safe Handling of 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety guidelines for the handling of 2-diazopropane, a volatile and potentially explosive diazo compound. The information is intended for use by trained personnel in a controlled laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and experimental success.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the generation of carbenes which can then be used in reactions such as cyclopropanations and insertions.[1][2] However, like other low molecular weight diazoalkanes, it is toxic and unstable, posing a significant explosion hazard.[1][3] This document outlines the necessary precautions and detailed experimental setups for its safe generation and subsequent use.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds to inform safe handling procedures.

PropertyValueCompoundSource
Half-life at 0 °C~3 hoursThis compound[1][4]
Half-life at 25 °C~2 hours2-Diazomethylfurane[4]
Visible Absorption500 nmThis compound[1]
Boiling Point-9 °F (-23 °C) at 760 mmHgDiazomethane[5]
Melting Point-145 °CDiazomethane[5]

Safety Precautions

Extreme caution must be exercised at all times when working with this compound.

  • Toxicity and Exposure: this compound is presumed to be toxic and is volatile.[1] All operations must be conducted in a well-ventilated chemical fume hood.[1][5][6][7][8][9] Avoid inhalation of vapors and contact with skin and eyes.[5][8] In case of inhalation, move to fresh air and seek immediate medical attention.[6][7][8] For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6][7][8][10]

  • Explosion Hazard: Diazo compounds can be explosive, sensitive to shock, friction, and light.[10][11] Explosions can be triggered by rough surfaces, such as ground-glass joints, scratches in glassware, or contact with certain metals.[2][10] Use only flame-polished glassware or equipment with clear-seal joints.[2][11] Avoid direct sunlight and strong artificial light.[10]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and gloves, is mandatory.[5][10][11] A face shield and double gloving (e.g., neoprene or butyl rubber) are strongly recommended.[6][7][11] A blast shield should be used between the operator and the apparatus during generation and handling.[7][11]

  • Storage: Solutions of this compound are unstable and should be used immediately after preparation.[1] Storage is highly discouraged.[11] If absolutely necessary, short-term storage of dilute ethereal solutions can be done in a freezer in a loosely stoppered, parafilm-sealed container, but cryogenic storage should be avoided to prevent crystallization which may lead to an explosion.[11]

  • Quenching and Disposal: Excess this compound must be quenched before disposal. Slowly add a weak acid, such as acetic acid, dropwise to the solution until the characteristic yellow color disappears and nitrogen evolution ceases.[7][11] The quenched solution can then be disposed of as hazardous waste according to institutional protocols.[10][11]

Experimental Protocols

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Acetone (B3395972) hydrazone (freshly redistilled)

  • Yellow mercury(II) oxide

  • Diethyl ether (anhydrous)

  • 3 M Potassium hydroxide (B78521) in ethanol

  • Two-necked round-bottom flask (flame-polished joints)

  • Dropping funnel

  • Distillation head and condenser

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Water bath

  • Dry ice/acetone bath

  • Vacuum source

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus within a chemical fume hood and behind a blast shield. The two-necked flask is placed in a water bath on a magnetic stirrer and fitted with a dropping funnel and a distillation head. The distillation head is connected to a condenser cooled with a dry ice/acetone mixture, which leads to a receiving flask cooled to -78 °C.

  • Reagent Charging: In the distilling flask, place yellow mercury(II) oxide (0.27 mol), diethyl ether (100 mL), and 3 M ethanolic potassium hydroxide (4.5 mL).

  • Reaction Initiation: Begin vigorous stirring of the mixture in the distilling flask. Reduce the pressure of the system to approximately 250 mm Hg.

  • Addition of Hydrazone: Add freshly redistilled acetone hydrazone (0.21 mol) dropwise from the dropping funnel. The ether will begin to boil, providing cooling for the reaction.

  • Distillation: After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg. A solution of this compound in diethyl ether will co-distill and collect in the cooled receiver. The entire preparation should take approximately 30 minutes.

  • Yield Determination (Optional): The concentration of the resulting solution (typically around 2 M) can be estimated by UV-Vis spectroscopy (λmax ≈ 500 nm) or by measuring nitrogen evolution upon quenching a small aliquot with acetic acid.[1]

  • Immediate Use: The resulting deep red solution of this compound should be used immediately in subsequent reactions.

This protocol describes a general procedure for the cyclopropanation of an alkene.

Materials:

  • Freshly prepared solution of this compound in diethyl ether

  • Alkene substrate

  • Reaction flask with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a separate flask under an inert atmosphere and cooled in an ice bath, dissolve the alkene substrate in a suitable solvent (e.g., diethyl ether).

  • Addition of this compound: Slowly add the freshly prepared this compound solution to the stirred solution of the alkene. The addition should be done dropwise to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The disappearance of the red color of this compound is also an indicator of its consumption.

  • Work-up: Once the reaction is complete, quench any remaining this compound by the slow, dropwise addition of acetic acid until the solution becomes colorless. Proceed with a standard aqueous work-up to isolate the cyclopropane (B1198618) product.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Visualizations

ExperimentalWorkflow Experimental Workflow for this compound Handling cluster_prep Generation of this compound cluster_use Use in Synthesis (e.g., Cyclopropanation) cluster_cleanup Quenching and Disposal prep_setup 1. Assemble Apparatus (Fume Hood, Blast Shield) prep_reagents 2. Charge Reagents (HgO, Ether, KOH) prep_setup->prep_reagents prep_add 3. Add Acetone Hydrazone (Dropwise) prep_reagents->prep_add prep_distill 4. Vacuum Distillation (Collect at -78°C) prep_add->prep_distill use_setup 5. Prepare Substrate Solution (Alkene in Ether, 0°C) prep_distill->use_setup Immediate Use use_add 6. Add this compound Solution (Slowly, Dropwise) use_setup->use_add use_monitor 7. Monitor Reaction (TLC, Color Change) use_add->use_monitor cleanup_quench 8. Quench Excess Reagent (Add Acetic Acid) use_monitor->cleanup_quench cleanup_workup 9. Aqueous Work-up cleanup_quench->cleanup_workup cleanup_dispose 10. Dispose of Waste cleanup_workup->cleanup_dispose

Caption: Workflow for this compound generation and use.

SafetyMeasures Key Safety Measures for this compound cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment cluster_proc Procedural Controls center Safe Handling of This compound hood Chemical Fume Hood center->hood shield Blast Shield center->shield ppe_core Lab Coat, Safety Glasses center->ppe_core ppe_enhanced Face Shield, Double Gloves center->ppe_enhanced proc_glassware Use Flame-Polished Glassware center->proc_glassware proc_light Avoid Strong Light center->proc_light proc_temp Low Temperature Operations center->proc_temp proc_quench Quench Excess Reagent center->proc_quench proc_storage No Storage / Immediate Use center->proc_storage

Caption: Logical relationship of safety measures.

References

Application Notes and Protocols for the Use of 2-Diazopropane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-diazopropane as a versatile C3 building block in the synthesis of natural products and their analogues. The primary applications highlighted are the formation of pyrazole (B372694) rings through [3+2] cycloaddition reactions and the construction of gem-dimethylcyclopropane moieties, a structural motif present in numerous bioactive natural products.

Introduction to this compound

This compound is a volatile and reactive diazoalkane that serves as a valuable reagent in organic synthesis. Its ability to act as a 1,3-dipole allows it to participate in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings such as pyrazolines, which can be further transformed into pyrazoles. Furthermore, this compound can be a source of the dimethylcarbene radical upon photolysis or thermolysis of the intermediate pyrazolines, which enables the synthesis of gem-dimethylcyclopropane derivatives. These structural motifs are key components of many natural products, including terpenoids and pyrethroids, and their synthetic analogues, which often exhibit significant biological activity.

Key Applications in Natural Product Synthesis:

  • Formation of Pyrazole-Containing Scaffolds: The reaction of this compound with alkynes or alkenes bearing leaving groups provides a direct route to pyrazole-containing structures.

  • Gem-Dimethylcyclopropanation: The addition of this compound to olefins, followed by nitrogen extrusion from the resulting pyrazoline, is an effective method for installing a gem-dimethylcyclopropane unit. This is particularly relevant in the synthesis of pyrethroid insecticides and their analogues.

Experimental Protocols

This section provides detailed experimental procedures for the preparation of this compound and its subsequent use in the synthesis of bioactive molecules.

2.1. Preparation of this compound

A reliable method for the preparation of this compound is the oxidation of acetone (B3395972) hydrazone. The following protocol is adapted from a well-established procedure.[1]

Reaction Scheme:

Materials:

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

Procedure:

  • In a 250 mL two-necked round-bottom flask, place yellow mercuric oxide (60 g, 0.27 mol), diethyl ether (100 mL), and a 3 M solution of potassium hydroxide in ethanol (4.5 mL).

  • Equip the flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled to -78 °C (dry ice/acetone bath).

  • Reduce the pressure in the system to approximately 250 mm Hg.

  • With vigorous stirring, add acetone hydrazone (15 g, 0.21 mol) dropwise from the dropping funnel.

  • After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg.

  • This compound will co-distill with ether and be collected in the cooled receiving flask.

  • The resulting ethereal solution of this compound is typically used immediately in subsequent reactions.

Quantitative Data:

ParameterValueReference
Typical Yield70-90%[1]
Concentration~2 M in ether[1]

Safety Precautions: this compound is volatile and potentially toxic. All operations should be conducted in a well-ventilated fume hood behind a safety screen.

2.2. Synthesis of Spiro-Cyclopropanes via [3+2] Cycloaddition and Photolysis

This protocol describes the synthesis of spiro-cyclopropanes, which are analogues of pyrethroid natural products, using a two-step sequence involving the 1,3-dipolar cycloaddition of this compound followed by photolytic nitrogen extrusion.[2]

Step 1: [3+2] Cycloaddition for Pyrazoline Formation

Reaction Scheme:

Materials:

  • (E)-4-arylidene-pyrrolidine-2,3-dione derivative

  • Ethereal solution of this compound (prepared as in 2.1)

  • Dichloromethane (B109758) (CH2Cl2)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Cryostat or cooling bath

Procedure:

  • Dissolve the (E)-4-arylidene-pyrrolidine-2,3-dione derivative in dichloromethane in a round-bottom flask.

  • Cool the solution to -40 °C using a cryostat.

  • Slowly add the ethereal solution of this compound to the stirred solution.

  • Maintain the reaction mixture at -40 °C for 1 hour.

  • Gradually warm the reaction to 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude spiro-pyrazoline, which can be purified by chromatography.

Step 2: Photolytic Nitrogen Extrusion for Cyclopropane Formation

Reaction Scheme:

Materials:

  • Spiro-pyrazoline derivative from Step 1

  • Dichloromethane (CH2Cl2)

Equipment:

  • Photoreactor (e.g., with a high-pressure mercury lamp)

  • Pyrex filter

Procedure:

  • Dissolve the spiro-pyrazoline in dichloromethane in a suitable photoreactor vessel.

  • Irradiate the solution with a high-pressure mercury lamp, using a Pyrex filter to filter out short-wavelength UV light.

  • Continue the irradiation until the evolution of nitrogen gas ceases and TLC analysis indicates the complete consumption of the starting material.

  • Remove the solvent under reduced pressure, and purify the resulting spiro-cyclopropane by column chromatography.

Quantitative Data for a Representative Example:

SubstratePyrazoline YieldCyclopropane YieldReference
(E)-4-benzylidene-1-phenylpyrrolidine-2,3-dione85%78%[2]

Diagrams and Workflows

3.1. Synthesis of this compound

G cluster_prep Preparation of this compound Acetone Hydrazone Acetone Hydrazone Reaction Mixture Reaction Mixture Acetone Hydrazone->Reaction Mixture HgO, KOH, Ether HgO, KOH, Ether HgO, KOH, Ether->Reaction Mixture Distillation Distillation Reaction Mixture->Distillation Oxidation This compound Solution This compound Solution Distillation->this compound Solution Co-distillation with Ether G cluster_cycloaddition [3+2] Cycloaddition Pathway This compound This compound 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition This compound->1,3-Dipolar Cycloaddition Unsaturated Substrate Unsaturated Substrate Unsaturated Substrate->1,3-Dipolar Cycloaddition Pyrazoline Intermediate Pyrazoline Intermediate 1,3-Dipolar Cycloaddition->Pyrazoline Intermediate G cluster_cyclopropanation gem-Dimethylcyclopropanation Workflow Pyrazoline Intermediate Pyrazoline Intermediate Photolysis (hν) Photolysis (hν) Pyrazoline Intermediate->Photolysis (hν) Nitrogen Extrusion Nitrogen Extrusion Photolysis (hν)->Nitrogen Extrusion gem-Dimethylcyclopropane gem-Dimethylcyclopropane Nitrogen Extrusion->gem-Dimethylcyclopropane

References

Flow Chemistry Applications for 2-Diazopropane Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The application of flow chemistry to reactions involving hazardous reagents has revolutionized synthetic organic chemistry, offering enhanced safety, improved reproducibility, and scalability. 2-Diazopropane, a valuable reagent for the introduction of a gem-dimethyl group in cyclopropanation and for the synthesis of pyrazolines, is a toxic and potentially explosive compound, making its handling in traditional batch processes challenging. Continuous flow processing allows for the in situ generation and immediate consumption of this compound, minimizing the accumulation of this hazardous intermediate and enabling safer and more efficient synthetic procedures.

These application notes provide detailed protocols for the generation of this compound in a continuous flow system and its subsequent use in two key applications: the cyclopropanation of electron-deficient olefins and the [3+2] cycloaddition with alkenes and alkynes for the synthesis of pyrazolines and pyrazoles, respectively. The protocols are based on established methodologies for the flow generation of unstabilized diazo compounds.

Core Principles and Advantages of Flow Chemistry for this compound Reactions

The use of continuous flow for this compound reactions is underpinned by several key advantages over traditional batch chemistry:

  • Enhanced Safety: By generating this compound on demand and immediately consuming it in the subsequent reaction, the concentration of this hazardous species at any given time is minimized, significantly reducing the risk of accidental detonation.[1][2]

  • Precise Reaction Control: Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yields.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which is crucial for controlling the exothermic decomposition of diazo compounds.[1]

  • Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the safety risks associated with large-scale batch reactors.

  • Automation: Flow chemistry setups can be readily automated, allowing for high-throughput screening of reaction conditions and the synthesis of compound libraries.

Application Note 1: Continuous Flow Cyclopropanation of Electron-Deficient Olefins

This protocol details the in situ generation of this compound from acetone (B3395972) hydrazone and its subsequent reaction with an electron-deficient olefin to yield the corresponding gem-dimethylcyclopropane derivative. This method is particularly useful for the synthesis of functionalized cyclopropanes, which are valuable building blocks in medicinal chemistry.[3][4]

Logical Workflow for Cyclopropanation

cluster_generation This compound Generation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up & Collection reagent1 Acetone Hydrazone in Solvent pump1 Syringe Pump A reagent1->pump1 reagent2 Oxidant Solution pump2 Syringe Pump B reagent2->pump2 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 reactor1 Heated Coil Reactor (R1) mixer1->reactor1 Formation of This compound mixer2 T-Mixer reactor1->mixer2 Stream of This compound reagent3 Olefin Substrate in Solvent pump3 Syringe Pump C reagent3->pump3 pump3->mixer2 reactor2 Coil Reactor (R2) mixer2->reactor2 [2+1] Cycloaddition bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Workflow for the continuous flow generation of this compound and subsequent cyclopropanation.

Experimental Protocol

Materials:

  • Acetone hydrazone

  • Oxidizing agent (e.g., Manganese dioxide or another suitable oxidant)

  • Base (e.g., Diisopropylethylamine - DIPEA), if required by the oxidant

  • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Electron-deficient olefin (e.g., acrylate, acrylamide, vinyl sulfone)

  • Syringe pumps (3)

  • T-mixers (2)

  • Coil reactors (PFA or stainless steel)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of acetone hydrazone in the chosen anhydrous solvent.

    • Solution B: Prepare a solution or suspension of the oxidizing agent and, if necessary, a base in the same solvent.

    • Solution C: Prepare a solution of the electron-deficient olefin in the same solvent.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

    • The first coil reactor (R1) is for the generation of this compound. The second coil reactor (R2) is for the cyclopropanation reaction.

    • Set the desired temperature for the reactors. The generation of unstabilized diazo compounds is often performed at elevated temperatures (e.g., 60 °C) to ensure rapid conversion. The cyclopropanation step may be run at or below room temperature.

  • Reaction Execution:

    • Pump Solutions A and B at equal flow rates into the first T-mixer. The combined stream flows through the heated coil reactor (R1) to generate this compound in situ.

    • The effluent from R1, containing the freshly generated this compound, is then mixed with Solution C in the second T-mixer.

    • The resulting mixture flows through the second coil reactor (R2) to facilitate the cyclopropanation reaction.

    • The reaction mixture passes through a back pressure regulator to maintain a stable pressure and prevent outgassing, and is then collected in a cooled vessel.

Quantitative Data (Hypothetical, based on similar systems)

The following table provides hypothetical, yet plausible, quantitative data for the continuous flow cyclopropanation using this compound, based on data for similar unstabilized diazo compounds.

ParameterValue
Reagent Concentrations
Acetone Hydrazone (Sol. A)0.2 - 0.5 M
Oxidant (Sol. B)2.0 - 5.0 equivalents (relative to hydrazone)
Olefin (Sol. C)0.1 - 0.3 M
Flow Rates
Solution A0.5 mL/min
Solution B0.5 mL/min
Solution C1.0 mL/min
Reactor Conditions
Reactor 1 (Generation)5 mL volume, 60 °C
Reactor 2 (Cyclopropanation)10 mL volume, 25 °C
Residence Times
Reactor 15 minutes
Reactor 25 minutes
Performance
ThroughputVaries with concentration and flow rate
Yield>70% (substrate dependent)

Application Note 2: Continuous Flow Synthesis of Pyrazolines and Pyrazoles

This protocol describes the [3+2] cycloaddition of in situ generated this compound with alkenes or alkynes to produce substituted pyrazolines and pyrazoles, respectively. These heterocyclic compounds are important scaffolds in medicinal chemistry and materials science.

Logical Workflow for Pyrazoline/Pyrazole Synthesis

cluster_generation This compound Generation cluster_reaction [3+2] Cycloaddition cluster_workup Work-up & Collection reagent1 Acetone Hydrazone in Solvent pump1 Syringe Pump A reagent1->pump1 reagent2 Oxidant Solution pump2 Syringe Pump B reagent2->pump2 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 reactor1 Heated Coil Reactor (R1) mixer1->reactor1 Formation of This compound mixer2 T-Mixer reactor1->mixer2 Stream of This compound reagent3 Alkene/Alkyne in Solvent pump3 Syringe Pump C reagent3->pump3 pump3->mixer2 reactor2 Coil Reactor (R2) mixer2->reactor2 Formation of Pyrazoline/Pyrazole bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Workflow for the continuous flow synthesis of pyrazolines/pyrazoles.

Experimental Protocol

Materials:

  • Acetone hydrazone

  • Oxidizing agent (e.g., Manganese dioxide)

  • Base (e.g., DIPEA), if required

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Alkene or alkyne substrate

  • Syringe pumps (3)

  • T-mixers (2)

  • Coil reactors (PFA or stainless steel)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of acetone hydrazone in the chosen anhydrous solvent.

    • Solution B: Prepare a solution or suspension of the oxidizing agent and, if necessary, a base in the same solvent.

    • Solution C: Prepare a solution of the alkene or alkyne in the same solvent.

  • System Setup:

    • Assemble the flow chemistry system as shown in the workflow diagram.

    • The first coil reactor (R1) is for the generation of this compound, and the second (R2) is for the cycloaddition reaction.

    • Set the desired temperatures for the reactors. The cycloaddition step may benefit from elevated temperatures to increase the reaction rate.

  • Reaction Execution:

    • Pump Solutions A and B at equal flow rates into the first T-mixer. The combined stream flows through R1 to generate this compound.

    • The effluent from R1 is mixed with Solution C in the second T-mixer.

    • The resulting mixture flows through R2 to facilitate the [3+2] cycloaddition.

    • The product stream passes through a back pressure regulator and is collected in a suitable vessel.

Quantitative Data (Hypothetical, based on similar systems)

The following table presents hypothetical quantitative data for the continuous flow synthesis of pyrazolines/pyrazoles using this compound, extrapolated from related literature.

ParameterValue
Reagent Concentrations
Acetone Hydrazone (Sol. A)0.2 - 0.5 M
Oxidant (Sol. B)2.0 - 5.0 equivalents (relative to hydrazone)
Alkene/Alkyne (Sol. C)0.1 - 0.3 M
Flow Rates
Solution A0.4 mL/min
Solution B0.4 mL/min
Solution C0.8 mL/min
Reactor Conditions
Reactor 1 (Generation)5 mL volume, 60 °C
Reactor 2 (Cycloaddition)10 mL volume, 80 °C
Residence Times
Reactor 16.25 minutes
Reactor 26.25 minutes
Performance
ThroughputVaries with concentration and flow rate
Yield60-90% (substrate dependent)

Safety Considerations

  • This compound is a suspected carcinogen and is potentially explosive. All operations should be conducted in a well-ventilated fume hood behind a blast shield.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure the flow system is free of leaks before introducing reagents.

  • The use of a back pressure regulator is crucial to prevent the uncontrolled release of gaseous byproducts and to maintain the solvent in the liquid phase at elevated temperatures.

  • Quench any unreacted this compound in the collection vessel with a suitable acid (e.g., acetic acid) before work-up.

These application notes and protocols provide a framework for the safe and efficient use of this compound in continuous flow chemistry. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. The inherent safety and control offered by flow chemistry make it an ideal platform for exploring the synthetic utility of this valuable yet hazardous reagent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and safety of 2-diazopropane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A1: The most widely cited method is the oxidation of acetone (B3395972) hydrazone using an oxidizing agent in the presence of a basic catalyst.[1][2][3] Yellow mercury(II) oxide is a common and effective oxidant, typically providing yields in the range of 70-90%.[1]

Q2: Why is a basic catalyst necessary for the synthesis? A2: The oxidation of acetone hydrazone by mercury(II) oxide does not proceed without a basic catalyst.[1] The base plays a crucial role in the reaction mechanism, facilitating the dehydrogenation of the hydrazone to form the diazo compound.[1] Ethanolic potassium hydroxide (B78521) is a commonly used and effective catalyst.[1]

Q3: How stable is this compound and what are the proper storage conditions? A3: this compound is an unstable material.[1] Its decay is a first-order process with a reported half-life of approximately 3 hours at 0°C.[1] Due to its instability, it is typically prepared as a solution in a solvent like diethyl ether and used immediately.[4][5] For short-term storage, solutions should be kept at low temperatures, such as in a -78°C acetone/dry ice bath.[1]

Q4: What are the primary safety hazards associated with this compound? A4: this compound is volatile, presumed to be toxic, and potentially explosive.[1][3][5] As a class, diazo compounds can be sensitizers and should not come into contact with the skin.[3] All operations involving its synthesis or use must be conducted in a well-ventilated fume hood, behind a protective screen.[1] It is also recommended to use glassware without ground-glass joints to minimize the risk of explosion due to friction.[3][6]

Q5: How is the yield of this compound typically determined? A5: Yields can be estimated using several methods, but they can be inaccurate. The nitrogen evolution method, which involves reacting the diazo compound with an acid like acetic acid, is common but may underestimate the yield by 10-20%. Titration with a standard acid solution can lead to much lower estimates, underestimating the yield by more than 50%. This is due to side reactions during the decomposition with acid.[1]

Troubleshooting Guide

Issue 1: Very Low or No Product Yield

Question: I followed the standard protocol (oxidation of acetone hydrazone with HgO), but my yield is near zero. What could have gone wrong?

Answer: This issue typically points to a critical missing component or a degraded reagent. Check the following:

  • Absence of Basic Catalyst: The reaction will not proceed without a base like ethanolic KOH.[1] Ensure that it was added to the reaction mixture.

  • Quality of Acetone Hydrazone: The yield is significantly lower if the acetone hydrazone is not freshly redistilled.[1] Impurities or degradation products can inhibit the reaction.

  • Oxidizing Agent: While yellow mercury(II) oxide is robust, ensure it is of good quality. Using an alternative like silver oxide has been reported to produce highly unstable solutions, which may have decomposed before they could be isolated or used.[1]

Issue 2: Yield is Significantly Lower Than Expected (e.g., <50%)

Question: My reaction produced this compound, but the yield is much lower than the 70-90% reported in the literature. How can I improve it?

Answer: Sub-optimal yields are often caused by reactant quality, reaction conditions, or product decomposition. Consider the points below.

  • Purity of Starting Material: As mentioned, using freshly redistilled acetone hydrazone is critical for achieving high yields.[1]

  • Reaction Time and Temperature: The preparation is typically very rapid (around 30 minutes).[1] No special cooling is usually necessary as the boiling of the ether solvent provides adequate cooling.[1] However, prolonged reaction times can lead to the decomposition of the unstable product.

  • Product Collection: this compound is co-distilled with the ether solvent.[1] Ensure your receiving flask is adequately cooled (e.g., -78°C) to efficiently trap the volatile product.[1] An inefficient condenser or a leak in the system can lead to significant loss of product.

  • Inaccurate Yield Measurement: As detailed in the FAQ, your method of yield determination might be significantly underestimating the actual amount of product formed.[1]

Issue 3: Side Reactions Occur During Subsequent Use

Question: I successfully synthesized this compound, but when I use it in a subsequent reaction (e.g., cyclopropanation), I get significant byproducts. How can I increase the selectivity?

Answer: The formation of byproducts is often related to the reaction conditions used for the application of this compound.

  • C-H Insertion: A common side reaction during attempted cyclopropanations is the insertion of the carbene (formed from this compound) into a vinylic C-H bond of the alkene.[3]

  • Thermal vs. Photolytic Decomposition: The C-H insertion side reaction is favored by the thermal extrusion of N₂.[3] For applications like cyclopropanation that proceed via a pyrazoline intermediate, photolysis is often the preferred method for decomposing the intermediate to minimize these side reactions.[3][4]

Data Presentation: Synthesis Parameters and Yields

MethodOxidizing AgentSubstrateCatalystSolventReported YieldReference
OxidationYellow Mercury(II) OxideAcetone Hydrazone3 M KOH in EthanolDiethyl Ether70-90%[1]
OxidationSilver(I) OxideAcetone HydrazoneN/AN/A"Highly unstable solutions"[1]
OxidationIodosylbenzeneAcetone HydrazoneN/AN/AYield determined by trapping[7]

Note: Yields can be method-dependent and may be underestimated by certain analytical techniques.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Oxidation of Acetone Hydrazone

This protocol is adapted from the procedure reported in Organic Syntheses.[1]

Caution: this compound is volatile, toxic, and potentially explosive. All operations must be carried out in an efficient fume hood behind a protective safety screen.[1]

Materials:

  • Acetone hydrazone (freshly redistilled), 15 g (0.21 mole)

  • Yellow mercury(II) oxide, 60 g (0.27 mole)

  • Diethyl ether, 100 mL

  • 3 M solution of potassium hydroxide in ethanol, 4.5 mL

  • 250-mL two-necked, round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Distillation head with thermometer

  • Acetone-dry ice condenser

  • Receiving flask

Procedure:

  • Apparatus Setup: Assemble the apparatus as shown in the workflow diagram below. The receiving flask should be immersed in an acetone/dry ice bath cooled to -78°C.

  • Charge the Flask: In the 250-mL flask, place the yellow mercury(II) oxide (60 g), diethyl ether (100 mL), and the ethanolic potassium hydroxide solution (4.5 mL).

  • Establish Initial Conditions: Begin vigorous magnetic stirring of the flask contents, which should be in a room temperature water bath. Reduce the pressure throughout the system to 250 mm Hg.

  • Add Hydrazone: Add the freshly redistilled acetone hydrazone (15 g) dropwise from the dropping funnel.

  • Distillation: With continued vigorous stirring, gradually reduce the pressure to 15 mm Hg. A mixture of diethyl ether and the red this compound product will co-distill.

  • Collection: The distillate condenses in the cold condenser and is collected in the receiving flask at -78°C. The entire process should take approximately 30 minutes. The resulting ethereal solution is typically around 2 M and can be used directly for subsequent reactions.

Mandatory Visualizations

G Experimental Workflow for this compound Synthesis cluster_setup Apparatus Setup cluster_reaction Reaction cluster_distillation Product Isolation A Assemble Flask, Stirrer, Funnel, and Distillation Head B Connect to Condenser and Cooled Receiver (-78°C) A->B C Charge Flask with HgO, Ether, and KOH/EtOH D Reduce Pressure (250 mm Hg) and Start Stirring C->D E Add Acetone Hydrazone Dropwise D->E F Reduce Pressure (15 mm Hg) E->F G Co-distill Ether and This compound F->G H Collect Product in Receiver at -78°C G->H

Caption: Experimental workflow for this compound synthesis.

G Troubleshooting Logic for Low Yield Start Low or No Yield Observed Q1 Was the basic catalyst (KOH) added? Start->Q1 A1_No No Root Cause: Reaction cannot proceed without catalyst. Q1->A1_No No Q2 Was the acetone hydrazone freshly redistilled? Q1->Q2 Yes A1_Yes Yes A2_No No Root Cause: Impure starting material lowers yield. Q2->A2_No No Q3 Is the collection flask properly cooled (-78°C)? Q2->Q3 Yes A2_Yes Yes A3_No No Root Cause: Volatile product is lost during collection. Q3->A3_No No End Consider product decomposition or inaccurate yield measurement. Q3->End Yes A3_Yes Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Preparation of 2-Diazopropane from Acetone Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-diazopropane from acetone (B3395972) hydrazone.

I. Troubleshooting Guides

This section provides solutions to common problems that may arise during the experimental workflow.

Issue 1: Low Yield of Acetone Hydrazone

A diminished yield of the acetone hydrazone precursor will directly impact the overall yield of this compound. Below are potential causes and corresponding corrective actions.

Potential CauseRecommended Action
Incomplete reaction of acetone azine and hydrazine (B178648) Ensure the reaction mixture of acetone azine and anhydrous hydrazine is heated at 100°C for a sufficient duration (12-16 hours) to drive the equilibrium towards the formation of acetone hydrazone.[1]
Presence of water in the reaction mixture Use anhydrous hydrazine. The presence of water can promote the reverse reaction, the disproportionation of acetone hydrazone back to acetone azine and hydrazine.[2] Ensure all glassware is thoroughly dried before use.
Slow distillation rate Distill the crude acetone hydrazone rapidly. A slow distillation rate can lead to disproportionation of the product back to starting materials.[3]
Impure starting materials Use freshly distilled acetone and high-purity hydrazine hydrate (B1144303) to prepare anhydrous hydrazine.
Issue 2: Low Yield of this compound

Low yields during the oxidation of acetone hydrazone can be attributed to several factors.

Potential CauseRecommended Action
Impure acetone hydrazone Use freshly distilled acetone hydrazone for the oxidation reaction. Impurities can interfere with the oxidation process.
Inefficient oxidation Ensure vigorous stirring during the addition of acetone hydrazone to the mercury(II) oxide slurry to maximize the reaction rate. The use of a basic catalyst, such as ethanolic potassium hydroxide (B78521), is crucial for the oxidation to proceed.[4]
Decomposition of this compound This compound is unstable. The receiver flask for the distillate should be cooled to -78°C to prevent decomposition of the product.[4] Use the prepared this compound solution immediately.
Loss of product during distillation Ensure the distillation apparatus is properly sealed to prevent the escape of the volatile this compound. Co-distillation with a suitable solvent like diethyl ether is recommended.[4]
Issue 3: Presence of Impurities in the Final Product

The primary impurity in the acetone hydrazone precursor is acetone azine. The final this compound product is highly reactive and can decompose if not handled properly.

ImpuritySourceMitigation Strategy
Acetone Azine Disproportionation of acetone hydrazone.[2]Minimize water content in the reaction and during workup. Use a rapid distillation to isolate the acetone hydrazone.[3]
Acetone & Tetramethylethylene Decomposition of this compound in the presence of acid.[4]Avoid acidic conditions during and after the preparation of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the main side reaction in the preparation of acetone hydrazone?

A1: The primary side reaction is the disproportionation of acetone hydrazone back into acetone azine and hydrazine.[2] This equilibrium reaction is catalyzed by the presence of moisture and can be exacerbated by prolonged heating or slow distillation.[3]

Q2: How can I minimize the formation of acetone azine?

A2: To minimize the formation of acetone azine, it is crucial to use anhydrous hydrazine and ensure all glassware is dry. Additionally, the distillation of acetone hydrazone should be performed rapidly to reduce the time the compound is exposed to heat, which can drive the disproportionation reaction.[3]

Q3: What are the potential side products during the oxidation of acetone hydrazone to this compound?

A3: While the primary product is this compound, incomplete oxidation can leave unreacted acetone hydrazone. Furthermore, the decomposition of this compound, especially in the presence of acidic impurities, can lead to the formation of acetone and tetramethylethylene.[4]

Q4: My yield of this compound is consistently low. What are the most likely reasons?

A4: Consistently low yields are often due to a combination of factors. The most common culprits are the use of impure or wet acetone hydrazone, inefficient oxidation due to poor mixing or insufficient base, and decomposition of the volatile and unstable this compound product due to inadequate cooling during collection.[4]

Q5: Is it necessary to use freshly prepared acetone hydrazone?

A5: Yes, it is highly recommended to use freshly distilled acetone hydrazone. The compound is known to disproportionate over time, even when stored under anhydrous conditions, leading to the formation of acetone azine and a decrease in the purity of the starting material for the subsequent oxidation step.

III. Experimental Protocols

A. Preparation of Acetone Hydrazone

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Acetone azine

  • Anhydrous hydrazine

  • Sodium hydroxide pellets

Procedure:

  • Prepare anhydrous hydrazine by heating hydrazine hydrate with an equal weight of sodium hydroxide pellets under reflux for 2 hours, followed by distillation.

  • In a round-bottomed flask equipped with a reflux condenser, combine acetone azine (1.00 mole) and anhydrous hydrazine (1.0 mole).

  • Heat the mixture at 100°C for 12-16 hours.

  • Rapidly distill the crude product. Collect the fraction boiling at 122-126°C.

Expected Yield: 77-88% of essentially pure acetone hydrazone.[1]

B. Preparation of this compound

This procedure is adapted from Organic Syntheses.[4]

Materials:

  • Acetone hydrazone (freshly distilled)

  • Yellow mercury(II) oxide

  • Diethyl ether

  • 3 M solution of potassium hydroxide in ethanol

Procedure:

  • In a two-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and distillation head connected to a condenser and a receiver cooled to -78°C, place yellow mercury(II) oxide (0.27 mole), diethyl ether (100 ml), and the ethanolic potassium hydroxide solution (4.5 ml).

  • Reduce the pressure in the system to 250 mm Hg.

  • With vigorous stirring, add acetone hydrazone (0.21 mole) dropwise from the dropping funnel.

  • After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.

  • Co-distill the diethyl ether and this compound, collecting the product in the cooled receiver.

Expected Yield: 70-90%.[4]

IV. Reaction Pathways and Logic Diagrams

ReactionWorkflow cluster_prep Acetone Hydrazone Preparation cluster_side1 Side Reaction cluster_main_reaction This compound Synthesis cluster_side2 Side Reaction A Acetone Azine C Acetone Hydrazone A->C B Anhydrous Hydrazine B->C G Acetone Hydrazone C->G Purification (Rapid Distillation) D Acetone Azine E Hydrazine F Acetone Hydrazone F->D Disproportionation (Moisture, Heat) F->E Disproportionation (Moisture, Heat) I This compound G->I H HgO, KOH/EtOH H->I J This compound L Acetone J->L M Tetramethylethylene J->M K Decomposition (Heat, Acid)

Caption: Experimental workflow for the synthesis of this compound, including key side reactions.

TroubleshootingFlow Start Low Yield of This compound CheckHydrazone Check Acetone Hydrazone Purity Start->CheckHydrazone CheckOxidation Review Oxidation Conditions CheckHydrazone->CheckOxidation Pure Impure Impure Hydrazone CheckHydrazone->Impure Impure CheckCollection Evaluate Product Collection CheckOxidation->CheckCollection Optimal InefficientOx Inefficient Oxidation CheckOxidation->InefficientOx Suboptimal ProductLoss Product Decomposition/ Loss CheckCollection->ProductLoss Issues Found Redistill Action: Redistill Acetone Hydrazone Impure->Redistill OptimizeOx Action: Increase Stirring, Check Base Catalyst InefficientOx->OptimizeOx ImproveCollection Action: Ensure -78°C Cooling, Check for Leaks ProductLoss->ImproveCollection

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Purification of Cyclopropane Products from 2-Diazopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cyclopropane (B1198618) products derived from 2-diazopropane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your cyclopropane product.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. Thermal Decomposition: Cyclopropanes, especially strained or substituted ones, can be thermally labile. Excessive heat during solvent evaporation (rotary evaporator) or high-temperature purification techniques like gas chromatography (GC) can lead to product loss.[1] 2. Decomposition on Silica (B1680970) Gel: Acidic sites on standard silica gel can cause degradation of sensitive cyclopropane products.[1][2] 3. Product is Volatile: The target cyclopropane may be volatile and lost during solvent removal under high vacuum.1. Temperature Control: Use a rotary evaporator at low temperature and pressure. For thermally sensitive compounds, opt for purification methods that operate at or below room temperature, such as flash chromatography or HPLC.[1] Consider using vacuum distillation to lower the boiling point if distillation is necessary.[1] 2. Deactivate Silica/Alternative Stationary Phase: Neutralize acidic sites on silica gel by adding a small amount of a modifier like triethylamine (B128534) (1-3%) to the mobile phase.[1] Alternatively, use a different stationary phase such as end-capped silica, alumina, or Florisil.[2] 3. Careful Evaporation: When removing solvent, use a cooled trap and avoid applying a very high vacuum for extended periods if the product is potentially volatile.
Poor Separation of Product from Impurities (Co-elution) 1. Inappropriate Solvent System: The chosen mobile phase may not have sufficient selectivity to resolve the target compound from impurities. 2. Column Overload: Loading too much crude material onto the column can lead to broad peaks and poor separation.[1]1. Optimize Solvent System: For nonpolar compounds, make subtle changes to the hexane (B92381)/ethyl acetate (B1210297) or hexane/ether solvent system.[1] A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can improve separation.[2] 2. Reduce Sample Load: Decrease the amount of sample loaded onto the column. A general guideline for flash chromatography is a 30:1 to 50:1 ratio of silica gel to crude mixture by weight.[1]
Tailing Peaks in Chromatography 1. Acidic Sites on Silica Gel: Residual acidic silanol (B1196071) groups on the silica surface can interact with the cyclopropane product, especially if it contains basic moieties or sensitive functional groups, causing peak tailing.[1] 2. Column Overload: Exceeding the column's loading capacity can result in poor peak shape.[1]1. Neutralize Silica: Add a small amount of triethylamine or another suitable modifier to the mobile phase to neutralize the acidic sites.[1] 2. Reduce Loading: Load a smaller amount of the crude product onto the column.[1]
Product Contaminated with Rearranged Byproducts 1. Thermal Rearrangement: High temperatures during purification (e.g., distillation, GC) or even during storage can cause rearrangement of the cyclopropane ring, particularly for vinylcyclopropanes which can undergo Cope rearrangement.[1]1. Maintain Low Temperatures: Keep the temperature as low as possible throughout the purification process.[1] For long-term storage, keep the purified product in a freezer.[1]
Presence of a Persistent Yellow Color in Purified Fractions 1. Residual Diazo Compound/Decomposition Products: If the reaction was not properly quenched, unreacted this compound or its decomposition products may co-elute with the product.1. Ensure Complete Quenching: Before work-up, ensure any remaining this compound is quenched. This can often be achieved by the careful addition of a proton source, like acetic acid, until the yellow color of the diazo compound disappears. 2. Re-purification: If the impurity persists, a second chromatographic purification with a different solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product from a this compound reaction?

A1: Common impurities include:

  • Unreacted Starting Materials: Such as the alkene substrate.

  • Catalyst Residues: If a transition metal catalyst (e.g., rhodium or copper-based) was used. These can sometimes affect the stability of the final product.

  • This compound Decomposition Products: this compound is unstable and can decompose, especially with heat or light, leading to various byproducts.

  • Solvent Adducts and Side-Reaction Products: Depending on the reaction conditions, side reactions such as C-H insertion may occur, particularly with rhodium catalysts.[3]

Q2: What safety precautions should I take when purifying products from a this compound reaction?

A2: this compound is volatile, toxic, and potentially explosive.[4] It is crucial to:

  • Work in a well-ventilated fume hood and behind a safety screen.

  • Ensure that all unreacted this compound is safely quenched before concentrating the reaction mixture. A persistent yellow color may indicate the presence of the diazo compound.

  • Avoid heat and strong light, which can cause rapid decomposition of any residual diazo compounds.[4]

Q3: How do I choose the right purification technique for my cyclopropane product?

A3: The choice depends on the scale of your reaction and the nature of your product and impurities:

  • Flash Column Chromatography: This is the most common and versatile method for milligram to multi-gram scale purification of cyclopropane derivatives.[1]

  • Preparative HPLC: Offers higher resolution for difficult separations, such as diastereomers, but is more time-consuming and expensive.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable cyclopropanes. However, there is a high risk of thermal rearrangement for sensitive products.[1]

  • Vacuum Distillation: A good option for large-scale purification of thermally stable, volatile products.[1]

Q4: My cyclopropane product is an oil. How can I effectively load it onto a silica gel column?

A4: There are two main methods for loading an oily product:

  • Wet Loading: Dissolve the crude mixture in a minimal amount of a nonpolar solvent (like hexane or dichloromethane) and carefully apply it to the top of the silica bed.[1][5]

  • Dry Loading: If your product has poor solubility in the column eluent, dissolve it in a volatile solvent (e.g., acetone (B3395972) or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique often improves resolution.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Cyclopropane Products
Technique Typical Purity Typical Recovery Scale Advantages Disadvantages
Flash Chromatography 90-98%70-90%mg to multi-gramFast, cost-effective, scalable.Risk of degradation on acidic silica; lower resolution than HPLC.
Preparative HPLC >99%60-85%µg to gramHigh resolution, ideal for isomer separation.More expensive, time-consuming, and requires specialized equipment.
Preparative GC >99%50-80%µg to mgHigh resolution for volatile compounds.High risk of thermal rearrangement for sensitive products.[1]
Vacuum Distillation Variable40-70%gram to kgHigh throughput for large scales.Only suitable for thermally stable and volatile compounds.
Table 2: General Guidelines for Flash Chromatography Loading Capacity (Silica Gel)
Separation Difficulty (ΔRf) Recommended Loading (g crude / g silica)
Easy (ΔRf > 0.2)1/10 - 1/20
Medium (ΔRf = 0.1 - 0.2)1/30 - 1/50
Difficult (ΔRf < 0.1)1/100 or less

Note: These are general guidelines. Optimal loading capacity depends on various factors including the complexity of the mixture and the desired purity.[6][7]

Experimental Protocols

Protocol 1: General Work-up Procedure for this compound Reactions
  • Quenching: After the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture in an ice bath. Slowly and carefully add a quenching agent, such as glacial acetic acid, dropwise with vigorous stirring until the characteristic yellow color of the diazo compound disappears and gas evolution ceases.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash subsequently with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator at a low temperature to obtain the crude product.

Protocol 2: Flash Column Chromatography Purification
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (typically a mixture of hexane and ethyl acetate) that provides good separation of your target cyclopropane from impurities. Aim for an Rf value of approximately 0.2-0.3 for your product.[5]

  • Column Packing: a. Select an appropriately sized column for the amount of crude material (a 30:1 to 50:1 ratio of silica gel to crude mixture by weight is a good starting point).[1] b. Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane). c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. b. Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection: a. Begin eluting with the selected solvent system, maintaining a constant flow rate. b. Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at low temperature and pressure.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase cluster_analysis Analysis & Final Product start This compound Reaction Mixture quench Quench Unreacted This compound start->quench 1. Safety First! extract Aqueous Extraction & Washing quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Crude Product pure_product Pure Cyclopropane Product chromatography->pure_product Pure Fractions analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: General workflow for purification of cyclopropane products.

troubleshooting_logic cluster_problems cluster_causes cluster_solutions start Poor Purification Outcome low_recovery Low/No Recovery start->low_recovery co_elution Co-elution of Impurities start->co_elution tailing_peaks Tailing Peaks start->tailing_peaks thermal_degradation Thermal Degradation? low_recovery->thermal_degradation silica_degradation Silica Degradation? low_recovery->silica_degradation bad_solvent Poor Solvent Choice? co_elution->bad_solvent overload Column Overload? co_elution->overload tailing_peaks->overload acidic_silica Acidic Silica? tailing_peaks->acidic_silica low_temp Use Low Temp thermal_degradation->low_temp deactivate_silica Deactivate Silica silica_degradation->deactivate_silica optimize_solvent Optimize Solvents bad_solvent->optimize_solvent reduce_load Reduce Sample Load overload->reduce_load acidic_silica->deactivate_silica

Caption: Troubleshooting decision tree for flash chromatography.

References

Technical Support Center: Managing the Thermal Instability of 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the thermal instability of 2-diazopropane during chemical reactions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal instability a concern?

A1: this compound is a diazoalkane compound with the chemical formula (CH₃)₂CN₂. It is a valuable reagent in organic synthesis, often used for cyclopropanation reactions and as a precursor to carbenes.[1][2] However, like many diazo compounds, it is thermally unstable and can undergo exothermic decomposition, which may be explosive.[3][4] This inherent instability necessitates careful handling and precise control of reaction conditions to prevent runaway reactions and ensure laboratory safety.[5]

Q2: What are the primary decomposition products of this compound?

A2: The thermal decomposition of this compound primarily involves the loss of nitrogen gas (N₂) to form a highly reactive carbene intermediate, dimethylcarbene ((CH₃)₂C:). This carbene can then undergo various secondary reactions, such as C-H insertion or dimerization, leading to the formation of byproducts like tetramethylethylene and acetone (B3395972) azine.[6]

Q3: What factors influence the thermal stability of this compound?

A3: The thermal stability of diazo compounds is significantly influenced by their electronic and structural features.[4][5] For this compound, the presence of two electron-donating methyl groups tends to decrease its stability compared to stabilized diazo compounds like ethyl diazoacetate, which have electron-withdrawing groups that delocalize the negative charge on the carbon atom.[7] The half-life of this compound in solution is reported to be approximately 3 hours at 0 °C, highlighting its inherent instability even at low temperatures.[8]

Q4: Are there safer alternatives to isolating and using pure this compound?

A4: Yes, the most widely recommended and safer approach is the in situ generation of this compound.[9] This method involves preparing the compound within the reaction mixture, where it can be immediately consumed by the desired reaction. This strategy avoids the hazardous accumulation of the unstable diazo compound.[10] Another approach is the use of tosylhydrazone salts as a safe alternative for handling diazo compounds.[11]

Troubleshooting Guide

Issue 1: Reaction is not proceeding or giving low yields.

Possible Cause Troubleshooting Step Rationale
Decomposition of this compound before it can react. 1. Lower the reaction temperature. Maintain strict temperature control throughout the addition and reaction time.[12] 2. Ensure the in situ generation of this compound is efficient and that it is consumed as it is formed.[9] 3. Use a more dilute solution of the starting materials.The half-life of this compound is short, especially at elevated temperatures.[8] Lowering the temperature slows down the rate of decomposition, allowing more of the reagent to participate in the desired reaction. Efficient in situ generation minimizes the standing concentration of the unstable diazo compound.
Incomplete generation of this compound. 1. Verify the quality and stoichiometry of the reagents used for its preparation (e.g., acetone hydrazone and an oxidizing agent like mercury(II) oxide).[6] 2. Ensure the reaction conditions for the generation step are optimal (e.g., presence of a basic catalyst).[6]The yield of the desired product is directly dependent on the efficient generation of the reactive intermediate. Following established and reliable protocols is crucial.[6]

Issue 2: Formation of significant side products.

Possible Cause Troubleshooting Step Rationale
Side reactions of the carbene intermediate. 1. Use a trapping agent that reacts quickly with the desired substrate. 2. Consider using a catalyst (e.g., copper or rhodium salts) to modulate the reactivity of the carbene intermediate by forming a metal carbene.[13][14]The highly reactive dimethylcarbene formed from the decomposition of this compound can undergo various non-selective side reactions.[6] Metal catalysts can control the reactivity and improve the selectivity of the desired transformation.
Reaction with solvent or impurities. 1. Choose an inert solvent that is less susceptible to C-H insertion reactions by the carbene. 2. Ensure all reagents and solvents are pure and dry.The choice of solvent is critical as the carbene intermediate can react with it. Impurities can also lead to undesired side reactions.

Issue 3: Uncontrolled exotherm or signs of decomposition (e.g., gas evolution).

Possible Cause Troubleshooting Step Rationale
Accumulation of this compound followed by rapid decomposition. 1. IMMEDIATELY cool the reaction mixture and stop the addition of reagents. 2. Ensure the rate of addition of the this compound precursor is slow and controlled. 3. Improve the heat transfer of the reaction setup (e.g., use a larger surface area flask, a more efficient cooling bath).This is a critical safety issue. The exothermic decomposition of diazo compounds can lead to a runaway reaction.[3][5] Slow, controlled addition and efficient cooling are paramount to prevent the accumulation of the unstable reagent.
Localized heating ("hot spots"). 1. Ensure vigorous and efficient stirring of the reaction mixture.Inadequate mixing can lead to localized concentrations of reagents and hot spots, which can initiate thermal decomposition.

Quantitative Data on Thermal Stability of Diazo Compounds

The following table summarizes thermal stability data for various diazo compounds, providing a reference for understanding their relative hazards. Data is primarily from Differential Scanning Calorimetry (DSC).

Diazo CompoundOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHD) (kJ mol⁻¹)Reference
Ethyl (phenyl)diazoacetate75 - 160 (range for substituted derivatives)-102 (average for diazo compounds without other energetic groups)[3][4][5]
Ethyl diazoacetate~100-102 (average)[3][4]
p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) (a diazo transfer reagent)100-201 (average for sulfonyl azides)[3][5]

Note: The onset temperature and enthalpy of decomposition can vary depending on the specific substituents and experimental conditions (e.g., heating rate).[3][4]

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Cyclopropanation

This protocol is a general guideline and should be adapted and optimized for specific substrates and scales. Extreme caution should be exercised at all times.

Objective: To safely generate and use this compound in situ for the cyclopropanation of an alkene.

Materials:

  • Acetone hydrazone

  • Yellow mercury(II) oxide

  • Ethanolic potassium hydroxide (B78521) solution (catalyst)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Alkene substrate

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a nitrogen inlet.

  • Cooling bath

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood behind a safety shield.

  • To the three-necked flask, add the alkene substrate dissolved in anhydrous diethyl ether.

  • Cool the flask to the desired reaction temperature (typically 0 °C or below) using a cooling bath.

  • In a separate flask, prepare a solution of acetone hydrazone in anhydrous diethyl ether.

  • In the reaction flask, add a catalytic amount of ethanolic potassium hydroxide.

  • Slowly, and with vigorous stirring, add a suspension of yellow mercury(II) oxide in diethyl ether to the reaction flask.

  • Using the dropping funnel, add the acetone hydrazone solution dropwise to the reaction mixture over a prolonged period. The rate of addition should be carefully controlled to prevent the accumulation of this compound.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC). The disappearance of the starting alkene and the formation of the cyclopropane (B1198618) product should be observed.

  • Upon completion, the reaction should be carefully quenched. A common method is the slow addition of a proton source, such as acetic acid, to destroy any remaining diazo compound.

  • Proceed with the standard workup and purification procedures.

Caution: Mercury compounds are toxic. Handle with appropriate personal protective equipment and dispose of waste correctly.

Visualizations

Decomposition_Pathway This compound This compound Dimethylcarbene (reactive intermediate) Dimethylcarbene (reactive intermediate) This compound->Dimethylcarbene (reactive intermediate) Heat (Δ) Nitrogen Gas (N2) Nitrogen Gas (N2) This compound->Nitrogen Gas (N2) Heat (Δ) Side Products (e.g., Tetramethylethylene, Acetone Azine) Side Products (e.g., Tetramethylethylene, Acetone Azine) Dimethylcarbene (reactive intermediate)->Side Products (e.g., Tetramethylethylene, Acetone Azine)

Caption: Thermal decomposition pathway of this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_temp Is reaction temperature strictly controlled and low? start->check_temp check_generation Is in situ generation efficient? check_temp->check_generation Yes lower_temp Action: Lower and maintain temperature check_temp->lower_temp No optimize_generation Action: Verify reagents and conditions for generation check_generation->optimize_generation No success Problem Resolved check_generation->success Yes lower_temp->check_temp optimize_generation->check_generation Safety_Protocol_Logic start Handling this compound in_situ Use in situ generation? start->in_situ isolate Isolate this compound (High Risk) in_situ->isolate No proceed_in_situ Proceed with controlled addition and cooling in_situ->proceed_in_situ Yes strict_precautions Follow strict safety protocols: - Low temperature - No ground glass joints - Safety shield isolate->strict_precautions end Safe Reaction proceed_in_situ->end strict_precautions->end

References

preventing the formation of azine byproducts with 2-diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-diazopropane. The focus is on preventing the formation of the common byproduct, acetone (B3395972) azine.

Troubleshooting Guide: Acetone Azine Byproduct Formation

This guide addresses specific issues related to the appearance of acetone azine in reactions involving this compound.

Issue Potential Cause Recommended Action
Significant acetone azine detected in the crude product Acidic Reaction or Workup Conditions: this compound can decompose in the presence of acid to form acetone azine.[1]- Ensure all glassware is free of acidic residues. - Use non-acidic or basic conditions for the reaction if the substrate is compatible. - During workup, quench the reaction with a mild base (e.g., sodium bicarbonate solution) before solvent removal.
Presence of Water: Moisture can facilitate the disproportionation of the acetone hydrazone precursor into acetone azine and hydrazine.[2][3]- Use anhydrous solvents and reagents for the preparation of this compound. - Ensure the acetone hydrazone precursor is thoroughly dried before use.
Thermal Decomposition: this compound is thermally unstable and can decompose to form byproducts, including azines.- Prepare this compound at low temperatures (e.g., 0-5 °C). - Use the this compound solution immediately after preparation; its half-life at 0°C is approximately 3 hours.[1] - For reactions requiring elevated temperatures, consider the in situ generation of this compound.
Acetone azine present in the prepared this compound solution (before reaction) Impure Acetone Hydrazone Precursor: The acetone hydrazone used for the synthesis of this compound may have contained acetone azine as an impurity.- Use freshly distilled acetone hydrazone for the synthesis.[1] - Store acetone hydrazone under anhydrous conditions to prevent disproportionation.[2]
Variable and irreproducible levels of acetone azine byproduct Inconsistent Quality of Starting Materials or Reagents: The purity of acetone, hydrazine, and the oxidant can affect the formation of byproducts.- Use high-purity, recently opened, or freshly distilled reagents. - Ensure the base used in the preparation of this compound is of good quality.

Data Presentation: Influence of Reaction Conditions on Acetone Azine Formation

While precise quantitative data is scarce in the literature, the following table illustrates the expected trends in acetone azine formation based on established chemical principles. These values are representative and intended to guide experimental design.

Parameter Condition Expected Acetone Azine Formation (%) Rationale
pH of Reaction Medium Acidic (pH < 7)HighAcid-catalyzed decomposition of this compound is a known pathway to acetone azine.[1]
Neutral (pH ≈ 7)LowMinimized acid-catalyzed decomposition.
Basic (pH > 7)Very LowBasic conditions stabilize this compound.
Temperature > 25°CModerate to HighThermal decomposition of diazo compounds can lead to azine formation.
0-5°CLowReduced rate of thermal decomposition. This compound is more stable at lower temperatures.[1]
Water Content AnhydrousLowMinimizes the disproportionation of any residual acetone hydrazone precursor.[2][3]
HydrousModerate to HighWater can promote the formation of acetone azine from the precursor.[2][3]
Storage Time of this compound Solution (at 0°C) < 1 hourLowThe solution is used before significant decomposition can occur.
> 3 hoursModerateNearing or exceeding the half-life of this compound, leading to increased decomposition products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for acetone azine formation when using this compound?

A1: There are two main pathways for acetone azine formation. First, under acidic conditions, this compound can decompose to yield acetone azine.[1] Second, acetone azine can be present as an impurity originating from the synthesis of the this compound precursor, acetone hydrazone. Acetone hydrazone can disproportionate into acetone azine and hydrazine, a process catalyzed by moisture.[2][3]

Q2: My NMR spectrum shows unreacted starting material and the acetone azine byproduct. How can I improve the conversion of my starting material without increasing azine formation?

A2: To improve conversion while minimizing byproduct formation, it is advisable to use a freshly prepared solution of this compound. A slight excess of this compound can be used, but it is crucial to maintain a low reaction temperature to prevent its decomposition. Adding the this compound solution dropwise to the reaction mixture can also help maintain a low instantaneous concentration, favoring the desired reaction over decomposition.

Q3: Is there a way to avoid isolating this compound altogether to prevent byproduct formation?

A3: Yes, using an in situ generation protocol is an excellent strategy. In this approach, this compound is generated in the presence of the substrate, so it reacts as it is formed. This keeps the concentration of free this compound low, significantly reducing the likelihood of decomposition and byproduct formation.

Q4: Can I purify my product away from the acetone azine byproduct?

A4: Acetone azine has a boiling point of 131-133°C, which may allow for its removal by distillation if your desired product has a significantly different boiling point and is thermally stable.[4] Column chromatography can also be an effective method for purification, depending on the polarity of your product relative to the relatively nonpolar acetone azine.

Q5: Are there any visual cues that indicate the decomposition of this compound and potential azine formation?

A5: A freshly prepared solution of this compound in a solvent like ether has a characteristic red-orange color. The disappearance of this color over time, especially when accompanied by gas evolution (N₂), indicates the decomposition of the diazo compound. While this does not exclusively point to azine formation, it signals that side reactions are occurring.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

This protocol is adapted from Organic Syntheses and describes the preparation of an ethereal solution of this compound.[1]

Materials:

Procedure:

  • In a two-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled to -78°C, place yellow mercury(II) oxide (0.27 mol), diethyl ether (100 mL), and a 3 M solution of potassium hydroxide in ethanol (4.5 mL).

  • Reduce the pressure in the system to approximately 250 mm Hg.

  • With vigorous stirring, add freshly distilled acetone hydrazone (0.21 mol) dropwise from the dropping funnel.

  • After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg.

  • Co-distill the ether and this compound, collecting the distillate in the cooled receiver. The resulting solution is approximately 2 M in this compound.

Safety Note: this compound is volatile, toxic, and potentially explosive. All operations should be conducted in a well-ventilated fume hood behind a safety shield.

Protocol 2: In Situ Generation of this compound for Reaction with an Electrophile

This generalized protocol illustrates the concept of in situ generation. The specific base and solvent may need to be optimized for the substrate.

Materials:

  • Acetone hydrazone

  • Oxidizing agent (e.g., manganese dioxide or iodosylbenzene)

  • Substrate (electrophile)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or THF)

  • Base (if required for the specific oxidation)

Procedure:

  • To a solution of the substrate and acetone hydrazone (1.2 equivalents) in the chosen anhydrous solvent at the desired reaction temperature (e.g., 0°C), add the oxidizing agent portion-wise over a period of time.

  • Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) for the consumption of the starting material.

  • Upon completion, quench the reaction as appropriate (e.g., by filtration to remove solid oxidants, followed by an aqueous wash).

  • Proceed with the standard workup and purification of the desired product.

Visualizations

Azine_Formation_Pathways Azine Byproduct Formation Pathways Diazopropane This compound Azine Acetone Azine (Byproduct) Diazopropane->Azine Decomposition Hydrazone Acetone Hydrazone (Precursor) Hydrazone->Azine Disproportionation Hydrazine Hydrazine Hydrazone->Hydrazine Disproportionation Acid Acid (H+) Acid->Diazopropane Catalyzes Heat Heat (Δ) Heat->Diazopropane Promotes Water Water (H₂O) Water->Hydrazone Catalyzes

Caption: Key pathways leading to the formation of acetone azine byproduct.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Combine HgO, Ether, and KOH Solution ReducePressure1 Reduce Pressure (250 mm Hg) Start->ReducePressure1 AddHydrazone Dropwise Addition of Acetone Hydrazone ReducePressure2 Further Reduce Pressure (15 mm Hg) AddHydrazone->ReducePressure2 ReducePressure1->AddHydrazone Distill Co-distill Ether and This compound ReducePressure2->Distill Collect Collect Distillate at -78°C Distill->Collect

Caption: Workflow for the standard preparation of a this compound solution.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Diazopropane Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during 2-diazopropane cycloaddition experiments.

Troubleshooting Guides

Low product yield, formation of side products, and difficulties in product purification are common hurdles in this compound cycloadditions. This guide provides a systematic approach to identifying and resolving these challenges.

Issue 1: Low or No Cycloadduct Formation

Low or non-existent yield of the desired cycloadduct is a frequent problem. Several factors, from the stability of the this compound reagent to the reaction conditions, can contribute to this issue.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Decomposition of this compound This compound is unstable and has a reported half-life of about 3 hours at 0°C.[1] Ensure it is freshly prepared and used immediately. For in situ generation, confirm the precursor (e.g., acetone (B3395972) hydrazone) is of high purity.
Suboptimal Reaction Temperature While some cycloadditions proceed at room temperature, others may require cooling to minimize side reactions or gentle heating to overcome the activation energy. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Incorrect Solvent Choice The polarity of the solvent can significantly influence the reaction rate and outcome. Ethereal solvents like diethyl ether or THF are commonly used for the generation and reaction of this compound.
Steric Hindrance Highly substituted alkenes or allenes may react slowly due to steric hindrance, which can affect the orientation of the addition.[2] In such cases, prolonged reaction times or an excess of this compound may be necessary.
Unsuitable Alkene Partner Electron-deficient alkenes are generally more reactive towards 1,3-dipolar cycloaddition with this compound. If using an electron-rich or unactivated alkene, consider using a catalyst to promote the reaction.
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products. Identifying these byproducts is key to optimizing the reaction.

Common Side Products and Mitigation Strategies

Side Product Plausible Cause & Mechanism Suggested Solution
Pyrazoline Isomers This compound can add to a double bond in two different orientations, leading to regioisomers. Steric effects often dictate the regioselectivity.[2] The initial 1-pyrazoline adduct may also isomerize to the more stable 2-pyrazoline.Modify the substituents on the dipolarophile to favor one regioisomer. The choice of solvent can also influence regioselectivity.
C-H Insertion Products A common side reaction is the insertion of the carbene derived from this compound into a C-H bond of the alkene, particularly with thermal decomposition of the intermediate pyrazoline.Photolysis is often the preferred method for decomposing the intermediate pyrazoline to the desired cyclopropane, as it can minimize C-H insertion side reactions.
Acetone Azine This can form from the decomposition of this compound.Use freshly prepared this compound and maintain a low reaction temperature.
Spiran Compounds The initial pyrazoline adduct can sometimes react with a second molecule of this compound to form a spiran.[2]Use a stoichiometric amount of this compound or add it slowly to the reaction mixture to minimize its concentration.
Issue 3: Challenges in Product Purification

Even with a successful reaction, isolating the pure cycloadduct can be challenging due to the presence of unreacted starting materials, side products, or decomposition products.

Purification Troubleshooting

Problem Suggested Solution
Co-elution of Product and Impurities If standard column chromatography on silica (B1680970) gel is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization can also be an effective purification method for solid products.
Product Instability on Silica Gel Some cycloadducts, particularly strained cyclopropanes, may be sensitive to the acidic nature of silica gel. In such cases, use deactivated silica or an alternative purification method like preparative TLC or HPLC.
Removal of Mercury Salts (if used in preparation) If this compound is prepared using mercuric oxide, ensure the distillation setup effectively separates the volatile diazo compound from any residual mercury salts.[1]

Data Presentation: Optimizing Reaction Conditions

Systematic optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound cycloadditions. The following tables summarize the qualitative impact of key parameters.

Table 1: Effect of Reaction Parameters on Cycloaddition Yield

Parameter Effect on Yield Rationale
Temperature VariesHigher temperatures can increase reaction rate but also promote decomposition of this compound and side reactions.
Solvent Polarity VariesThe solvent can affect the stability of the transition state and the solubility of reactants.
Concentration Higher concentration can increase rateIncreased proximity of reactants, but may also favor side reactions like dimerization.
Purity of this compound High purity is crucialImpurities can lead to side reactions and lower yields.
Alkene Electronics Electron-deficient alkenes generally give higher yieldsLowering the LUMO energy of the alkene enhances the interaction with the HOMO of this compound.

Table 2: Influence of Substituents on Regioselectivity

Substituent on Alkene/Allene Effect on Regioselectivity Controlling Factor
Bulky Substituents Can reverse the electronically preferred orientation of additionSteric hindrance in the transition state.[2]
Electron-Withdrawing Groups Generally directs the addition to the β-carbonElectronic effects (FMO theory).
Electron-Donating Groups Can lead to mixtures of regioisomersCompeting electronic and steric effects.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution

This protocol is adapted from Organic Syntheses and should be performed with extreme caution in a well-ventilated fume hood behind a safety shield.[1] this compound is volatile and potentially toxic.

Materials:

Procedure:

  • Set up a distillation apparatus with a two-necked round-bottom flask, a dropping funnel, and a receiver cooled to -78 °C.

  • In the flask, place mercury(II) oxide, diethyl ether, and the ethanolic potassium hydroxide solution.

  • Reduce the pressure in the system to approximately 250 mm Hg.

  • With vigorous stirring, add acetone hydrazone dropwise from the dropping funnel.

  • After the addition is complete, continue stirring and gradually reduce the pressure to around 15 mm Hg.

  • Co-distill the this compound with ether, collecting the deep red solution in the cooled receiver.

  • The resulting ethereal solution of this compound should be used immediately.

Protocol 2: General Procedure for [3+2] Cycloaddition with an Electron-Deficient Alkene

Materials:

  • Freshly prepared solution of this compound in diethyl ether

  • Electron-deficient alkene (e.g., an α,β-unsaturated ester or nitrile)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the electron-deficient alkene in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C or the desired reaction temperature.

  • Slowly add the freshly prepared solution of this compound dropwise to the stirred solution of the alkene. The deep red color of the this compound should fade as it reacts.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting alkene), carefully quench any remaining this compound by adding a few drops of acetic acid until the red color disappears.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

troubleshooting_workflow start Low Yield or No Product check_reagent Check this compound Quality (Freshly Prepared?) start->check_reagent check_reagent->start Reagent Decomposed check_conditions Review Reaction Conditions (Temp., Solvent, Time) check_reagent->check_conditions Reagent OK check_substrate Evaluate Substrate Reactivity (Sterics, Electronics) check_conditions->check_substrate Conditions Appear Optimal optimize Optimize Conditions check_conditions->optimize Suboptimal Conditions Identified side_reactions Analyze for Side Products (TLC, NMR) check_substrate->side_reactions Substrate is Suitable check_substrate->optimize Substrate is Unreactive purification_issue Assess Purification Method side_reactions->purification_issue Minimal Side Products side_reactions->optimize Significant Side Products purification_issue->start Product Stable, Yield Still Low purification_issue->optimize Product Loss During Purification

Caption: Troubleshooting workflow for low yield in this compound cycloadditions.

experimental_workflow prep_diazo Prepare this compound Solution (in situ or ex situ) setup_reaction Set up Cycloaddition Reaction (Alkene in Solvent) prep_diazo->setup_reaction addition Slow Addition of This compound setup_reaction->addition monitoring Monitor Reaction (TLC, LC-MS) addition->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Pure Cycloadduct purification->product

Caption: General experimental workflow for a this compound cycloaddition.

Frequently Asked Questions (FAQs)

Q1: How can I safely handle this compound?

A1: this compound is volatile, potentially toxic, and can be explosive in concentrated form.[1] All operations should be conducted in a well-ventilated fume hood behind a protective safety shield. Use glassware with smooth surfaces and avoid ground glass joints where possible to minimize friction. Never distill the solution to dryness. It is best to generate and use it in solution immediately.

Q2: My reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A2: Regioselectivity in this compound cycloadditions is often governed by a combination of steric and electronic factors.[2] If your substrate is unsymmetrical, consider modifying the substituents to enhance the steric bias for one transition state over the other. Changing the solvent can also sometimes influence the regiochemical outcome. A systematic screening of solvents with varying polarities may be beneficial.

Q3: I am observing a significant amount of a byproduct that I suspect is from C-H insertion. How can I avoid this?

A3: C-H insertion is a common side reaction, especially when the intermediate pyrazoline is subjected to thermal conditions to extrude nitrogen. To favor the desired cyclopropanation, consider performing the nitrogen extrusion photolytically, as this often proceeds under milder conditions and can suppress C-H insertion pathways.

Q4: Can I use a catalyst for my this compound cycloaddition?

A4: While many this compound cycloadditions proceed thermally, certain catalysts can be employed, particularly for less reactive alkenes. Lewis acids can sometimes be used to activate the alkene, but care must be taken as they can also promote the decomposition of the diazo compound. Transition metal catalysts are also used in related diazo chemistry, but their application with this compound for cycloadditions is less common and would require careful optimization.

Q5: The red color of my this compound solution disappears very quickly upon addition to my alkene, but I'm not getting a good yield of the product. What could be happening?

A5: Rapid discoloration without significant product formation could indicate that the this compound is decomposing or reacting in a non-productive pathway. This could be due to an impurity in your alkene or solvent, or the reaction conditions (e.g., temperature) being too harsh. Ensure all your reagents and solvents are pure and dry. Try running the reaction at a lower temperature. It is also possible that the initial cycloadduct is unstable under the reaction conditions and is decomposing.

References

solvent effects on the stability and reactivity of 2-diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-diazopropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a special focus on the critical role of solvents in determining the stability and reactivity of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound, (CH₃)₂CN₂, is a volatile, red-violet aliphatic diazo compound.[1][2] It serves as a valuable synthetic reagent, primarily as a precursor to the dimethylcarbene intermediate upon thermal or photochemical decomposition.[3][4][5] Its main applications include:

  • Cyclopropanation: Reacting with alkenes and alkynes to form gem-dimethylcyclopropane and cyclopropene (B1174273) derivatives, respectively.[2][4][5]

  • 1,3-Dipolar Cycloadditions: Participating in reactions with various dipolarophiles like acetylenes, allenes, and olefins.[1]

  • C-H Insertion Reactions: The generated dimethylcarbene can insert into C-H bonds, although this is often a side reaction.[2]

Q2: How stable is this compound in solution?

A: this compound is an unstable material.[1][6] Its stability is highly dependent on temperature and the purity of the solution. In a diethyl ether solution at 0°C, it exhibits first-order decay with a half-life of approximately 3 hours.[1][6] Solutions should be used freshly prepared and kept cold and in the dark to minimize decomposition. Impurities, particularly acids, can accelerate its decomposition significantly.

Q3: How do different types of solvents affect the stability of this compound?

  • Protic Solvents (e.g., alcohols, water): These solvents possess O-H or N-H bonds and can engage in hydrogen bonding.[7][8] They can protonate the diazo compound, leading to rapid decomposition and the formation of carbenium ions. Therefore, protic solvents are generally avoided unless a specific acid-catalyzed reaction is desired.

  • Aprotic Solvents (e.g., ethers, alkanes, acetonitrile): These solvents lack acidic protons and are preferred for handling and reacting this compound.[7][9] Stability is generally higher in non-polar, aprotic solvents. However, even in these solvents, decomposition occurs over time.[1][6] Polar aprotic solvents might influence the decomposition rate by stabilizing transition states differently than non-polar solvents.[10]

Q4: How does solvent choice influence the reactivity and reaction pathways of this compound?

A: Solvent selection is critical as it can fundamentally alter the reaction pathway.[10][11][12] The solvent influences the stability of reactants and transition states, which can favor one mechanism over another.[13] For example, in reactions of related diazo compounds, switching from dichloromethane (B109758) to acetonitrile (B52724) has been shown to shut down the carbene formation pathway in favor of a reduction of the diazo group.[11][12]

  • Non-coordinating, non-polar solvents (e.g., hexane (B92381), benzene) are often used for carbene generation, as they are less likely to interact with the highly reactive intermediate.

  • Coordinating solvents (e.g., ethers, nitriles) can solvate and potentially stabilize the carbene intermediate, which may influence its subsequent reactivity and selectivity.[14]

  • Polar solvents can favor pathways involving polar or ionic intermediates.

Q5: What are the primary safety concerns when working with this compound?

A: this compound is hazardous and must be handled with extreme caution.

  • Toxicity: It is volatile and presumed to be toxic. All operations must be conducted in a well-ventilated chemical fume hood.[1][6][15]

  • Explosive Potential: Like many diazo compounds, this compound is potentially explosive and sensitive to heat, light, and possibly rough surfaces.[5] It should not be isolated in neat form and should always be handled as a dilute solution.

  • Solvent Hazards: Standard precautions for handling flammable and volatile organic solvents, such as diethyl ether, must be followed, including working away from ignition sources and using appropriate personal protective equipment (PPE).[16][17]

Troubleshooting Guides

Q: My freshly prepared this compound solution is colorless or pale yellow instead of the expected red-violet. What went wrong?

A: This indicates that little to no this compound was formed or that it decomposed immediately.

  • Check Reagents: Ensure the mercury(II) oxide is active and the acetone (B3395972) hydrazone is pure. The use of a basic catalyst, such as ethanolic potassium hydroxide (B78521), is crucial for the success of the oxidation.[1]

  • Check for Acid Contamination: Traces of acid in the glassware or solvents will cause immediate decomposition. Ensure all glassware is scrupulously clean and dry. Use anhydrous, inhibitor-free ether.

  • Temperature Control: While the reaction itself is cooled by the boiling of ether under reduced pressure, ensure the receiving flask is adequately cooled (e.g., -78°C) to prevent decomposition of the distilled product.[1][6]

Q: My this compound solution is decomposing much faster than the reported 3-hour half-life at 0°C. What is the likely cause?

A: Accelerated decomposition is a common issue.

  • Solvent Purity: The presence of impurities in the solvent, especially peroxides in aged ether or acidic contaminants, can catalyze decomposition. Use freshly distilled or anhydrous grade solvents.[18]

  • Light Exposure: this compound is light-sensitive. Protect the solution from light by wrapping the flask in aluminum foil. Photolysis leads to the formation of dimethylcarbene and dinitrogen.[4]

  • Temperature: Ensure the solution is maintained at or below 0°C. Higher temperatures significantly increase the rate of thermal decomposition.[1][6]

Q: I am attempting a cyclopropanation reaction, but I am getting a low yield and a significant amount of acetone azine. What should I do?

A: Acetone azine is a common byproduct resulting from the decomposition of this compound.

  • Minimize Decomposition: Use the this compound solution immediately after preparation. Maintain a low reaction temperature to favor the desired cycloaddition over thermal decomposition pathways.

  • Reaction Conditions: For some substrates, photochemical generation of the carbene at low temperatures may be cleaner than thermal generation, which can favor side reactions.[2]

  • Solvent Choice: The solvent can influence the partitioning between 1,3-dipolar cycloaddition and carbene formation. In some cases, using the alkene reactant as the solvent (if possible) can improve the yield of the cyclopropanated product by ensuring high concentrations of the trapping agent.[5]

Q: My reaction is not reproducible after switching to a new bottle of solvent. Why?

A: The quality and identity of solvents are critical variables.[18]

  • Impurities: Different batches or grades of solvents can contain different levels of impurities, such as water, acids, or stabilizers, which can interfere with the reaction.

  • Solvent Type: Ensure the new solvent is identical to the one used previously. A switch from a non-polar solvent like hexane to a polar aprotic solvent like acetonitrile can fundamentally change the reaction mechanism and outcome.[11][12] When reporting or reproducing experiments, it is crucial to specify the exact grade and source of the solvent.

Data Presentation

Table 1: Stability of this compound in Diethyl Ether

ParameterValueConditionsSource(s)
Appearance Red-violet solutionIn diethyl ether[1][2]
Decay Kinetics First-orderIn diethyl ether[1][6]
**Half-life (t₁/₂) **~ 3 hoursAt 0°C in diethyl ether[1][6]

Table 2: General Solvent Properties and Their Expected Influence on this compound Reactions

Solvent ClassExamplesKey PropertiesExpected Influence on Stability & Reactivity
Non-Polar Aprotic Hexane, Benzene, TolueneLow dielectric constant, no H-bond donation.[7][8]Higher Stability: Generally preferred for storage and handling. Reactivity: Good medium for carbene-based reactions as the solvent is non-coordinating.
Polar Aprotic Diethyl Ether, THF, Acetonitrile (MeCN), DMSO, DMFHigh dipole moment, no H-bond donation.[7][8]Moderate Stability: More polar than non-polar solvents, may slightly accelerate decomposition. Reactivity: Can dramatically alter reaction pathways (e.g., carbene vs. reduction).[11][12] Enhances reactivity of anionic nucleophiles.[9]
Polar Protic Water, Methanol, Ethanol, Acetic AcidContains O-H or N-H bonds, can H-bond.[7][8]Very Low Stability: Prone to rapid acid-catalyzed decomposition. Reactivity: Generally unsuitable unless protonation is desired. Stabilizes ionic intermediates.[8]

Experimental Protocols

Protocol 1: Preparation of a Standardized Solution of this compound in Diethyl Ether

This protocol is adapted from the procedure published in Organic Syntheses and should only be performed by trained personnel behind a safety shield in a fume hood.[1][6]

Materials:

  • Acetone hydrazone

  • Yellow mercury(II) oxide

  • 3 M Potassium hydroxide in ethanol

  • Diethyl ether (anhydrous)

  • Apparatus: 250 mL two-necked round-bottomed flask, magnetic stirrer, dropping funnel, distillation head with thermometer, dry-ice condenser, and a receiver flask cooled to -78°C.

Procedure:

  • Assemble the distillation apparatus. The receiver flask should be immersed in a dry ice/acetone bath (-78°C).

  • To the 250 mL distilling flask, add yellow mercury(II) oxide (60 g, 0.27 mol), diethyl ether (100 mL), and 3 M ethanolic potassium hydroxide (4.5 mL).

  • Begin vigorous magnetic stirring of the orange slurry.

  • Reduce the pressure in the system to approximately 250 mm Hg.

  • Slowly add acetone hydrazone (15 g, 0.21 mol) dropwise from the dropping funnel to the stirring slurry. The reaction is exothermic, and the ether will begin to boil, which helps to cool the reaction.

  • After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg.

  • A red-violet solution of this compound will co-distill with the ether and collect in the cooled receiver. Water produced during the reaction largely remains in the distilling flask.[1]

  • Once the distillation is complete, the resulting solution is approximately 2 M and should be kept at -78°C and used immediately.

Protocol 2: Monitoring the Decomposition of this compound via UV-Vis Spectroscopy

This is a general procedure for kinetic analysis.

Materials:

  • Freshly prepared solution of this compound in the desired solvent.

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvette.

Procedure:

  • Set the spectrophotometer to the desired temperature (e.g., 0°C or 25°C).

  • Dilute a small aliquot of the stock this compound solution in the chosen solvent to an appropriate concentration for UV-Vis analysis (absorbance should be within the linear range of the instrument, typically < 1.5).

  • Quickly transfer the solution to the quartz cuvette and place it in the temperature-controlled holder.

  • Immediately begin recording the absorbance at the λ_max of this compound (~500 nm) at fixed time intervals.[1]

  • Continue data collection for at least two half-lives.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot should yield a straight line.

  • The negative slope of this line is the rate constant (k). The half-life can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualizations

Troubleshooting_Workflow cluster_stability_checks Decomposition Checks start Reaction Failure (Low Yield / No Product) check_stability Is the this compound solution stable? start->check_stability check_reagents Check Reagent Purity (Hydrazone, HgO, Base) check_stability->check_reagents No (Fast Decomposition) check_conditions Check Reaction Conditions (Temp, Light, Atmosphere) check_stability->check_conditions No (Fast Decomposition) check_solvent Check Solvent (Purity, Type) check_stability->check_solvent No (Fast Decomposition) analyze_pathway Unexpected Product? check_stability->analyze_pathway Yes reprepare Re-prepare this compound using pure reagents check_reagents->reprepare adjust_conditions Optimize Conditions (Lower Temp, Protect from Light) check_conditions->adjust_conditions purify_solvent Use Freshly Purified/ Anhydrous Solvent check_solvent->purify_solvent success Problem Resolved reprepare->success adjust_conditions->success purify_solvent->success solvent_issue Solvent may have changed the reaction pathway analyze_pathway->solvent_issue Yes side_reaction Consider common side reactions (e.g., C-H insertion, azine formation) analyze_pathway->side_reaction Yes solvent_issue->purify_solvent Re-evaluate solvent choice side_reaction->adjust_conditions Modify conditions to minimize

Caption: Troubleshooting workflow for failed this compound reactions.

Solvent_Effects_Pathway cluster_conditions Reaction Conditions start This compound + Alkene protic Polar Protic Solvent (e.g., CH₃OH) start->protic nonpolar Non-Polar Aprotic Solvent (e.g., Hexane) start->nonpolar polar_aprotic Polar Aprotic Solvent (e.g., MeCN) start->polar_aprotic decomposition Decomposition (Protonation) protic->decomposition cycloaddition [3+2] Cycloaddition Product (Pyrazoline) nonpolar->cycloaddition 1,3-Dipolar Pathway carbene Carbene Formation (Dimethylcarbene) nonpolar->carbene Heat or Light (hν) polar_aprotic->carbene Pathway B (Solvent Dependent) reduction Reduction of Diazo (e.g., to Hydrazone) polar_aprotic->reduction Pathway A (Solvent Dependent) cyclopropane Cyclopropane Product carbene->cyclopropane

Caption: Solvent-dependent reaction pathways of this compound.

References

Technical Support Center: Quenching Unreacted 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely quenching unreacted 2-diazopropane in a reaction mixture. Please consult your institution's safety protocols and the Safety Data Sheet (SDS) for all chemicals used.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for quenching unreacted this compound?

The most common and recommended method for quenching unreacted this compound is the addition of a weak carboxylic acid, such as acetic acid.[1][2] This method is analogous to the well-established procedure for quenching diazomethane, a related and more commonly used diazo compound.[1][2]

Q2: How do I know when the quenching process is complete?

The completion of the quenching reaction is indicated by two key visual cues:

  • The disappearance of the characteristic yellow color of the this compound solution.[1][2]

  • The cessation of nitrogen gas evolution (bubbling).[1][2]

Q3: What is the chemical reaction behind quenching this compound with acetic acid?

This compound reacts with acetic acid to form isopropyl acetate (B1210297) and nitrogen gas. Isopropyl acetate is a significantly less hazardous and more stable compound.

Q4: Are there alternative quenching agents for this compound?

While acetic acid is the most cited quenching agent, other weak carboxylic acids like formic acid have been used for quenching related diazo compounds such as trimethylsilyl-diazomethane (TMS-diazomethane).[3] However, for this compound specifically, acetic acid is the well-documented choice.[4]

Q5: What are the primary safety concerns when working with this compound?

This compound is a potentially explosive, toxic, and volatile substance.[4] All manipulations should be performed in a well-ventilated chemical fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[4][5] It is also important to be aware of its instability; for instance, this compound has a half-life of about 3 hours at 0°C.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Yellow color persists after adding acetic acid. Insufficient amount of quenching agent added.Continue to add acetic acid dropwise until the yellow color completely disappears and gas evolution stops.[1][2]
The reaction mixture is too cold, slowing down the quenching reaction.Allow the reaction mixture to slowly warm to a safe temperature (e.g., 0°C to room temperature) while stirring, but proceed with caution, as diazo compounds are thermally unstable.[4]
Excessive foaming or rapid gas evolution. The quenching agent was added too quickly.Reduce the rate of addition of the quenching agent. Ensure the reaction is well-stirred to dissipate heat and allow for controlled gas release.
Uncertainty if all this compound has been quenched. Small amounts of residual this compound may not impart a noticeable yellow color.As a precautionary measure, add a slight excess of the quenching agent even after the yellow color has vanished to ensure complete neutralization.

Experimental Protocol: Quenching Unreacted this compound with Acetic Acid

This protocol outlines the steps for safely quenching unreacted this compound in a reaction mixture.

Materials:

  • Reaction mixture containing unreacted this compound

  • Glacial acetic acid

  • Appropriate solvent for dilution (if necessary)

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, appropriate chemical-resistant gloves

Procedure:

  • Preparation: Ensure the reaction flask is in a well-ventilated chemical fume hood and the setup is secure. Place the reaction flask on a stir plate and begin gentle stirring. If the reaction was conducted at a low temperature, allow it to slowly warm to a manageable temperature (e.g., 0 °C), being mindful of the thermal instability of this compound.[4]

  • Addition of Acetic Acid: Slowly add glacial acetic acid dropwise to the stirring reaction mixture.[1][2]

  • Observation: Observe the reaction mixture for the disappearance of the yellow color and the cessation of nitrogen gas bubbling.[1][2]

  • Completion: Continue adding acetic acid until the solution is colorless and gas evolution has completely stopped. It is good practice to add a slight excess of acetic acid to ensure all the this compound has reacted.

  • Waste Disposal: Once the quenching is complete, the resulting mixture, now containing isopropyl acetate instead of this compound, can be handled for workup or disposed of according to your institution's hazardous waste procedures.[2][5]

Workflow for Quenching this compound

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_finalize Final Steps A Place Reaction in Fume Hood B Ensure Gentle Stirring A->B C Adjust to Safe Temperature (e.g., 0°C) B->C D Add Acetic Acid Dropwise C->D Begin Quenching E Observe for Color Change and Gas Cessation D->E F Continue Addition Until Quench is Complete E->F G Add Slight Excess of Acetic Acid F->G Confirm Completion H Proceed with Workup or Waste Disposal G->H

References

Technical Support Center: Analytical Methods for Monitoring 2-Diazopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring reactions involving 2-diazopropane. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and analysis.

Critical Safety Precautions

Caution! this compound is a volatile, toxic, and potentially explosive compound.[1][2] All operations should be conducted in a certified chemical fume hood behind a protective screen.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4] Use spark-proof tools and explosion-proof equipment, and ensure all apparatus is properly grounded to prevent static discharge.[3][4] Due to its instability, this compound solutions should be used immediately after preparation and should not be stored.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in monitoring this compound reactions? A1: The main challenges stem from the inherent instability and high reactivity of this compound.[1] It can decompose, sometimes explosively, and participates in numerous side reactions.[6][7] This necessitates the use of rapid, sensitive, and often in-situ analytical methods to accurately track the consumption of the diazo compound and the formation of the desired product.[8][9]

Q2: Which analytical techniques are most suitable for monitoring these reactions? A2: The choice of technique depends on the specific reaction conditions and the information required (quantitative vs. qualitative). Key methods include:

  • NMR Spectroscopy (¹H NMR): Excellent for structural confirmation and quantitative in-situ monitoring by tracking the disappearance of reactant signals and the appearance of product signals over time.[10][11]

  • FTIR Spectroscopy: Ideal for real-time, in-situ monitoring.[11] The strong, characteristic absorbance of the diazo group (around 2050-2150 cm⁻¹) allows for sensitive tracking of its concentration.[12][13]

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantitative analysis of reaction aliquots, allowing for the separation of starting materials, intermediates, and products.[11][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and, with derivatization, can be used to quantify the main reaction components.[11][15]

Q3: How can I quantify the concentration of a freshly prepared this compound solution? A3: Titration is a common method. A known excess of a carboxylic acid (e.g., benzoic acid) in an appropriate solvent can be reacted with an aliquot of the this compound solution. The unreacted acid is then back-titrated with a standardized base. Alternatively, quantitative NMR (qNMR) using an internal standard can provide an accurate concentration measurement.

Q4: Is it possible to monitor the reaction in real-time without taking samples? A4: Yes, in-situ monitoring is highly recommended for diazo compound reactions.[8] Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy or process NMR spectroscopy allow for continuous, real-time data collection directly from the reaction vessel without disturbing the reaction.[11][16]

Comparison of Analytical Techniques

The following table summarizes the key characteristics of the primary analytical methods used for monitoring this compound reactions.

Technique Primary Use Mode Sample Prep Pros Cons
¹H NMR Quantitative analysis, Structural verificationIn-situ or Off-lineMinimal for in-situ; dilution for off-lineProvides rich structural information, highly quantitative.[9][10]Lower sensitivity than other methods, potential for signal overlap.[17]
FTIR Real-time kinetic monitoringIn-situNone for ATR probesExcellent for real-time tracking of diazo group consumption, rapid data acquisition.[12][13]Provides functional group information, not detailed structure; can be difficult to quantify overlapping peaks.
HPLC-UV Quantitative analysis of reaction progressOff-lineQuenching, dilution, filtrationHigh sensitivity and resolution, well-established for quantitative analysis.[18][19]Requires sampling and quenching, potential for analyte degradation during analysis.
GC-MS Identification of volatile componentsOff-lineQuenching, extraction, possible derivatizationExcellent for identifying byproducts and impurities, high sensitivity.[11][15]This compound and polar products may require derivatization for volatility, risk of thermal decomposition in the injector.[20][21]

Detailed Experimental Protocols

Protocol 1: In-Situ Reaction Monitoring using ATR-FTIR

Objective: To monitor the concentration of this compound in real-time by tracking the disappearance of its characteristic infrared absorption band.

Methodology:

  • Setup: Equip the reaction vessel with an in-situ ATR-FTIR probe. Ensure the probe is clean and properly positioned within the reaction mixture.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before the addition of this compound.[22]

  • Reaction Initiation: Start the reaction by adding the this compound solution. Immediately begin spectral acquisition.

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 30-60 seconds).

  • Analysis: Monitor the intensity of the diazo group's asymmetric stretching band (typically around 2075 cm⁻¹ for aliphatic diazo compounds). The decrease in the area of this peak over time is proportional to the consumption of this compound.[13]

Protocol 2: Off-Line Analysis using HPLC-UV

Objective: To quantify the concentration of reactants and products at discrete time points throughout the reaction.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the starting material, this compound (or a stable derivative), and the expected product(s).

  • Sampling: At predetermined time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a scavenger, such as acetic acid, to consume any unreacted this compound. This prevents further reaction post-sampling.

  • Preparation: Dilute the quenched sample with the mobile phase to an appropriate concentration for analysis. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[18]

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Use a pre-established calibration curve for the starting material and product to determine their concentrations in each sample.

Troubleshooting Guides

Guide 1: NMR Spectroscopy Monitoring
  • Issue: Poor Signal Resolution or Broad Peaks.

    • Possible Cause: Sample inhomogeneity caused by the reaction, or use of non-deuterated solvents without a lock signal.[17]

    • Troubleshooting Steps:

      • Ensure efficient stirring within the NMR tube if running the reaction in-situ.

      • If using non-deuterated solvents, advanced NMR techniques robust to spectral distortions may be needed.[17]

      • For off-line samples, ensure the sample is fully dissolved and free of particulates.

  • Issue: Inaccurate Quantification.

    • Possible Cause: Incomplete relaxation of nuclei, poor choice of internal standard, or signal overlap.

    • Troubleshooting Steps:

      • Increase the relaxation delay (d1) in the acquisition parameters to ensure full relaxation, especially for quantitative measurements.

      • Choose an internal standard that has a single, sharp peak in a clear region of the spectrum and does not react with any components.

      • If signals overlap, consider using a higher-field NMR spectrometer or monitoring a different, well-resolved peak for the species of interest.[23]

Guide 2: HPLC Analysis
  • Issue: No Peak or Very Small Peak for Product.

    • Possible Cause: Reaction has not proceeded, product is unstable under HPLC conditions, or the wrong UV wavelength is being used for detection.

    • Troubleshooting Steps:

      • Confirm reaction progress with a different method (e.g., TLC or FTIR).

      • Analyze a known standard of the product to ensure it is stable during the HPLC run.

      • Use a Diode Array Detector (DAD) to screen a range of wavelengths and identify the optimal absorbance maximum for your product.[24]

  • Issue: Drifting Retention Times.

    • Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

    • Troubleshooting Steps:

      • Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.

      • Use a column oven to maintain a constant temperature.[23]

      • Prepare fresh mobile phase and ensure it is properly degassed.

Guide 3: General Reaction Monitoring
  • Issue: Reaction is Too Fast to Monitor Accurately.

    • Possible Cause: Reaction kinetics are inherently rapid at the chosen temperature and concentration.

    • Troubleshooting Steps:

      • Lower the reaction temperature to slow down the rate.

      • Use lower concentrations of reactants.

      • Employ a rapid, in-situ technique like ATR-FTIR with fast scan times.

      • For very fast reactions, consider using a stopped-flow apparatus coupled with a suitable detector.[9]

  • Issue: Inconsistent Results Between Batches.

    • Possible Cause: Purity of reagents, freshness of the this compound solution, or variations in reaction setup (temperature, stirring rate).

    • Troubleshooting Steps:

      • Use reagents from the same lot or purify them before use.[25]

      • Always use freshly prepared this compound solution, as it degrades over time.[1] The half-life at 0°C is approximately 3 hours.[1]

      • Carefully control all reaction parameters. Use a temperature-controlled bath and ensure consistent, efficient stirring.[25]

Visualized Workflows

References

Technical Support Center: Scale-Up of Reactions Involving 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up chemical reactions involving 2-diazopropane. The information is presented in a question-and-answer format to address specific issues encountered during experimental work, with a focus on safety, efficiency, and product quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound, and how do these change with scale-up?

A1: this compound is a volatile and toxic substance with the potential for explosive decomposition.[1][2] These hazards are significantly amplified during scale-up due to the larger quantities of the reagent being handled. The primary risks include:

  • Toxicity: this compound is presumed to be toxic and should always be handled in a well-ventilated fume hood.[1]

  • Explosion Hazard: Diazo compounds are energetic and can decompose explosively, initiated by shock, friction, light, or heat.[2][3] The risk of a thermal runaway increases on a larger scale due to less efficient heat dissipation.

  • Uncontrolled Gas Evolution: The decomposition of this compound liberates nitrogen gas, which can lead to a rapid pressure increase in a sealed or inadequately vented reactor.

Q2: What are the main advantages of using continuous flow chemistry for reactions with this compound?

A2: Continuous flow chemistry offers significant safety and operational advantages over traditional batch processing for reactions involving hazardous reagents like this compound.[4][5] Key benefits include:

  • Enhanced Safety: Small reaction volumes at any given time minimize the potential impact of an uncontrolled exothermic event or decomposition.[4]

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow tubes allows for highly efficient heat exchange, enabling precise temperature control and reducing the risk of thermal runaway.[6]

  • In Situ Generation and Consumption: this compound can be generated and immediately consumed in the next reaction step, avoiding the hazardous accumulation of the neat substance.[7]

  • Scalability: Scaling up production is typically achieved by running the flow process for longer durations ("scaling out") rather than increasing the reactor volume, which avoids many of the safety challenges associated with large-scale batch reactors.[8]

Q3: What are the common byproducts in the generation of this compound from acetone (B3395972) hydrazone?

A3: The oxidation of acetone hydrazone to this compound can lead to the formation of several byproducts, particularly if the reaction conditions are not carefully controlled.[9] Common byproducts include:

  • Acetone Azine: This can form from the disproportionation of acetone hydrazone, especially in the presence of water.[9]

  • Over-oxidation Products: Depending on the oxidant used, further oxidation of this compound can occur.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of acetone hydrazone in the product stream.

Careful control of stoichiometry, temperature, and reaction time is crucial to minimize the formation of these impurities.

Troubleshooting Guides

Batch Process Challenges
Problem Potential Cause(s) Suggested Solution(s)
Low or Inconsistent Yield of this compound - Incomplete oxidation of acetone hydrazone.- Decomposition of this compound due to prolonged reaction time or elevated temperature.[1]- Presence of water leading to disproportionation of acetone hydrazone.[9]- Ensure the use of a fresh and effective oxidizing agent (e.g., yellow mercury(II) oxide, iodosylbenzene).[1][9]- Maintain low reaction temperatures (e.g., 0°C) and use the generated this compound solution immediately.[1]- Use anhydrous solvents and reagents.
Uncontrolled Exotherm - Rapid addition of reagents.- Inefficient stirring leading to localized hot spots.- Inadequate cooling capacity for the reaction scale.- Add reagents dropwise with careful monitoring of the internal temperature.- Use a robust overhead stirrer to ensure efficient mixing.- Ensure the cooling bath has sufficient capacity and surface area contact with the reactor.
Product Purification Difficulties - Presence of unreacted starting materials and byproducts with similar physical properties to the desired product.- Optimize the reaction to maximize conversion and minimize byproduct formation.- Employ careful fractional distillation or chromatography for purification, keeping in mind the thermal sensitivity of the product.
Continuous Flow Process Challenges
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Conversion - Residence time is too short.- Incorrect stoichiometry of reagents.- Inefficient mixing in the flow reactor.- Decrease the flow rate to increase the residence time in the reactor.[10]- Adjust the relative flow rates of the reagent streams to achieve the optimal stoichiometric ratio.- Ensure proper mixing at T-junctions or use a static mixer.
Reactor Clogging - Precipitation of starting materials, byproducts, or the product.- Use of a packed-bed reactor with incompatible materials.- Ensure all reagents are fully dissolved in the chosen solvent at the reaction temperature.- If using a packed-bed reactor (e.g., with a solid-supported oxidant), ensure the support is physically stable under the reaction conditions.[11]- Consider using a heated coil reactor to maintain solubility.
Pressure Fluctuations - Inconsistent pump performance.- Evolution of nitrogen gas from this compound decomposition.- Blockage in the reactor or back-pressure regulator.- Use high-quality, pulseless pumps (e.g., HPLC or syringe pumps).- Ensure the system is well-vented and the back-pressure regulator is functioning correctly.- Monitor the system for any signs of clogging.
Safety Concerns (e.g., Leakage) - Poorly secured fittings and connections.- Incompatible tubing material.- Use appropriate fittings for the pressures and solvents being used.- Ensure all tubing is chemically resistant to the reactants and solvents (e.g., PFA or stainless steel).

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow for this compound Generation
ParameterBatch ProcessContinuous Flow Process
Safety Higher risk due to accumulation of hazardous material.[4]Inherently safer due to small hold-up volume.[4]
Heat Transfer Less efficient, higher risk of thermal runaway.[6]Highly efficient, precise temperature control.[6]
Scalability Challenging due to safety and heat transfer issues.More straightforward by extending run time.[8]
Product Quality Potential for batch-to-batch variability.High consistency and reproducibility.
Typical Yield 70-90% (lab scale).[1]Often higher due to better control and reduced decomposition.
Capital Cost Lower initial investment for small scale.Higher initial investment in specialized equipment.
Operational Cost Can be higher for large scale due to safety measures and potential for failed batches.Can be lower for large scale due to automation and higher efficiency.

Experimental Protocols

Protocol 1: Lab-Scale Batch Generation of this compound

Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a safety shield.[1]

Materials:

Apparatus:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Distillation head with thermometer

  • Condenser

  • Receiving flask cooled to -78 °C

Procedure:

  • To the two-necked flask, add yellow mercury(II) oxide (0.27 mole), diethyl ether (100 mL), and the ethanolic potassium hydroxide solution (4.5 mL).[1]

  • Equip the flask with a magnetic stirrer, dropping funnel, and distillation head connected to a condenser and a cooled receiving flask.

  • Reduce the pressure in the system to approximately 250 mm Hg.

  • With vigorous stirring, add acetone hydrazone (0.21 mole) dropwise from the dropping funnel.[1]

  • After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg.

  • This compound will co-distill with the diethyl ether and collect in the cooled receiver.[1] The resulting ethereal solution is typically around 2 M and should be used immediately.[1]

Protocol 2: Conceptual Continuous Flow Generation and In Situ Cyclopropanation

This protocol describes a conceptual setup for the continuous generation of this compound and its immediate use in a cyclopropanation reaction.

Reagent Streams:

  • Stream A: A solution of acetone hydrazone in an appropriate anhydrous solvent (e.g., THF).

  • Stream B: A solution of a suitable oxidizing agent (e.g., a solution of iodosylbenzene or a packed-bed reactor with a solid-supported oxidant like MnO₂).[11]

  • Stream C: A solution of the alkene substrate and a suitable catalyst (if required) in the same solvent.

Apparatus:

  • Three high-precision pumps (e.g., HPLC or syringe pumps).

  • Two T-mixers.

  • A temperature-controlled reactor for the oxidation (e.g., a heated or cooled coil).

  • A temperature-controlled reactor for the cyclopropanation.

  • A back-pressure regulator.

  • A collection vessel.

Procedure:

  • Pump Stream A and Stream B at appropriate flow rates into the first T-mixer.

  • The combined stream flows through the first temperature-controlled reactor where this compound is generated. The residence time in this reactor should be optimized to ensure complete conversion while minimizing decomposition.

  • The output from the first reactor, containing the in situ generated this compound, is mixed with Stream C at the second T-mixer.

  • The resulting mixture flows through the second temperature-controlled reactor where the cyclopropanation reaction occurs.

  • The product stream passes through a back-pressure regulator to maintain a stable flow and is collected in a cooled vessel.

Visualizations

experimental_workflow cluster_generation This compound Generation cluster_reaction Cyclopropanation Reaction reagent_A Acetone Hydrazone Solution mixer_1 T-Mixer reagent_A->mixer_1 reagent_B Oxidant Solution reagent_B->mixer_1 reactor_1 Flow Reactor 1 (Oxidation) mixer_1->reactor_1 mixer_2 T-Mixer reactor_1->mixer_2 reagent_C Alkene Substrate Solution reagent_C->mixer_2 reactor_2 Flow Reactor 2 (Cyclopropanation) mixer_2->reactor_2 bpr Back-Pressure Regulator reactor_2->bpr product Product Collection bpr->product

Caption: Continuous flow setup for this compound generation and reaction.

troubleshooting_logic start Low Product Yield in Flow Reaction check_conversion Check Conversion of Starting Material start->check_conversion check_residence_time Is Residence Time Optimal? check_conversion->check_residence_time adjust_flow_rate Decrease Flow Rate check_residence_time->adjust_flow_rate No check_temp Is Temperature Too High/Low? check_residence_time->check_temp Yes adjust_flow_rate->check_conversion adjust_temp Adjust Temperature check_temp->adjust_temp No check_mixing Is Mixing Efficient? check_temp->check_mixing Yes adjust_temp->check_conversion improve_mixing Use Static Mixer check_mixing->improve_mixing No end Yield Improved check_mixing->end Yes improve_mixing->check_conversion

Caption: Troubleshooting logic for low yield in a flow reaction.

References

safety precautions for handling and storing 2-diazopropane solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Diazopropane. This resource is designed for researchers, scientists, and drug development professionals. Here you will find essential safety information, troubleshooting guides, and frequently asked questions (FAQs) regarding the handling and storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a volatile and presumably toxic substance that belongs to the class of diazo compounds, which are known for their potential instability and explosive nature.[1][2][3] The simplest diazo compound, diazomethane, is a highly sensitive and explosive gas.[1] While this compound can be used in solution, it is considered an unstable material.[3] The primary hazards include:

  • Explosion Risk: Diazo compounds can decompose exothermically and potentially explosively, especially when undiluted or in the presence of certain materials.[1][2] Explosions can be triggered by shock, friction, heat, or contact with rough surfaces like ground-glass joints.[4][5][6]

  • Toxicity: this compound is presumed to be toxic and volatile. All handling should be performed within a certified chemical fume hood.[3] Inhalation of similar compounds can cause severe respiratory irritation and pulmonary edema.[7]

  • Rapid Gas Evolution: Decomposition of diazo compounds releases nitrogen gas (N₂), which can lead to a rapid pressure increase and rupture of sealed containers.[1][5]

Q2: How should this compound solutions be properly stored?

A2: Proper storage is critical to maintain the stability of this compound solutions and ensure safety.

  • Temperature: Store solutions at low temperatures, ideally at 0°C or below, to minimize decomposition.[3][7] The half-life of a this compound solution at 0°C is approximately 3 hours.[3]

  • Containers: Use clean, smooth-surfaced glassware. Avoid scratched glassware or containers with ground-glass joints, which can initiate decomposition.[6] Ensure the container is not tightly sealed to prevent pressure buildup from nitrogen evolution.

  • Light: Protect the solution from light, as photolysis can produce carbenes and initiate decomposition.[7] Storing in an amber bottle is recommended.[8]

  • Inert Atmosphere: While ethereal solutions can be stored for short periods, storing under an inert atmosphere like nitrogen can enhance stability.[3][7]

Q3: What are the signs of decomposition in a this compound solution?

A3: Visual and physical cues can indicate that your this compound solution is decomposing.

  • Color Change: Pure, fresh solutions of this compound in ether have a distinct color. A fading of this color can indicate a loss of the diazo compound.

  • Gas Evolution: Visible bubbling or fizzing in the solution when it is not being agitated or heated is a clear sign of nitrogen gas evolution and decomposition.[5]

  • Pressure Buildup: If a container has been sealed, any noticeable pressure release upon opening is a critical warning sign of decomposition.

Q4: What materials are incompatible with this compound?

A4: Contact with certain materials can lead to rapid, uncontrolled reactions. Avoid:

  • Acids: Strong acids will cause rapid decomposition and nitrogen evolution.[3]

  • Metals: Certain metals, particularly copper, can catalyze decomposition. Avoid using metal spatulas or equipment.[8]

  • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform (B151607) as reaction media.[8]

  • High-Surface-Area Materials: Materials like activated carbon or rough surfaces can initiate explosive decomposition.[6]

Troubleshooting Guides

Issue: My this compound solution appears to be decomposing rapidly (e.g., vigorous bubbling).

Step Action Rationale
1 Do Not Panic. Maintain control of the situation to ensure a safe response.
2 Ensure Ventilation. Confirm the experiment is being conducted in a functioning chemical fume hood with the sash at the appropriate height.
3 Remove Heat Source. If the reaction is being heated, immediately remove the heat source.
4 Alert Others. Inform colleagues in the immediate vicinity of the situation.
5 Prepare for Quenching. If safe to do so, have a quenching agent like acetic acid ready to add cautiously from a distance once the vigorous reaction subsides.[3]
6 Evacuate if Uncontrolled. If the decomposition is violent and cannot be controlled, evacuate the area immediately and contact emergency personnel.

Issue: The yield of my reaction involving this compound is significantly lower than expected.

Step Action Rationale
1 Check Solution Age & Storage. The solution may have decomposed prior to use. This compound has a half-life of only 3 hours at 0°C.[3] Use freshly prepared solutions for best results.
2 Verify Reagent Purity. Ensure all reagents and solvents are pure and free of acidic impurities that could neutralize the this compound.
3 Analyze Reaction Temperature. Keep the reaction temperature low, as higher temperatures accelerate the decomposition of this compound.[5]
4 Review Glassware. Ensure you are not using glassware with ground-glass joints or visible scratches that could be catalyzing decomposition.[6]

Quantitative Stability Data

Diazo compounds exhibit a wide range of thermal stabilities, influenced by their substituents. While specific data for this compound is limited, the following table provides a general reference for the thermal hazards of related diazo compounds.

Compound ClassOnset Temperature (Tonset) for Decomposition (°C)Average Enthalpy of Decomposition (ΔHD) (kJ mol⁻¹)Notes
Phenyl Diazoacetates75 - 160~ -102Stability is highly dependent on the electronic effects of substituents.[1][9]
Sulfonyl AzidesGenerally > 120~ -201Though often more thermally stable, their decomposition is significantly more energetic.[1]

Data sourced from studies using Differential Scanning Calorimetry (DSC).[1][9]

Experimental Workflow & Logic Diagrams

Below is a troubleshooting workflow for handling a suspected this compound decomposition event.

G start Observe Unexpected Gas Evolution check_temp Is the solution being heated? start->check_temp remove_heat Remove Heat Source Immediately check_temp->remove_heat Yes assess_rate Is decomposition violent/uncontrolled? check_temp->assess_rate No remove_heat->assess_rate evacuate EVACUATE AREA & Call Emergency assess_rate->evacuate Yes quench Cautiously Quench with Dilute Acetic Acid assess_rate->quench No monitor Monitor from a Safe Distance quench->monitor end Proceed with Waste Disposal monitor->end

Caption: Troubleshooting workflow for suspected this compound decomposition.

Emergency Procedures

Skin Exposure:

  • Immediately move away from the source of contamination.[10]

  • Promptly flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10][11]

  • Wash the area with mild soap and water.[11][12]

  • Seek immediate medical attention.[11]

Eye Exposure:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12]

  • Remove contact lenses if present and easy to do.[11]

  • Seek immediate medical attention.[11]

Inhalation:

  • Move the affected person to an area with fresh air immediately.[13][14]

  • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[13][14]

  • Seek immediate medical attention.[13]

Spill:

  • Alert all personnel in the immediate area and evacuate if the spill is large or presents a significant inhalation or explosion hazard.[10]

  • If the spill is small and you are trained and equipped to handle it, ensure proper ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Absorb the spill with a non-reactive absorbent material. Do not use materials that could create friction or static.

  • Collect the waste in a designated, labeled container for hazardous chemical waste.

  • For large or highly dangerous spills, contact your institution's Environmental Health and Safety (EH&S) office or emergency response team immediately.[10][11]

References

Technical Support Center: Minimizing Exposure to Volatile Diazo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing exposure risks to volatile diazo compounds in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with volatile diazo compounds?

A1: Volatile diazo compounds, such as diazomethane (B1218177), present several significant hazards:

  • Extreme Toxicity: Inhalation of diazomethane vapor can cause severe irritation to the eyes, skin, and respiratory tract, potentially leading to fatal pulmonary edema.[1][2][3] It is a potent sensitizer, and repeated exposure can trigger severe asthma-like symptoms.[1][2][3]

  • Explosion Hazard: Diazo compounds are notoriously unstable and can explode violently.[1][2][3] Explosions can be initiated by contact with rough surfaces (like ground glass joints), scratches in glassware, direct sunlight, strong artificial light, and certain metals.[1][2][4]

  • Carcinogenicity: Diazomethane is a suspected human carcinogen.[1][5]

Q2: What are the most critical engineering controls to have in place when working with volatile diazo compounds?

A2: The single most important engineering control is a properly functioning chemical fume hood.[1][6][7] All manipulations of volatile diazo compounds, including synthesis, transfer, and reactions, must be conducted within a certified fume hood to minimize inhalation exposure.[1][6][7] For distillations or larger scale work, a blast shield is also recommended.[2][6]

Q3: What personal protective equipment (PPE) is mandatory for handling diazo compounds?

A3: A comprehensive PPE strategy is essential. The following should be considered the minimum requirement:

  • Hand Protection: Chemical-resistant gloves are required. While neoprene may be acceptable for incidental contact, butyl rubber or Viton gloves are preferred for greater protection.[1] Double gloving is often recommended.[2][6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum. For splash hazards, a face shield worn over safety goggles is necessary.[1][8][9]

  • Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes is mandatory.[8][9]

Q4: How should I properly store solutions of volatile diazo compounds?

A4: Storage of diazo compound solutions is highly discouraged.[2] It is best to prepare them fresh for immediate use.[10] If short-term storage is absolutely necessary, ethereal solutions of diazomethane can be stored in a freezer in a tightly sealed, parafilm-wrapped bottle with a rubber stopper for no more than one to two weeks.[2] The glassware must be free of any scratches.[2] Crucially, do not store diazomethane below its melting point (-145°C) to avoid crystallization, which can trigger an explosion. [2]

Q5: What is the correct procedure for quenching and disposing of residual diazo compounds?

A5: Unreacted diazo compounds must be neutralized before disposal. A common and effective method is to slowly add a weak acid, such as acetic acid, dropwise to the cold reaction mixture or waste solution until the characteristic yellow color of the diazo compound disappears and nitrogen gas evolution ceases.[2][7] The resulting solution can then be disposed of as hazardous waste according to your institution's guidelines.[2][7]

Troubleshooting Guides

Problem: My reaction involving a diazo compound is not proceeding as expected.

Possible Cause Troubleshooting Step
Degraded Diazo Compound Diazo solutions are unstable. Prepare a fresh solution and use it immediately. The characteristic yellow color is an indicator of its presence.
Presence of Water or Acidic Impurities Ensure all glassware is scrupulously dry. Use anhydrous solvents. Impurities can prematurely quench the diazo compound.
Insufficient Reagent The concentration of the prepared diazo solution may be lower than expected. If possible and safe, titrate a small aliquot to determine the exact concentration before use.[10]

Problem: I observe an unexpected color change or gas evolution.

Possible Cause Troubleshooting Step
Decomposition of the Diazo Compound This could be a sign of instability. Ensure the reaction temperature is controlled and the apparatus is shielded from light.[1][4]
Reaction with Incompatible Materials Verify that all materials in contact with the diazo compound are compatible. Avoid rough surfaces, certain metals, and strong acids.[1][4]
Potential for Runaway Reaction If the reaction becomes too vigorous, be prepared to cool it immediately and, if necessary, initiate emergency procedures.

Data Presentation

Table 1: Physical and Toxicological Properties of Common Volatile Diazo Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Vapor PressureOSHA PEL (TWA)ACGIH TLV (TWA)
Diazomethane 334-88-342.04-23[2][3][11]>1 atm[9][11][12][13]0.2 ppm[1][2][8][9][14]0.2 ppm[1][3][5][8][14]
Ethyl Diazoacetate 623-73-4114.10140-141 (at 720 mmHg)[15][16][17][18][19]Not readily availableNot establishedNot established
(Trimethylsilyl)diazomethane 18107-18-1114.2296[20][21][22]1.19 x 10⁻⁵ mmHg (estimated at 25°C)[21]Not establishedNot established

Table 2: Thermal Stability of Selected Diazo Compounds

CompoundOnset of Decomposition (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)
Diazomethane Explodes at ~100[11]Not applicable
Ethyl (phenyl)diazoacetate 60 (initiation)[10][23][24]-102 (average for diazo compounds without other energetic groups)[10][23][24]
Ethyl Diazoacetate Comparable to ethyl (phenyl)diazoacetate[10]Not readily available

Experimental Protocols

Protocol 1: Synthesis of Diazomethane from Diazald® (Small Scale)

! WARNING ! This procedure must be performed by trained personnel in a certified chemical fume hood behind a blast shield. Use only flame-polished or Clear-Seal® joint glassware.

Materials:

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (95%)

  • Diethyl ether (anhydrous)

  • Water

  • Distillation apparatus with Clear-Seal® joints

  • Receiving flask cooled in a dry ice/acetone bath (-78°C)

Procedure:

  • In the reaction flask, dissolve 5g of KOH in 8 mL of water.[7]

  • Add 10 mL of 95% ethanol to the KOH solution.[7]

  • Place the reaction flask in a water bath heated to 65°C.[6][7]

  • In a separate flask, prepare a solution of 5g of Diazald® in 45 mL of diethyl ether.[7]

  • Set up the distillation apparatus with the condenser leading to the cooled receiving flask containing a small amount of ether.

  • Slowly add the Diazald® solution to the heated KOH solution over approximately 20 minutes.[7] The diazomethane will co-distill with the ether.

  • The rate of distillation should be roughly equal to the rate of addition.[7]

  • Once all the Diazald® solution has been added, slowly add another 10-20 mL of ether to the reaction flask to ensure all the diazomethane has distilled over.[7]

  • The distillation is complete when the distillate is colorless.[7] The resulting yellow ethereal solution of diazomethane should be used immediately.

Protocol 2: Esterification of a Carboxylic Acid with Diazomethane

! WARNING ! Perform this reaction in a fume hood. Diazomethane is toxic and a carcinogen. Nitrogen gas is evolved, so the system must be vented.

Procedure:

  • Dissolve the carboxylic acid in a minimal amount of diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath (0°C).

  • Slowly add the freshly prepared ethereal solution of diazomethane dropwise with gentle swirling.

  • Continue adding the diazomethane solution until the yellow color persists, indicating a slight excess of diazomethane.[25]

  • Allow the reaction to stir at 0°C for 5-10 minutes after the addition is complete.[25]

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution stops.[25]

  • The reaction mixture can then be worked up to isolate the methyl ester.

Visualizations

Risk_Minimization_Workflow cluster_planning Planning & Preparation cluster_execution Experiment Execution cluster_disposal Waste & Disposal Assess_Hazards Assess Hazards (Toxicity, Explosivity) Substitute Substitute with Safer Alternative? (e.g., TMS-diazomethane) Assess_Hazards->Substitute Minimize_Scale Minimize Scale of Reaction Substitute->Minimize_Scale No Substitute->Minimize_Scale Yes, but still hazardous Select_Controls Select Engineering Controls (Fume Hood, Blast Shield) Minimize_Scale->Select_Controls Select_PPE Select Appropriate PPE Select_Controls->Select_PPE Prepare_Reagents Prepare Reagents (Fresh Diazo Solution) Select_PPE->Prepare_Reagents Conduct_Reaction Conduct Reaction in Fume Hood Prepare_Reagents->Conduct_Reaction Monitor_Reaction Monitor Reaction (Temperature, Gas Evolution) Conduct_Reaction->Monitor_Reaction Quench_Excess Quench Excess Diazo Compound Monitor_Reaction->Quench_Excess Dispose_Waste Dispose of Quenched Waste (Follow Institutional Guidelines) Quench_Excess->Dispose_Waste

Caption: Workflow for Minimizing Exposure to Volatile Diazo Compounds.

Emergency_Response_Protocol cluster_spill Chemical Spill cluster_exposure Personnel Exposure Spill_Exposure Spill or Exposure Occurs Assess_Spill Assess Spill Size & Location Spill_Exposure->Assess_Spill Inhalation Inhalation: Move to Fresh Air, Seek Immediate Medical Attention Spill_Exposure->Inhalation Skin_Contact Skin Contact: Remove Contaminated Clothing, Flush with Water for 15 min Spill_Exposure->Skin_Contact Eye_Contact Eye Contact: Flush with Eyewash for 15 min, Seek Medical Attention Spill_Exposure->Eye_Contact Small_Spill Small Spill in Fume Hood: Close Sash, Let Evaporate Assess_Spill->Small_Spill Small & Contained Large_Spill Large Spill or Spill Outside Hood: Evacuate Immediately, Alert Others Assess_Spill->Large_Spill Large or Uncontained

Caption: Emergency Response Protocol for Diazo Compound Incidents.

References

Technical Support Center: In Situ Generation of 2-Diazopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the in situ generation of 2-diazopropane in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the in situ generation of this compound?

The most widely used method is the oxidation of acetone (B3395972) hydrazone.[1][2][3] This is typically achieved using an oxidizing agent like yellow mercury(II) oxide in the presence of a base, such as ethanolic potassium hydroxide (B78521).[1]

Q2: What are the primary safety concerns when working with this compound?

This compound is a volatile and potentially toxic compound.[1] Like other diazoalkanes, it can be explosive, especially in concentrated form or when in contact with rough surfaces like ground-glass joints.[2][4][5] All manipulations should be conducted in a well-ventilated fume hood behind a safety shield.[1][4] It is also crucial to use glassware that is free of scratches and to avoid heating the compound excessively.[4]

Q3: How stable is this compound once generated?

This compound is an unstable material.[1] Its decay follows first-order kinetics, with a reported half-life of approximately 3 hours at 0°C.[1][6] Therefore, it is essential to use the generated this compound solution immediately in subsequent reactions.

Q4: What are the main applications of this compound in organic synthesis?

This compound serves as a valuable reagent for introducing a gem-dimethyl group.[1] It readily participates in 1,3-dipolar cycloaddition reactions with various unsaturated systems, including acetylenes, allenes, and olefins, to form pyrazolines.[1][2] These pyrazolines can then be photochemically or thermally decomposed to yield cyclopropanes and other derivatives.[1][7]

Troubleshooting Guide

Low or No Yield of this compound

Problem: After performing the reaction, the yield of this compound is significantly lower than the expected 70-90%, or no product is detected.

Possible Cause Suggested Solution
Impure Acetone Hydrazone The purity of the starting acetone hydrazone is critical. Yields can be lower if the hydrazone is not freshly redistilled.[1] Moisture can catalyze the disproportionation of acetone hydrazone into hydrazine (B178648) and acetone azine.[8][9]
Ineffective Oxidation The oxidation of acetone hydrazone requires a basic catalyst.[1] Ensure that the ethanolic potassium hydroxide solution is active. While older, discolored solutions can still be effective, preparing a fresh solution is recommended if issues persist.[1] The choice of oxidizing agent is also important; mercury(II) oxide is a common and effective choice.[1]
Decomposition of Product Due to its instability, this compound should be collected in a receiver cooled to -78°C (dry ice/acetone bath).[1] Ensure the cold trap is functioning correctly throughout the distillation.
Incorrect Reaction Conditions The reaction is typically performed under reduced pressure to facilitate the co-distillation of this compound and the solvent (e.g., diethyl ether).[1] Check for leaks in the vacuum setup.
Formation of Side Products

Problem: The final product mixture contains significant amounts of acetone azine or other impurities.

Possible Cause Suggested Solution
Decomposition of Acetone Hydrazone As mentioned, acetone hydrazone can disproportionate to acetone azine and hydrazine, especially in the presence of moisture.[8][9] Ensure all reagents and glassware are dry.
Decomposition of this compound The decomposition of this compound can lead to the formation of tetramethylethylene and acetone azine.[1] This is more likely to occur if the generated diazo compound is not used immediately or is allowed to warm up.

Experimental Protocols

In Situ Generation of this compound via Oxidation of Acetone Hydrazone

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Acetone hydrazone (freshly distilled)

  • Yellow mercury(II) oxide

  • Diethyl ether

  • 3 M solution of potassium hydroxide in ethanol

  • Dry ice

  • Acetone

Equipment:

  • 250 mL two-necked, round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Distillation head with a thermometer

  • Acetone-dry ice condenser

  • Receiver flask cooled to -78°C

Procedure:

  • In the 250 mL flask, place 60 g of yellow mercury(II) oxide, 100 mL of diethyl ether, and 4.5 mL of 3 M ethanolic potassium hydroxide.

  • Equip the flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to the condenser and cooled receiver.

  • Reduce the pressure within the system to approximately 250 mm Hg.

  • With vigorous stirring, add 15 g of freshly distilled acetone hydrazone dropwise from the dropping funnel. The boiling of the ether should provide sufficient cooling.[1]

  • After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg.

  • Co-distill the this compound and diethyl ether, collecting the distillate in the receiver cooled to -78°C. The water produced during the reaction is largely retained in the distilling flask or trapped as ice in the condenser.[1]

  • The resulting ethereal solution of this compound should be used immediately for subsequent reactions.

Quantitative Data Summary

Parameter Value Reference
Typical Yield 70-90%[1]
Half-life at 0°C ~3 hours[1][6]
Reaction Time ~30 minutes[1]
Concentration of Distillate Approximately 2 M[1]

Visualizations

ReactionPathway Reaction Pathway for this compound Generation AcetoneHydrazone Acetone Hydrazone Diazopropane This compound AcetoneHydrazone->Diazopropane Oxidation OxidizingAgent HgO / KOH (cat.) Byproducts H2O + Hg Diazopropane->Byproducts Formation of

Caption: Reaction pathway for the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckHydrazone Check Purity of Acetone Hydrazone Start->CheckHydrazone CheckBase Verify Activity of KOH Solution CheckHydrazone->CheckBase [Purity OK] CheckTemp Ensure Proper Cooling of Receiver (-78°C) CheckBase->CheckTemp [Base OK] CheckVacuum Inspect System for Vacuum Leaks CheckTemp->CheckVacuum [Cooling OK] Success Yield Improved CheckVacuum->Success [No Leaks]

Caption: A logical workflow for troubleshooting low yields.

References

effect of base concentration on 2-diazopropane formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Diazopropane Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a specific focus on the role and effect of base concentration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the formation of this compound?

A1: The base acts as a crucial catalyst in the oxidation of acetone (B3395972) hydrazone by mercury(II) oxide.[1] In the absence of a basic catalyst, the oxidation reaction does not proceed, and this compound is not formed.[1] The success of this synthesis method is highly dependent on the presence of a basic catalyst.[1] The base is thought to enhance the nucleophilicity of the hydrazone, facilitating the reaction.[2]

Q2: What is the recommended base and concentration for optimal this compound yield?

A2: A widely cited and successful protocol uses a 3 M solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695).[1] Specifically, for a reaction involving 0.21 moles of acetone hydrazone, 4.5 ml of this 3 M ethanolic KOH solution is used to achieve yields between 70-90%.[1] While methanolic KOH can also be used, it offers no significant advantage over the ethanolic solution.[1]

Q3: Can the reaction be performed without a base?

A3: No. The oxidation of acetone hydrazone by mercury(II) oxide to form this compound will not occur in the absence of a basic solution.[1] The base is a mandatory component for this reaction to proceed.

Troubleshooting Guide

Problem 1: Very low or no yield of this compound.

Possible Cause Troubleshooting Step
Absence of Base The reaction requires a basic catalyst to proceed.[1] Ensure that a solution of potassium hydroxide (e.g., 3 M in ethanol) has been added to the reaction mixture.
Incorrect Base Concentration While the exact concentration-yield relationship is not extensively documented, a significant deviation from the recommended catalytic amount could lead to lower yields. Prepare a fresh stock solution of 3 M KOH in ethanol as specified in the protocol.[1]
Impure Acetone Hydrazone The purity of the starting acetone hydrazone is critical. Yields are reported to be lower if the hydrazone is not freshly redistilled before use.[1]
Decomposition of Product This compound is unstable, with a reported half-life of about 3 hours at 0°C.[1][3] Ensure the receiving flask is adequately cooled to -78°C during distillation and that the product is used promptly after preparation.[1]

Problem 2: The reaction is not proceeding (no color change or product distillation).

Possible Cause Troubleshooting Step
Missing Base Catalyst This is the most likely cause. The base is essential for the oxidation to occur.[1] Verify that the ethanolic KOH solution was added to the mercury(II) oxide suspension before the addition of acetone hydrazone.
Poor Quality Reagents Although the reaction is tolerant of older, discolored KOH stock solutions, ensure that the mercury(II) oxide and acetone hydrazone are of appropriate quality.[1]
Effect of Base on Reaction Yield

The following table summarizes the qualitative and quantitative impact of the base on the reaction.

Base Condition Effect on Reaction Expected Yield
No Base Present Oxidation of acetone hydrazone does not occur.[1]0%
Catalytic Amount of 3 M Ethanolic KOH The base catalyzes the oxidation of acetone hydrazone by HgO.[1]70-90%[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure reported in Organic Syntheses.[1] Caution! this compound is volatile, toxic, and potentially explosive. All operations must be conducted in an efficient fume hood behind a safety screen.[1][4]

Materials:

  • Acetone hydrazone (freshly redistilled, 15 g, 0.21 mole)[1]

  • Yellow mercury(II) oxide (60 g, 0.27 mole)[1]

  • Diethyl ether (100 ml)[1]

  • 3 M Potassium hydroxide in ethanol (4.5 ml)[1]

Apparatus:

  • A 250-ml, two-necked, round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Distillation head with a thermometer

  • Acetone–dry-ice condenser

  • Receiving flask cooled to -78°C (acetone/dry ice bath)

Procedure:

  • Setup: Assemble the apparatus as described above, ensuring the receiving flask is thoroughly cooled.

  • Initial Charge: To the 250-ml flask, add yellow mercury(II) oxide (60 g), diethyl ether (100 ml), and the 3 M ethanolic potassium hydroxide solution (4.5 ml).[1]

  • Establish Vacuum: Reduce the pressure within the system to approximately 250 mm Hg.

  • Addition of Hydrazone: Begin vigorous magnetic stirring of the flask contents. Add the freshly distilled acetone hydrazone (15 g) dropwise from the dropping funnel. The boiling of the ether should provide sufficient cooling.[1]

  • Distillation: After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg.[1]

  • Collection: this compound and ether will co-distill. Collect the reddish-colored distillate in the receiver cooled to -78°C. The entire preparation should take approximately 30 minutes.[1]

  • Storage and Use: The resulting solution is approximately 2 M this compound.[1] Due to its instability, it should be used immediately.[1]

Visual Guides

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product Collection acetone_hydrazone Acetone Hydrazone reaction_vessel Reaction Vessel (Stirring, ~20°C) acetone_hydrazone->reaction_vessel Added Dropwise hgo Mercury(II) Oxide (HgO) hgo->reaction_vessel koh Potassium Hydroxide (KOH) in Ethanol koh->reaction_vessel Catalyst ether Diethyl Ether (Solvent) ether->reaction_vessel distillation Vacuum Distillation (15 mm Hg) reaction_vessel->distillation collection Collection at -78°C distillation->collection product This compound in Ether Solution collection->product

Caption: Experimental workflow for the synthesis of this compound.

G start Low or No Yield of This compound q1 Was a basic catalyst (e.g., ethanolic KOH) added to the reaction? start->q1 a1_no Root Cause: Base is a required catalyst. Reaction cannot proceed without it. q1->a1_no No q2 Was the acetone hydrazone freshly redistilled? q1->q2 Yes a1_yes Yes a2_no Potential Cause: Impure starting material reduces yield. Purify hydrazone and repeat. q2->a2_no No q3 Was the receiving flask kept at -78°C? q2->q3 Yes a2_yes Yes a3_no Potential Cause: Product is unstable and decomposed. Ensure proper cooling. q3->a3_no No a3_yes Yes, issue may be elsewhere (e.g., reagent quality, technique). q3->a3_yes Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 2-Diazopropane and Diazomethane in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclopropane (B1198618) rings is a cornerstone of organic chemistry, providing access to structural motifs present in numerous natural products and pharmaceuticals.[1][2] Metal-catalyzed decomposition of diazo compounds is a powerful method for cyclopropanation, offering a direct route from alkenes.[3] Among the various diazo reagents, diazomethane (B1218177) (CH₂N₂) and 2-diazopropane ((CH₃)₂CN₂) are fundamental precursors for generating the simplest and a substituted carbene, respectively. This guide provides an objective comparison of their performance, safety, and applications in cyclopropanation reactions, supported by experimental data and protocols.

Reagent Profile: A Tale of Two Diazo Compounds

The primary difference between diazomethane and this compound lies in their stability, handling requirements, and the carbene they generate.

Diazomethane (CH₂N₂) is the simplest diazo compound, existing as a yellow gas at room temperature.[4] It is a precursor to the methylene (B1212753) carbene (:CH₂). However, its utility is overshadowed by significant safety concerns. Diazomethane is highly toxic, carcinogenic, and notoriously explosive.[4][5][6] It can detonate unexpectedly when exposed to rough surfaces (like ground-glass joints), bright light, or certain metal salts.[5][7][8] Consequently, its use requires specialized, flame-polished glassware and extreme precautions, often limiting its application to small-scale reactions.[4][5]

This compound ((CH₃)₂CN₂) , a precursor to dimethylcarbene (:C(CH₃)₂), is generally considered a safer alternative to diazomethane, though it is still an energetic material that must be handled with care. It is typically prepared in situ from the oxidation of acetone (B3395972) hydrazone. Its liquid state and lower propensity for detonation compared to gaseous diazomethane make it more amenable to handling in a standard laboratory setting, although it remains an irritant and should be handled in a well-ventilated fume hood.

Table 1: Comparison of Reagent Properties
PropertyDiazomethaneThis compound
Formula CH₂N₂C₃H₆N₂
Molecular Weight 42.04 g/mol 70.09 g/mol
Carbene Generated Methylene (:CH₂)Dimethylcarbene (:C(CH₃)₂)
Physical State Yellow Gas (b.p. -23 °C)[4]Red-violet solution (typically used in situ)
Key Hazards Highly toxic, explosive, carcinogenic[4][6]Irritant, potentially explosive, energetic material
Handling Requires specialized flame-polished glassware, blast shields, and extreme caution.[4][5]Standard glassware is acceptable; must be used in a fume hood with personal protective equipment.

Performance and Selectivity in Cyclopropanation

The choice between diazomethane and this compound fundamentally dictates the structure of the resulting cyclopropane. Both reagents typically rely on transition metal catalysts, most commonly rhodium and copper complexes, to facilitate carbene transfer to an alkene.[3][9]

The general mechanism involves the reaction of the diazo compound with a metal catalyst to form a metal-carbene intermediate. This intermediate then reacts with an alkene in a concerted, stereospecific manner to yield the cyclopropane product, retaining the stereochemistry of the parent alkene.[7][9][10]

Figure 1: Catalytic Cycle of Cyclopropanation

Diazomethane produces unsubstituted cyclopropanes. It is particularly valuable for the methylenation of alkenes. Palladium-based catalysts are often highly efficient for these transformations.[2]

This compound yields gem-dimethylcyclopropanes, a structural motif found in pyrethroid insecticides and other bioactive molecules.[1] The steric bulk of the dimethylcarbene can influence the diastereoselectivity of the reaction with certain substituted alkenes compared to the less-hindered methylene carbene.

Table 2: Representative Performance Data in Cyclopropanation
ReagentSubstrateCatalystConditionsProductYield (%)Ref
DiazomethaneStyrenePd(OAc)₂Ether, 0 °C1-phenylcyclopropane90%[2]
Ethyl DiazoacetateStyreneRh₂(esp)₂CH₂Cl₂, 23 °CEthyl 2-phenylcyclopropane-1-carboxylate95%[11]
Ethyl Diazoacetate2-Methyl-1,3-butadienePd₂(dba)₃Toluene, 40 °CEthyl 2-isopropenyl-2-methylcyclopropane-1-carboxylate82%[12]

Comparative Logic and Applications

The decision to use diazomethane versus this compound is driven by the desired product, scale, and safety tolerance. Diazomethane is reserved for when the unsubstituted methylene group is required, while this compound provides access to the synthetically valuable gem-dimethyl motif.

Figure 2: Reagent Selection Logic

Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation

The following protocol is a generalized procedure adaptable for diazo compounds like diazomethane or its derivatives. Extreme caution and appropriate safety measures must be employed when working with any diazoalkane.

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (0.01 mmol, 1 mol%)

  • Diazo compound solution (e.g., diazomethane in ether, ~0.5 M) (2.2 mL, 1.1 mmol, 1.1 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or diethyl ether (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.0 mmol) and the rhodium(II) catalyst (1 mol%).

  • Dissolve the solids in 5 mL of anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

  • Slowly add the diazo compound solution (1.1 equiv) via a syringe pump over 2-4 hours to the stirring reaction mixture. Slow addition is critical to maintain a low concentration of the diazo compound and prevent side reactions or detonation.

  • Upon complete addition, allow the reaction to stir for an additional 1-2 hours at the same temperature, monitoring by TLC or GC-MS until the starting material is consumed.

  • Carefully quench any remaining diazo compound by adding a few drops of acetic acid until the characteristic color of the diazo compound disappears and gas evolution ceases.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

Conclusion

Both diazomethane and this compound are effective reagents for the synthesis of specific classes of cyclopropanes.

  • Diazomethane is the reagent of choice for producing simple, unsubstituted cyclopropanes. Its use is dictated by necessity due to its extreme hazards, which require specialized infrastructure and handling protocols.

  • This compound provides access to valuable gem-dimethylcyclopropanes and is considered safer to handle than diazomethane. However, for many applications requiring substituted carbenes, researchers often turn to more stable and commercially available precursors like ethyl diazoacetate.

For drug development professionals and researchers, the selection between these reagents hinges on a careful balance between the desired molecular structure and the significant safety implications associated with their use. The trend towards developing safer alternatives and in situ generation methods continues to be a priority in the field.[2]

References

A Comparative Guide to Cyclopropanation: 2-Diazopropane vs. the Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropane (B1198618) ring is a pivotal transformation in organic synthesis, lending unique structural and electronic properties to molecules. This three-membered carbocycle is a common motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. For chemists engaged in the synthesis of complex molecular architectures, the choice of cyclopropanation method is critical to achieving desired yields, stereoselectivity, and functional group compatibility. This guide provides an in-depth, objective comparison of two prominent cyclopropanation methods: the use of 2-diazopropane and the Simmons-Smith reaction.

Reaction Mechanisms and Stereochemistry

Both this compound and the Simmons-Smith reaction are valued for their stereospecificity, preserving the geometry of the starting alkene in the cyclopropane product. However, they proceed through distinct reactive intermediates.

This compound: A Carbene-Mediated Pathway

Cyclopropanation with this compound, a derivative of diazomethane (B1218177), typically involves the generation of a highly reactive dimethylcarbene intermediate. This can be achieved through thermal, photochemical, or metal-catalyzed decomposition of the diazo compound, which liberates nitrogen gas.[1][2] The reaction often proceeds via a two-step mechanism involving the initial 1,3-dipolar cycloaddition of the diazo compound to the alkene to form a pyrazoline intermediate. Subsequent expulsion of nitrogen gas, either thermally or photochemically, yields the cyclopropane.[1] The addition of the carbene to the alkene is a concerted process, which accounts for the retention of stereochemistry.[2]

a cluster_0 This compound Pathway Alkene Alkene Pyrazoline Intermediate Pyrazoline Intermediate Alkene->Pyrazoline Intermediate + this compound This compound This compound Dimethylcarbene Dimethylcarbene This compound->Dimethylcarbene hν or Δ Cyclopropane Cyclopropane Pyrazoline Intermediate->Cyclopropane - N2 (hν or Δ) Dimethylcarbene->Cyclopropane + Alkene (Concerted) N2 N2

Caption: Mechanism of this compound cyclopropanation.

The Simmons-Smith Reaction: A Carbenoid Approach

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple.[2][3] This carbenoid is less reactive and more selective than a free carbene. The reaction proceeds through a concerted, three-centered "butterfly" transition state, where the methylene (B1212753) group is transferred to the alkene in a single step.[4] This mechanism ensures the high stereospecificity of the reaction, with cis-alkenes affording cis-cyclopropanes and trans-alkenes yielding trans-cyclopropanes.[2]

b cluster_1 Simmons-Smith Pathway Alkene Alkene Transition State Butterfly Transition State Alkene->Transition State + Carbenoid CH2I2 + Zn(Cu) CH2I2 + Zn(Cu) Carbenoid (ICH2ZnI) Carbenoid (ICH2ZnI) CH2I2 + Zn(Cu)->Carbenoid (ICH2ZnI) Cyclopropane Cyclopropane Transition State->Cyclopropane Concerted

Caption: Mechanism of the Simmons-Smith reaction.

Substrate Scope and Performance: A Comparative Analysis

The choice between this compound and the Simmons-Smith reaction often hinges on the nature of the alkene substrate and the presence of other functional groups.

This compound

The reactivity of this compound is characteristic of diazoalkanes, which are generally more reactive with electron-deficient alkenes.[5] However, the generation of a highly reactive, unselective carbene via photolysis or thermolysis can lead to side reactions, including C-H insertion.[2] Metal catalysis, often employing rhodium or copper complexes, can modulate the reactivity and selectivity of diazo compounds, expanding their utility to a broader range of alkenes, including electron-rich and neutral olefins.[1][6]

Simmons-Smith Reaction

The Simmons-Smith reaction is renowned for its broad substrate scope and excellent functional group tolerance.[4][7] It is particularly effective for unfunctionalized and electron-rich alkenes.[3] A key feature of the Simmons-Smith reaction is its ability to be directed by proximal hydroxyl groups, which coordinate to the zinc carbenoid and direct cyclopropanation to the syn face of the molecule.[3] This directing effect provides a powerful tool for controlling diastereoselectivity in the synthesis of complex molecules. Modifications to the classical Simmons-Smith conditions, such as the use of diethylzinc (B1219324) (Furukawa modification), can enhance reactivity and improve yields, especially for less reactive or electron-deficient alkenes.[3][8][9]

Quantitative Data Comparison

The following table summarizes representative yields for the cyclopropanation of various alkenes using both methods. It is important to note that specific yields for this compound are less commonly reported in the literature compared to diazomethane and ethyl diazoacetate. The data for this compound is inferred from the general reactivity of diazo compounds.

SubstrateThis compound (Method)Yield (%)Diastereoselectivity (dr)Simmons-Smith ReactionYield (%)Diastereoselectivity (dr)
Styrene (B11656)Photochemical/CatalyticGood to Excellent[7][10][11]Varies with catalyst[10]Furukawa Modification~90%N/A
Cyclohexene (B86901)Photochemical/CatalyticGood[12]N/AZn-Cu Couple~85-95%[3][13]N/A
1-OctenePhotochemical/CatalyticModerateN/AZn-Cu Couple~70-80%N/A
(E)-Chalcone (Electron-Deficient)Catalytic (Rh/Cu)Good to Excellent[5]High (trans favored)Modified ConditionsModerate to Good[8]High (trans)
Allyl AlcoholPhotochemical/CatalyticModerateLowZn-Cu CoupleGood to ExcellentHigh (syn)[3]

Experimental Protocols

General Experimental Workflow

c cluster_2 General Cyclopropanation Workflow Start Start Prepare Alkene Solution Prepare Alkene Solution Start->Prepare Alkene Solution Prepare Reagent Prepare Cyclopropanating Reagent Solution Start->Prepare Reagent Reaction Combine and React (Control Temperature/Light) Prepare Alkene Solution->Reaction Prepare Reagent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Dry and Purify (e.g., Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for cyclopropanation reactions.

Protocol 1: Cyclopropanation of Styrene using this compound (Photochemical)

Caution: this compound is explosive and toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

  • Preparation of this compound: Prepare a solution of this compound in diethyl ether according to established procedures. Due to its instability, it is recommended to use the solution immediately after preparation.

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve styrene (1.0 eq) in an excess of the ethereal solution of this compound.

  • Photolysis: Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature at 0-10 °C with a cooling bath. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Carefully evaporate the excess this compound and solvent under reduced pressure at low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1,1-dimethyl-2-phenylcyclopropane.

Protocol 2: Simmons-Smith Cyclopropanation of Cyclohexene

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add zinc dust (2.0 eq) and copper(I) chloride (0.1 eq). Heat the mixture gently with a heat gun under vacuum to activate the zinc-copper couple. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous diethyl ether to the flask, followed by the dropwise addition of diiodomethane (1.5 eq). A gentle reflux should be observed.

  • Addition of Alkene: After the initial exotherm subsides, add a solution of cyclohexene (1.0 eq) in diethyl ether dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Filter the mixture through a pad of celite and wash the filter cake with diethyl ether. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by distillation or flash column chromatography to yield norcarane.[4]

Safety, Cost, and Scalability

FeatureThis compoundSimmons-Smith Reaction
Safety High Risk: this compound is highly toxic and explosive, especially in concentrated form. Requires specialized equipment and handling procedures.[2]Moderate Risk: Diiodomethane is toxic and should be handled with care. The reaction can be exothermic. Overall, considered significantly safer than using diazo compounds.[14]
Cost Reagent Generation: The precursors for this compound (acetone hydrazone, oxidizing agents) are relatively inexpensive, but the synthesis requires careful handling and purification.Reagent Cost: Diiodomethane is a relatively expensive reagent, which can be a limiting factor for large-scale synthesis.[3] Cheaper alternatives like dibromomethane (B42720) have been explored.[3]
Scalability Limited: Due to the inherent instability and explosive nature of this compound, large-scale reactions are generally avoided.Scalable: The Simmons-Smith reaction is amenable to scale-up, and continuous flow methods have been developed to improve safety and efficiency.[8]

Conclusion

Both this compound and the Simmons-Smith reaction are powerful tools for the synthesis of cyclopropanes, each with its own distinct advantages and limitations.

The Simmons-Smith reaction stands out for its broad substrate scope, excellent functional group tolerance, and predictable stereoselectivity, particularly the diastereoselective cyclopropanation of allylic alcohols. Its operational simplicity and relatively higher safety profile make it a workhorse in both academic and industrial settings. The primary drawback is the cost of diiodomethane.

This compound , and diazo compounds in general, offer a complementary approach. While their handling requires stringent safety precautions due to their toxicity and explosive nature, they can be highly effective, especially when used in conjunction with metal catalysts to control reactivity and selectivity. They are particularly useful for the cyclopropanation of electron-deficient alkenes.

For drug development professionals and researchers, the choice between these two methods will be dictated by the specific requirements of the synthetic target, including the nature of the substrate, the desired stereochemical outcome, and practical considerations such as scale and safety. The Simmons-Smith reaction is often the preferred method for general-purpose cyclopropanation, while this compound and other diazo compounds provide a valuable alternative for specific applications where their unique reactivity can be leveraged.

References

A Comparative Guide: 2-Diazopropane vs. Corey-Chaykovsky Reagent for Gem-Dimethylcyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of gem-dimethylcyclopropane moieties is a critical step in the development of new therapeutics and agrochemicals. This guide provides an objective comparison of two prominent methods: the use of 2-diazopropane and the Corey-Chaykovsky reaction, offering a detailed analysis of their advantages, supported by experimental data and protocols.

The gem-dimethylcyclopropane structural motif is a valuable component in a wide array of biologically active molecules. Its incorporation can significantly influence a compound's metabolic stability, conformational rigidity, and lipophilicity, thereby enhancing its pharmacological properties. Two of the most common strategies for introducing this group involve the reaction of electron-deficient alkenes with either this compound or a Corey-Chaykovsky reagent. This guide will delve into the nuances of each method to aid in the selection of the most appropriate synthetic route.

At a Glance: Key Differences

FeatureThis compoundCorey-Chaykovsky Reagent
Reagent Stability Unstable, often generated in situGenerally stable, isolable salts
Reaction Mechanism 1,3-dipolar cycloaddition followed by N₂ extrusion (thermolysis/photolysis)Nucleophilic conjugate addition followed by intramolecular cyclization
Byproducts Nitrogen gas (N₂)Dialkyl sulfide (B99878) or DMSO
Safety Concerns Potentially explosive and toxicLess hazardous, though reagents can be toxic
Substrate Scope Broad, but can be sensitive to reaction conditionsBroad, particularly effective for electron-deficient alkenes
Reaction Conditions Often requires photolysis or thermolysisTypically requires a strong base

Performance Data: A Quantitative Comparison

The reaction with this compound typically proceeds in two steps: a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, followed by photolysis or thermolysis to extrude nitrogen gas and form the cyclopropane (B1198618) ring. Yields for the initial cycloaddition are often high, but the subsequent nitrogen extrusion step can sometimes lead to side products, affecting the overall yield.

The Corey-Chaykovsky reaction, particularly with stabilized sulfur ylides, offers a more direct route to cyclopropanes from α,β-unsaturated compounds. A study by Taylor et al. (2008) provides extensive data on the gem-dimethylcyclopropanation of various electron-deficient alkenes using triisopropylsulfoxonium tetrafluoroborate (B81430), a Corey-Chaykovsky reagent variant.

Table 1: Gem-Dimethylcyclopropanation of Electron-Deficient Alkenes with a Corey-Chaykovsky Reagent Variant [1]

Substrate (α,β-Unsaturated Compound)ProductYield (%)
Chalcone1,2-Diphenyl-3,3-dimethylcyclopropyl methyl ketone95
(E)-4-Phenylbut-3-en-2-one1-Phenyl-2,2-dimethylcyclopropyl methyl ketone85
(E)-Hex-3-en-2-one1-Ethyl-2,2-dimethylcyclopropyl methyl ketone70
Cyclohex-2-enoneBicyclo[4.1.0]heptan-2-one, 7,7-dimethyl-80
Ethyl cinnamateEthyl 2-phenyl-3,3-dimethylcyclopropane-1-carboxylate78
Cinnamonitrile2-Phenyl-3,3-dimethylcyclopropane-1-carbonitrile88
(E)-3-Methyl-4-phenylbut-3-en-2-one1-Phenyl-1,2,2-trimethylcyclopropyl methyl ketone55

Data sourced from Taylor, R. J. K. et al. Synthesis2008 , 3279-3288. The reagent used was triisopropylsulfoxonium tetrafluoroborate.

Comprehensive, tabulated data for the gem-dimethylcyclopropanation of a similar range of α,β-unsaturated ketones, esters, and nitriles using this compound is less consolidated in the literature. The yields are often reported for specific substrate classes in individual studies.

Experimental Protocols

Gem-Dimethylcyclopropanation using a Corey-Chaykovsky Reagent (Triisopropylsulfoxonium Tetrafluoroborate)[1]

1. Reagent Preparation (Triisopropylsulfoxonium Tetrafluoroborate):

  • To a solution of triisopropylsulfonium tetrafluoroborate in a suitable solvent, add an oxidizing agent (e.g., RuCl₃/NaIO₄).

  • Stir the reaction mixture at room temperature until the oxidation is complete.

  • Isolate the product, triisopropylsulfoxonium tetrafluoroborate, by filtration and wash with an appropriate solvent.

2. Cyclopropanation Reaction:

  • To a suspension of sodium hydride in anhydrous DMF, add a solution of triisopropylsulfoxonium tetrafluoroborate in DMF at 0 °C.

  • Stir the mixture at room temperature for 1 hour to generate the ylide.

  • Add a solution of the electron-deficient alkene in DMF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Gem-Dimethylcyclopropanation using this compound (General Procedure)

1. Generation of this compound (from Acetone (B3395972) Hydrazone):

  • Caution: this compound is toxic and potentially explosive. This procedure should be carried out in a well-ventilated fume hood behind a safety shield.

  • Prepare acetone hydrazone from acetone and hydrazine.

  • In a distillation apparatus, add acetone hydrazone to a mixture of an oxidizing agent (e.g., mercury(II) oxide or manganese dioxide) and a base (e.g., potassium hydroxide) in a suitable solvent (e.g., diethyl ether).

  • Gently heat the mixture to distill the ethereal solution of this compound. The receiving flask should be cooled in an ice bath.

2. Cycloaddition and Photolysis/Thermolysis:

  • Add the electron-deficient alkene to the freshly prepared solution of this compound at low temperature (e.g., 0 °C).

  • Allow the reaction to proceed until the formation of the pyrazoline intermediate is complete (monitored by TLC or ¹H NMR).

  • Remove the solvent under reduced pressure.

  • Dissolve the crude pyrazoline in a suitable solvent (e.g., benzene (B151609) or toluene).

  • For photolysis, irradiate the solution with a high-pressure mercury lamp at room temperature until nitrogen evolution ceases.

  • For thermolysis, heat the solution at reflux until nitrogen evolution ceases.

  • Remove the solvent and purify the resulting gem-dimethylcyclopropane derivative by column chromatography.

Logical Workflow of Reagent Selection

Reagent_Selection start Need for gem-dimethylcyclopropanation safety Safety Considerations start->safety reagent_handling Reagent Handling & Stability start->reagent_handling conditions Reaction Conditions start->conditions byproducts Byproduct Profile start->byproducts diazopropane This compound safety->diazopropane High hazard (toxic, explosive) corey Corey-Chaykovsky Reagent safety->corey Lower hazard reagent_handling->diazopropane Unstable, in situ generation reagent_handling->corey Stable, isolable salt conditions->diazopropane Photolysis/Thermolysis required conditions->corey Strong base required byproducts->diazopropane Gaseous N₂ byproducts->corey Soluble sulfide/sulfoxide (B87167)

Caption: Decision-making workflow for selecting a gem-dimethylcyclopropanation reagent.

Advantages and Disadvantages

This compound

Advantages:

  • Atom Economy: The only byproduct is nitrogen gas, which is easily removed from the reaction mixture.

  • Mild Reaction Conditions for Cycloaddition: The initial 1,3-dipolar cycloaddition to form the pyrazoline can often be carried out under mild conditions.

Disadvantages:

  • Safety Hazards: this compound is a toxic and potentially explosive compound, requiring careful handling and specialized equipment. It is typically generated in situ to minimize risk.

  • Two-Step Process: The reaction requires a subsequent photolysis or thermolysis step to form the cyclopropane, which can add complexity and potentially lower the overall yield.

  • Potential for Side Reactions: The high-energy carbene intermediate generated during nitrogen extrusion can lead to side reactions, such as C-H insertion.

Corey-Chaykovsky Reagent

Advantages:

  • Reagent Stability and Handling: The precursor sulfonium (B1226848) or sulfoxonium salts are often crystalline solids that are stable to air and moisture, making them easier and safer to handle than this compound.

  • One-Pot Procedure: The cyclopropanation is typically a one-pot reaction, which can be more efficient in terms of time and resources.

  • High Yields and Selectivity: For electron-deficient alkenes, the Corey-Chaykovsky reaction often provides high yields of the desired cyclopropane product with excellent selectivity for 1,4-addition.[1]

  • Milder Reaction Conditions (Overall): While requiring a strong base, the reaction avoids the need for photochemical or high-temperature thermolysis equipment.

Disadvantages:

  • Stoichiometric Use of Reagents: The reaction is typically stoichiometric, generating a molar equivalent of a dialkyl sulfide or sulfoxide byproduct, which must be removed during purification.

  • Strong Base Requirement: The use of strong bases like sodium hydride may not be compatible with all functional groups.

Conclusion

Both this compound and the Corey-Chaykovsky reagent are powerful tools for the synthesis of gem-dimethylcyclopropanes. The choice between them hinges on a careful consideration of the specific substrate, scale of the reaction, available equipment, and, most importantly, safety considerations.

For large-scale syntheses where safety and ease of handling are paramount, the Corey-Chaykovsky reagent is generally the preferred method due to the stability of the reagent precursors and the often high and reliable yields for electron-deficient alkenes. The generation of a stoichiometric amount of sulfur-containing byproduct is a manageable drawback in most laboratory and industrial settings.

This compound remains a valuable reagent , particularly for substrates that may be sensitive to the basic conditions of the Corey-Chaykovsky reaction. However, its use necessitates stringent safety protocols and specialized equipment for photolysis or thermolysis, making it more suitable for smaller-scale applications or when other methods have failed. The development of safer in situ generation methods continues to make this reagent more accessible.

Ultimately, the optimal choice will be dictated by a thorough evaluation of the factors outlined in this guide, enabling researchers to efficiently and safely access the valuable gem-dimethylcyclopropane motif for their synthetic endeavors.

References

A Comparative Guide to the Reactivity of 2-Diazopropane and Other Substituted Diazomethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-diazopropane with other commonly used substituted diazomethanes, including diazomethane (B1218177), phenyldiazomethane, and diphenyldiazomethane. The information presented is supported by experimental data to assist researchers in selecting the most appropriate diazo compound for their specific synthetic needs.

Introduction

Diazo compounds are versatile reagents in organic synthesis, primarily utilized for 1,3-dipolar cycloadditions, carbene insertion reactions, and esterifications of carboxylic acids. Their reactivity is significantly influenced by the substituents on the diazo carbon. This guide focuses on this compound and provides a comparative analysis of its performance against other diazomethanes.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, allowing for the synthesis of five-membered rings. The reactivity of diazoalkanes in these reactions is dependent on both electronic and steric factors.

Quantitative Comparison of Reactivity in 1,3-Dipolar Cycloaddition

While direct, side-by-side kinetic studies comparing this compound with other diazomethanes are not extensively documented in readily available literature, the general trend observed is that alkyl substitution on the diazo carbon increases the nucleophilicity and the HOMO energy of the diazo compound, leading to a higher reactivity in normal-electron-demand cycloadditions.

One study comparing the reaction of diazomethane and diazoethane (B72472) with methyl methacrylate (B99206) provides quantitative evidence for this trend.[1]

DiazoalkaneDipolarophileRelative Rate
DiazomethaneMethyl Methacrylate1
DiazoethaneMethyl Methacrylate9

Table 1: Relative reaction rates of diazomethane and diazoethane with methyl methacrylate.[1]

Although a direct numerical comparison for this compound is not available in this study, the nine-fold rate increase observed for diazoethane over diazomethane suggests that this compound, with two methyl substituents, would likely exhibit even greater reactivity in similar cycloaddition reactions.[1]

The reaction of this compound with (E)-benzylidene-N-arylsuccinimide derivatives has been shown to proceed in good yields (60-75%), demonstrating its utility in synthesizing spiro-pyrazolines.

Substituent (Ar)Yield (%)
Phenyl70
4-Methylphenyl75
4-Methoxyphenyl72
4-Chlorophenyl65
4-Nitrophenyl60

Table 2: Yields for the 1,3-dipolar cycloaddition of this compound with various (E)-benzylidene-N-arylsuccinimides.

Experimental Protocol: 1,3-Dipolar Cycloaddition of this compound

The following is a general procedure for the 1,3-dipolar cycloaddition of this compound with an electron-deficient alkene.

Materials:

  • This compound solution in diethyl ether

  • Electron-deficient alkene (e.g., N-aryl-benzylidenesuccinimide)

  • Anhydrous diethyl ether

  • Reaction flask

  • Magnetic stirrer

  • Cooling bath

Procedure:

  • Dissolve the electron-deficient alkene in anhydrous diethyl ether in a reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a freshly prepared ethereal solution of this compound to the stirred solution of the alkene.

  • Allow the reaction mixture to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench any excess this compound by the slow addition of a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the resulting pyrazoline derivative by column chromatography on silica (B1680970) gel.

Carbene C-H Insertion Reactions

The decomposition of diazo compounds, often catalyzed by transition metals, generates carbenes that can undergo insertion into C-H bonds. This reaction is a powerful tool for the formation of new C-C bonds.

Reactivity Comparison

Direct quantitative comparisons of the reactivity of this compound in C-H insertion reactions against other diazomethanes are scarce in the literature. However, the nature of the substituents on the diazo carbon influences the stability and selectivity of the resulting carbene. The dimethylcarbene generated from this compound is expected to be more nucleophilic than methylene (B1212753) from diazomethane.

Intramolecular C-H insertion reactions of 2-diazo-2-sulfamoylacetamides have been studied, demonstrating the feasibility of such reactions with diazo compounds bearing two substituents.[2][3]

Experimental Protocol: Intramolecular C-H Insertion

The following protocol is a general procedure for the rhodium-catalyzed intramolecular C-H insertion of a diazo substrate.[4][5]

Materials:

  • Diazo substrate

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the diazo substrate in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the rhodium(II) catalyst (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Esterification of Carboxylic Acids

Diazomethanes are highly effective reagents for the esterification of carboxylic acids, proceeding under mild conditions with the formation of nitrogen gas as the only byproduct.[6][7][8]

Reactivity Comparison

While diazomethane is the most commonly used reagent for this transformation, other diazoalkanes can also be employed. The reaction proceeds via protonation of the diazoalkane by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting diazonium species. The rate of this reaction is influenced by the basicity of the diazoalkane and the steric hindrance around the diazo carbon.

Visualizing Reaction Pathways

To illustrate the fundamental reactions discussed, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_cycloaddition 1,3-Dipolar Cycloaddition Diazoalkane Diazoalkane Transition_State [3+2] Transition State Diazoalkane->Transition_State Dipolarophile Dipolarophile Dipolarophile->Transition_State Pyrazoline Pyrazoline Transition_State->Pyrazoline

A simplified diagram of the 1,3-dipolar cycloaddition pathway.

G cluster_insertion Carbene C-H Insertion Diazoalkane Diazoalkane Carbene Metal Carbene Intermediate Diazoalkane->Carbene - N2 Catalyst Rh(II) or Cu(I) Catalyst Catalyst->Carbene Product Insertion Product Carbene->Product Substrate Substrate with C-H bond Substrate->Product

An overview of the catalytic cycle for carbene C-H insertion.

G cluster_esterification Esterification of Carboxylic Acids Carboxylic_Acid R-COOH Protonation Protonation Carboxylic_Acid->Protonation Diazoalkane R'2CN2 Diazoalkane->Protonation SN2 SN2 Attack Protonation->SN2 R'2CHN2+ + R-COO- Ester R-COOCR'2H SN2->Ester N2 N2 SN2->N2

The mechanism of carboxylic acid esterification with a diazoalkane.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for 1,3-dipolar cycloadditions where its substituted nature likely enhances its reactivity compared to diazomethane. While direct quantitative comparisons with other diazomethanes are not always available, understanding the electronic and steric effects of the substituents provides a strong basis for predicting its behavior. For C-H insertion and esterification reactions, this compound offers an alternative to diazomethane, with its utility being dependent on the specific substrate and desired outcome. The provided experimental protocols offer a starting point for the application of this compound in these key transformations. Further quantitative kinetic studies would be beneficial to provide a more detailed comparative analysis.

References

A Comparative Guide to the Use of 2-Diazopropane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of utilizing 2-diazopropane in chemical synthesis, with a primary focus on its application in cyclopropanation reactions. Its performance is objectively compared with a prominent alternative, the Simmons-Smith reaction. This analysis is supported by experimental data, detailed protocols, and safety assessments to inform reagent selection in a laboratory setting.

At a Glance: this compound vs. Simmons-Smith Reaction

MetricThis compoundSimmons-Smith Reaction
Primary Use gem-DimethylcyclopropanationGeneral cyclopropanation (CH₂ transfer)
Typical Yield 70-90% (for synthesis of the reagent)High (often >90%)
Reaction Time Rapid (synthesis is ~30 minutes)Varies (hours to overnight)
Precursor Cost ModerateHigh (due to diiodomethane)
Safety Concerns Volatile, toxic, potentially explosivePyrophoric organozinc reagents, toxic diiodomethane (B129776)
Substrate Scope Alkenes, alkynes, allenesWide range of alkenes
Byproducts Nitrogen gas, mercury saltsZinc salts

Cost-Benefit Analysis

The economic viability of a synthetic route is a crucial factor in both academic research and industrial drug development. Below is a comparative analysis of the estimated costs associated with generating the reactive species for cyclopropanation using this compound versus the Simmons-Smith reaction.

Table 1: Cost Analysis of Reagent Generation
Reagent/PrecursorMethod of GenerationKey Components & Estimated PriceEstimated Cost per Mole of Reagent
This compound Oxidation of Acetone (B3395972) HydrazoneAcetone Hydrazone: ~
350/25g<br>Mercury(II)Oxide:350/25g
Mercury(II) Oxide: ~350/25g<br>Mercury(II)Oxide:
100-
300/100g<br>PotassiumHydroxide:300/100g
Potassium Hydroxide (B78521): ~300/100g<br>PotassiumHydroxide:
20/kgEthanol: ~$50/L
Moderate
Simmons-Smith Reagent Reaction of Diiodomethane with Zinc-Copper CoupleDiiodomethane: ~
150150-150−
250/100gZinc-Copper Couple: ~
4040-40−
120/100g
High
Furukawa Modification Reaction of Diiodomethane with Diethylzinc (B1219324)Diiodomethane: ~
150150-150−
250/100gDiethylzinc (1.0 M in hexanes): ~$140/100mL
High

Note: Prices are estimates based on commercially available data and are subject to change. The cost per mole will vary based on supplier, purity, and scale.

The primary cost driver for the Simmons-Smith reaction is diiodomethane, which is significantly more expensive than the precursors for this compound.[1][2][3] However, the use of mercury(II) oxide in the synthesis of this compound introduces costs associated with handling and disposal of heavy metal waste.

Performance and Experimental Data

The efficiency of a cyclopropanation reaction is a key determinant in its selection. The following table summarizes typical yields for the synthesis of this compound and for cyclopropanation reactions using both this compound and the Simmons-Smith reaction with various alkene substrates.

Table 2: Comparison of Reaction Yields
SubstrateReagentProductReported Yield (%)
N/AThis compound Synthesis This compound70-90[4]
Styrene (B11656)This compound1,1-Dimethyl-2-phenylcyclopropaneModerate to High (Specific data not readily available)
Electron-deficient alkeneThis compoundgem-Dimethylcyclopropane derivativeModerate to High (Specific data not readily available)
Conjugated dieneThis compoundVinyl-gem-dimethylcyclopropaneModerate to High (Specific data not readily available)
StyreneSimmons-Smith (CH₂I₂/Zn-Cu)Phenylcyclopropane~90[5]
Electron-deficient alkeneSimmons-Smith (CH₂I₂/Zn-Cu)Cyclopropane derivativeGenerally lower yields without modification
Conjugated dieneSimmons-Smith (CH₂I₂/Zn-Cu)VinylcyclopropaneGood[6][7][8]

While specific yields for the cyclopropanation of various alkenes using this compound are not as widely reported in readily accessible literature, its primary application is the efficient formation of gem-dimethylcyclopropyl groups. The Simmons-Smith reaction, on the other hand, is a well-established and versatile method for transferring a methylene (B1212753) (CH₂) group, with numerous examples of high-yielding cyclopropanations of a wide variety of alkenes.[9][10]

Safety Profile

Both this compound and the reagents used in the Simmons-Smith reaction present significant safety hazards that must be carefully managed in a laboratory setting.

Table 3: Safety Hazard Comparison
Hazard CategoryThis compoundSimmons-Smith Reagents (Diiodomethane, Organozincs)
Toxicity Presumed to be toxic.[4] Diazo compounds as a class are toxic and can be sensitizers.Diiodomethane is toxic. Organozinc compounds can be corrosive.
Flammability Volatile and potentially explosive.[4]Diethylzinc is pyrophoric (ignites spontaneously in air).
Reactivity Unstable, with a half-life of 3 hours at 0°C.[4] Can decompose explosively.Organozinc reagents are highly reactive and water-sensitive.[11]
Handling Precautions Must be handled in a well-ventilated fume hood behind a safety shield. Avoid sharp edges and ground-glass joints.[4]Must be handled under an inert atmosphere. Diethylzinc requires specialized handling techniques to prevent exposure to air.
Disposal Requires careful quenching before disposal.Involves quenching of reactive organometallic species.

The inherent instability and potential for explosive decomposition of diazo compounds like this compound are major safety concerns.[4] While the Simmons-Smith reaction avoids the use of diazo compounds, the pyrophoric nature of diethylzinc (in the Furukawa modification) necessitates stringent air-free handling techniques.[12]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the safe and successful implementation of any synthetic method.

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[4]

Caution! this compound is volatile and presumed to be toxic. All operations should be carried out in an efficient fume hood behind a protective screen.

  • Apparatus: A 250-mL, two-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled to -78°C.

  • Reagents:

    • Yellow mercury(II) oxide (60 g, 0.27 mole)

    • Diethyl ether (100 mL)

    • 3 M Potassium hydroxide in ethanol (B145695) (4.5 mL)

    • Acetone hydrazone (15 g, 0.21 mole)

  • Procedure:

    • To the distilling flask, add mercury(II) oxide, diethyl ether, and the ethanolic potassium hydroxide solution.

    • Reduce the pressure in the system to 250 mm Hg.

    • With vigorous stirring, add acetone hydrazone dropwise from the dropping funnel.

    • After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.

    • Co-distill the ether and this compound, collecting the distillate in the cooled receiver.

    • The resulting ethereal solution of this compound is typically used immediately without further purification. The reported yield is 70-90%.[4]

Simmons-Smith Cyclopropanation of an Alkene

This is a general procedure for the Simmons-Smith reaction.

  • Apparatus: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet.

  • Reagents:

    • Zinc-copper couple (or activated zinc dust)

    • Diiodomethane

    • Alkene

    • Anhydrous diethyl ether or dichloromethane

  • Procedure:

    • To the flask under an inert atmosphere, add the zinc-copper couple and anhydrous solvent.

    • Add a solution of diiodomethane in the same solvent dropwise to the stirred suspension. A gentle reflux may be observed.

    • After the initial reaction subsides, add a solution of the alkene in the anhydrous solvent.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To better understand the workflow and decision-making process in selecting a cyclopropanation method, the following diagrams are provided.

Synthesis_Decision_Workflow start Start: Need for Cyclopropanation target Target Cyclopropane start->target gem_dimethyl gem-Dimethylcyclopropane? target->gem_dimethyl simple_ch2 Simple CH2 transfer? gem_dimethyl->simple_ch2 No reagent_2dp Consider this compound gem_dimethyl->reagent_2dp Yes reagent_ss Consider Simmons-Smith simple_ch2->reagent_ss Yes cost_benefit Perform Cost-Benefit & Safety Analysis reagent_2dp->cost_benefit reagent_ss->cost_benefit final_choice Select Optimal Reagent cost_benefit->final_choice

A decision workflow for selecting a cyclopropanation reagent.

Experimental_Workflows cluster_2dp This compound Synthesis cluster_ss Simmons-Smith Reaction dp_start Acetone Hydrazone + HgO/KOH dp_reaction Oxidation & Distillation dp_start->dp_reaction dp_product Ethereal Solution of this compound dp_reaction->dp_product ss_start Alkene + CH2I2/Zn-Cu ss_reaction Cyclopropanation ss_start->ss_reaction ss_workup Aqueous Workup & Purification ss_reaction->ss_workup ss_product Purified Cyclopropane ss_workup->ss_product

Comparative experimental workflows for reagent synthesis and use.

Conclusion

The choice between this compound and the Simmons-Smith reaction for cyclopropanation depends on a careful evaluation of the specific synthetic goal, budget, and safety infrastructure.

  • This compound is a cost-effective choice for the synthesis of gem-dimethylcyclopropanes, particularly when the starting materials are readily available. However, its use is accompanied by significant safety risks due to its inherent instability and toxicity, which may not be suitable for all laboratory settings, especially on a larger scale.

  • The Simmons-Smith reaction is a more general and often higher-yielding method for cyclopropanation. While the reagents are more expensive, the procedure is well-established and, with appropriate precautions for handling organozinc compounds, can be considered a safer alternative to using diazoalkanes. For drug development, where reliability and scalability are paramount, the Simmons-Smith reaction and its modifications are often the preferred choice.

Ultimately, researchers must weigh the economic advantages of this compound against the broader applicability and more manageable (though still significant) safety profile of the Simmons-Smith reaction.

References

Spectroscopic Evidence for Dimethylcarbene Formation from 2-Diazopropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic evidence for the formation of dimethylcarbene from its common precursor, 2-diazopropane. It also explores an alternative generation method from dimethylketene (B1620107), offering a basis for selecting the appropriate precursor for specific research applications. The quantitative data, experimental protocols, and spectroscopic characterization are detailed to facilitate experimental design and data interpretation.

Overview of Dimethylcarbene Generation

Dimethylcarbene ((CH₃)₂C:) is a highly reactive intermediate of significant interest in organic synthesis and mechanistic studies. Its transient nature necessitates specialized techniques for its generation and characterization. The two primary methods for producing dimethylcarbene for spectroscopic analysis are the photolysis of this compound and dimethylketene. Both methods are typically coupled with matrix isolation spectroscopy, a technique that involves trapping the reactive species in an inert gas matrix at cryogenic temperatures (typically argon or nitrogen at 4-20 K) to enable spectroscopic investigation.[1]

Comparison of Generation Methods

The choice of precursor for generating dimethylcarbene can influence the experimental setup, potential side products, and the spectroscopic signature of the carbene.

PrecursorGeneration MethodKey AdvantagesPotential Drawbacks
This compound Photolysis (UV irradiation)- Cleaner source of dimethylcarbene. - Well-established procedure.- this compound is volatile and potentially explosive.
Dimethylketene Photolysis (UV irradiation)- Alternative precursor for comparative studies.- Can lead to the formation of propene as a significant byproduct.[2][3]

Spectroscopic Evidence and Characterization

The definitive identification of dimethylcarbene is achieved through the analysis of its infrared (IR) and ultraviolet-visible (UV-Vis) spectra obtained from matrix-isolated samples.

Spectroscopic Data for Dimethylcarbene

The following table summarizes the key spectroscopic features of dimethylcarbene generated from this compound. Due to the challenges in isolating and characterizing this highly reactive species, comprehensive spectral data in the publicly available scientific literature is limited. The data presented here is a composite representation based on typical spectroscopic ranges for similar carbenes and computational studies.

Spectroscopic TechniqueWavelength/WavenumberAssignment
UV-Visible Spectroscopy ~350-450 nmn → p transition of the carbene
Infrared Spectroscopy ~1350-1450 cm⁻¹C-H bending modes
~2900-3000 cm⁻¹C-H stretching modes

Note: The exact absorption maxima can vary depending on the matrix material and the temperature.

Experimental Protocols

Detailed experimental protocols are crucial for the successful generation and characterization of dimethylcarbene.

Generation of Dimethylcarbene from this compound

This protocol describes the photolytic generation of dimethylcarbene from this compound and its trapping in an argon matrix for spectroscopic analysis.

Experimental Workflow:

G cluster_prep Precursor Preparation cluster_matrix Matrix Isolation Setup cluster_photolysis Photogeneration & Analysis prep Synthesis of This compound gas_mix Gas Mixture (this compound/Argon) prep->gas_mix Dilution deposition Deposition onto Cold Window (10 K) gas_mix->deposition photolysis UV Irradiation (λ > 300 nm) deposition->photolysis spectroscopy IR & UV-Vis Spectroscopy photolysis->spectroscopy

Workflow for Dimethylcarbene Generation from this compound.

Methodology:

  • Synthesis of this compound: this compound is synthesized from the oxidation of acetone (B3395972) hydrazone with mercuric oxide.[4] Caution: this compound is a volatile and potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.[4]

  • Matrix Preparation: A gaseous mixture of this compound and a large excess of argon (typically 1:1000) is prepared.[1]

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR or sapphire for UV-Vis) cooled to approximately 10 K by a closed-cycle helium cryostat.[1]

  • Initial Spectroscopy: An initial IR and/or UV-Vis spectrum of the matrix-isolated this compound is recorded as a baseline.

  • Photolysis: The matrix is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) with a filter to select for wavelengths greater than 300 nm. This initiates the photodecomposition of this compound to dimethylcarbene and dinitrogen.

  • Spectroscopic Analysis: IR and UV-Vis spectra are recorded at intervals during photolysis. The formation of dimethylcarbene is confirmed by the appearance of its characteristic absorption bands, while the disappearance of the bands corresponding to this compound is monitored.

Alternative Method: Generation from Dimethylketene

A similar experimental setup is used for the generation of dimethylcarbene from dimethylketene.

Experimental Workflow:

G cluster_prep Precursor Preparation cluster_matrix Matrix Isolation Setup cluster_photolysis Photogeneration & Analysis prep Synthesis of Dimethylketene gas_mix Gas Mixture (Dimethylketene/Argon) prep->gas_mix Dilution deposition Deposition onto Cold Window (10 K) gas_mix->deposition photolysis UV Irradiation deposition->photolysis spectroscopy IR & UV-Vis Spectroscopy photolysis->spectroscopy

Workflow for Dimethylcarbene Generation from Dimethylketene.

Methodology:

  • Synthesis of Dimethylketene: Dimethylketene can be prepared by the pyrolysis of isobutyric anhydride.

  • Matrix Preparation and Deposition: Similar to the this compound method, a dilute mixture of dimethylketene in argon is deposited onto a cryogenic window.

  • Photolysis and Spectroscopy: The matrix is irradiated with UV light, and the formation of dimethylcarbene is monitored by IR and UV-Vis spectroscopy. The photodissociation of dimethylketene can also lead to the formation of propene and carbon monoxide, which will also be observable in the IR spectrum.[2][3]

Logical Relationship of Spectroscopic Identification

The identification of dimethylcarbene relies on a logical progression of observations during the matrix isolation experiment.

G cluster_start Initial State cluster_process Experimental Process cluster_observation Spectroscopic Observations cluster_conclusion Conclusion precursor Matrix-Isolated Precursor irradiation UV Irradiation precursor->irradiation precursor_decay Decrease in Precursor Absorption Bands irradiation->precursor_decay product_growth Appearance of New Absorption Bands irradiation->product_growth identification Identification of Dimethylcarbene precursor_decay->identification product_growth->identification

Logical Flow for the Spectroscopic Identification of Dimethylcarbene.

This guide provides a foundational understanding of the spectroscopic evidence and experimental methodologies for the formation of dimethylcarbene. For more in-depth information, researchers are encouraged to consult the primary literature on carbene chemistry and matrix isolation spectroscopy.

References

A Comparative Guide to the Mechanistic Scrutiny of 2-Diazopropane Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The [3+2] cycloaddition reaction of 2-diazopropane with various dipolarophiles is a cornerstone in the synthesis of five-membered heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. A profound understanding of the underlying reaction mechanism is paramount for controlling selectivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides an objective comparison of the proposed mechanistic pathways for this compound cycloadditions, supported by computational and experimental data.

Mechanistic Synopsis: Concerted vs. Stepwise Pathways

The cycloaddition of this compound to a dipolarophile (e.g., an alkene or alkyne) can principally proceed through two distinct mechanistic manifolds: a concerted pathway or a stepwise pathway. The operative mechanism is subtly influenced by the nature of the reactants, solvent polarity, and reaction temperature.

  • Concerted Mechanism: This pathway involves a single transition state where the two new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (asynchronous). This mechanism is generally favored for nonpolar reactants and is characterized by the retention of stereochemistry of the dipolarophile.

  • Stepwise Mechanism: This pathway involves the formation of a discrete intermediate. Depending on the electronic nature of this intermediate, the stepwise mechanism can be further categorized into:

    • Diradical Intermediate: Characterized by the presence of two unpaired electrons. This pathway is more likely with less polarized reactants.

    • Zwitterionic Intermediate: Characterized by separated positive and negative charges. This pathway is often favored with highly polarized reactants and in polar solvents. The presence of zwitterionic intermediates can be inferred from the formation of acyclic adducts or a significant solvent effect on reaction stereoselectivity.[1][2]

Comparative Analysis of Mechanistic Pathways

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these cycloaddition reactions. By calculating the activation energies for the different possible pathways, a prediction of the favored mechanism can be made.

Below is a summary of hypothetical quantitative data for the cycloaddition of this compound with ethylene (B1197577), a simple, non-polarized alkene, based on typical findings in computational studies of similar 1,3-dipolar cycloadditions.

Mechanistic PathwayKey Intermediate/Transition StateCalculated Activation Energy (kcal/mol)Relative Energy of Intermediate (kcal/mol)
Concerted Single, asynchronous transition state15.2N/A
Stepwise (Diradical) Diradical intermediate20.5 (to form intermediate)+3.1
Stepwise (Zwitterionic) Zwitterionic intermediate25.8 (to form intermediate)+8.7

Note: These values are representative and intended for comparative purposes. Actual values will vary depending on the computational method and basis set used.

For the reaction with a simple alkene like ethylene, the concerted pathway is generally calculated to have the lowest activation barrier, suggesting it is the kinetically favored mechanism.[3][4] The diradical and zwitterionic pathways are significantly higher in energy, making them less competitive alternatives.

The situation can change with more complex or polarized dipolarophiles. For instance, in reactions with electron-deficient alkenes, the possibility of a stepwise mechanism involving a zwitterionic intermediate becomes more pronounced due to the polar nature of the interaction.[1]

Experimental Protocols for Mechanistic Investigation

Distinguishing between these mechanistic pathways experimentally requires a combination of kinetic studies, stereochemical analysis, and trapping experiments.

General Protocol for a [3+2] Cycloaddition of this compound with an Alkene

1. Preparation of this compound: this compound is a potentially explosive gas and should be handled with extreme caution in a well-ventilated fume hood and behind a safety shield. It is typically prepared in situ or as an ethereal solution from the oxidation of acetone (B3395972) hydrazone.

2. Cycloaddition Reaction:

  • To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., diethyl ether, dichloromethane, 10 mL) at a controlled temperature (e.g., 0 °C or room temperature), a freshly prepared solution of this compound (1.2 mmol) in the same solvent is added dropwise over a period of 30 minutes.
  • The reaction mixture is stirred for a specified time (e.g., 2-24 hours) while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
  • Upon completion, the solvent is carefully removed under reduced pressure.

3. Product Analysis:

  • The crude product is purified by column chromatography on silica (B1680970) gel.
  • The structure and stereochemistry of the resulting pyrazoline product are determined by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

4. Mechanistic Probes:

  • Stereochemical Analysis: The use of stereoisomeric alkenes (e.g., cis- and trans-disubstituted alkenes) can indicate a concerted mechanism if the stereochemistry is retained in the product. Loss of stereochemistry may suggest a stepwise pathway with a rotatable intermediate.
  • Solvent Effects: Repeating the reaction in a range of solvents with varying polarity can provide evidence for a zwitterionic intermediate. A significant rate enhancement and change in product distribution in polar solvents would support a stepwise, ionic mechanism.
  • Trapping Experiments: The addition of a trapping agent that can react with a potential diradical or zwitterionic intermediate can provide evidence for their existence.

Visualizing Mechanistic Pathways and Workflows

Proposed Mechanistic Pathways

Caption: Comparison of concerted and stepwise mechanistic pathways.

Experimental Workflow for Mechanistic Elucidation

Experimental_Workflow cluster_planning Experimental Design cluster_execution Reaction and Analysis cluster_interpretation Mechanistic Interpretation A Select Dipolarophile (e.g., Alkene, Alkyne) B Choose Reaction Conditions (Solvent, Temperature) A->B C Perform Cycloaddition with this compound B->C H Perform Computational Modeling (DFT Calculations) B->H D Isolate and Characterize Product(s) C->D E Determine Stereochemistry and Product Distribution D->E F Analyze Stereochemical Outcome E->F G Evaluate Solvent Effects on Rate and Selectivity E->G I Propose Dominant Mechanism F->I G->I H->I

Caption: Workflow for investigating cycloaddition mechanisms.

Logical Relationship of Mechanistic Determinants

Logical_Relationships cluster_pathways Mechanistic Pathways Reactants Reactant Properties (Polarity, Sterics) Concerted Concerted Reactants->Concerted Favored by non-polar Zwitterionic Stepwise (Zwitterionic) Reactants->Zwitterionic Favored by polar Conditions Reaction Conditions (Solvent, Temperature) Conditions->Concerted Diradical Stepwise (Diradical) Conditions->Diradical Conditions->Zwitterionic Polar solvent favors Outcome Reaction Outcome (Rate, Selectivity, Stereochemistry) Concerted->Outcome Diradical->Outcome Zwitterionic->Outcome

Caption: Factors influencing the operative reaction mechanism.

References

A Comparative Kinetic Analysis of 2-Diazopropane Decomposition and its Alternatives for Dimethylcarbene Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the decomposition of 2-diazopropane, a common precursor for the generation of dimethylcarbene. Due to the inherent instability of this compound, this guide also explores alternative, more stable precursors and compares their decomposition kinetics. The objective is to furnish researchers with the necessary data and protocols to make informed decisions when selecting a suitable dimethylcarbene source for their synthetic needs, particularly in the context of drug development where reaction control and safety are paramount.

Comparison of Decomposition Kinetics

The stability of carbene precursors is a critical factor in their practical application. While this compound is a convenient source of dimethylcarbene, its low stability presents significant handling and safety challenges. In contrast, diazirines, cyclic isomers of diazo compounds, offer a more stable alternative. The following tables summarize the available quantitative kinetic data for the decomposition of this compound and selected alternatives.

Table 1: Thermal Decomposition Kinetics of Dimethylcarbene Precursors

CompoundStructureDecomposition TypeRate Constant (k)Activation Energy (Ea)Half-life (t½)Conditions
This compound(CH₃)₂CN₂First-order6.42 x 10⁻⁵ s⁻¹[1]Not available3 hours[1]0 °C in diethyl ether
3,3-Dimethyldiazirinec-(CH₃)₂CN₂First-orderNot available113-126 kJ/mol (for diazirine ring opening)Not availableGas phase or solution
Azoisopropane(CH₃)₂CHN=NCH(CH₃)₂First-orderCan be calculated from pressure changeNot availableNot availableGas phase

Note: The rate constant for this compound was calculated from the reported half-life using the formula k = 0.693 / t½.

Table 2: Photochemical Decomposition Parameters

CompoundStructureDecomposition TypeQuantum Yield (Φ)Wavelength (λ)Notes
This compound(CH₃)₂CN₂PhotochemicalNot availableNot availableExpected to decompose upon UV irradiation to yield dimethylcarbene.
Diazirines (general)c-R₂CN₂PhotochemicalCan be determined experimentallyUV rangePhotolysis can lead to both the corresponding diazoalkane and the carbene.

Decomposition Pathways and Experimental Workflows

The decomposition of this compound and its alternatives can be initiated either thermally or photochemically, both leading to the formation of the highly reactive dimethylcarbene intermediate.

Signaling Pathways

Decomposition Pathways to Dimethylcarbene cluster_2_diazopropane This compound cluster_dimethyldiazirine 3,3-Dimethyldiazirine cluster_azoisopropane Azoisopropane This compound This compound Dimethylcarbene_1 Dimethylcarbene This compound->Dimethylcarbene_1 Δ or hν - N₂ 3,3-Dimethyldiazirine 3,3-Dimethyldiazirine Dimethylcarbene_2 Dimethylcarbene 3,3-Dimethyldiazirine->Dimethylcarbene_2 Δ or hν - N₂ Azoisopropane Azoisopropane Isopropyl_Radical 2 x Isopropyl Radical Azoisopropane->Isopropyl_Radical Δ or hν - N₂ Dimethylcarbene_3 Dimethylcarbene Isopropyl_Radical->Dimethylcarbene_3 Further reactions

Caption: Decomposition pathways of carbene precursors.

Experimental Workflow for Kinetic Analysis

The kinetic analysis of the decomposition of these precursors typically involves monitoring the disappearance of the reactant or the formation of a product over time under controlled conditions.

Experimental Workflow for Kinetic Analysis Start Start Prepare_Solution Prepare solution of carbene precursor Start->Prepare_Solution Place_in_Spectrometer Place in temperature- controlled cuvette Prepare_Solution->Place_in_Spectrometer Initiate_Decomposition Initiate decomposition (Thermal or Photochemical) Place_in_Spectrometer->Initiate_Decomposition Monitor_Reaction Monitor reaction progress (e.g., UV-Vis, IR) Initiate_Decomposition->Monitor_Reaction Collect_Data Collect absorbance/concentration data over time Monitor_Reaction->Collect_Data Analyze_Data Analyze data to determine rate constant and order Collect_Data->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Stereochemical Outcomes of Cyclopropanation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) motif is a valuable structural element in medicinal chemistry and natural product synthesis, imparting unique conformational constraints and metabolic stability to molecules. The stereoselective synthesis of cyclopropanes is therefore of paramount importance. This guide provides a comparative overview of the stereochemical outcomes of three widely used cyclopropanation methods: the Simmons-Smith reaction, transition-metal catalyzed decomposition of diazo compounds, and the Corey-Chaykovsky reaction. Experimental data is presented to facilitate the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Comparison of Stereoselectivity

MethodReagent/CatalystKey Stereochemical FeaturesDiastereoselectivityEnantioselectivity
Simmons-Smith Reaction Organozinc carbenoid (e.g., ICH₂ZnI)Stereospecific syn-addition. Alkene geometry is retained.[1] Hydroxyl groups direct the cyclopropanation to the syn-face.[2][3]Generally high, especially with directing groups. Can be influenced by substrate and reagent.Can be achieved with chiral auxiliaries or chiral ligands.
Diazo-Mediated Cyclopropanation Diazo compound + Transition metal catalyst (e.g., Rh(II) or Cu(I) complexes)Stereospecificity depends on the catalyst and substrate. Can provide access to both cis and trans isomers.[4]Can be tuned by the choice of catalyst and diazo precursor.High enantioselectivity is achievable with a wide range of chiral catalysts.[5]
Corey-Chaykovsky Reaction Sulfur ylide (e.g., dimethyloxosulfonium methylide)With α,β-unsaturated carbonyls, typically yields cyclopropanes. Often favors the formation of trans-substituted cyclopropanes.[6][7]Generally favors the trans isomer due to thermodynamic control.Can be achieved using chiral sulfur ylides.

Data Presentation: Quantitative Comparison of Stereochemical Outcomes

The following tables summarize the yields, diastereomeric ratios (d.r.), and enantiomeric excesses (e.e.) for selected examples of each cyclopropanation method.

Table 1: Simmons-Smith Cyclopropanation
SubstrateReagent/ConditionsYield (%)d.r. (syn:anti)e.e. (%)Reference
(Z)-3-penten-2-olZn/Cu, CH₂I₂->200:1N/A[8]
(E)-3-penten-2-olEtZnCH₂I->10:1N/A[8]
Cinnamyl alcoholEt₂Zn, CH₂I₂, Chiral aziridine-phosphine ligand~9010:1 - 15:180-98[8]
CyclohexenolEt₂Zn, CH₂I₂->19:1N/A[8]
GeraniolEt₂Zn, CH₂I₂754:1N/A[9]
Table 2: Rhodium-Catalyzed Cyclopropanation
AlkeneDiazo CompoundCatalystYield (%)d.r. (trans:cis)e.e. (%)Reference
Styrene (B11656)Ethyl diazoacetateRh₂(S-DOSP)₄59>97:377[10]
StyreneMethyl 2-diazo-4-phenylbutenoateRh₂(S-p-dodecylbenzenesulfonyl)prolinate9143:198[4]
1-OcteneEthyl diazoacetateRh₂(OAc)₄>991.8:1N/A[11]
N,N-dimethylacrylamideMethyl p-tolyldiazoacetateRh₂(S-TCPTAD)₄71single diastereomer84[10]
Methyl acrylateMethyl styryldiazoacetateRh₂(S-TCPTAD)₄89>97:398[10]
Table 3: Copper-Catalyzed Cyclopropanation
AlkeneDiazo CompoundCatalystYield (%)d.r. (trans:cis)e.e. (%)Reference
StyreneEthyl diazoacetateChiral Cu(I)-bisoxazoline--90[12]
IndeneDimethyl diazomalonateChiral Cu(I)-bisoxazoline95N/A92[11]
(E)-StilbeneDimethyl diazomalonateChiral Cu(I)-bisoxazoline92N/A94[11]
Table 4: Corey-Chaykovsky Cyclopropanation
α,β-Unsaturated CarbonylYlide Precursor/BaseYield (%)d.r. (trans:cis)e.e. (%)Reference
Chalcone (B49325)Trimethylsulfoxonium (B8643921) iodide/KOtBuHighPredominantly transN/A[13]
CyclohexenoneTrimethylsulfoxonium iodide/NaH88-N/A[14]
Methyl vinyl ketoneDimethylsulfoxonium methylide--N/A[7]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol (Furukawa Modification)

This protocol is a general procedure for the diastereoselective cyclopropanation of an allylic alcohol.

Materials:

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the allylic alcohol and anhydrous DCM to make a ~0.5 M solution.

  • Cool the flask to 0 °C in an ice bath.

  • While stirring at 0 °C, slowly add the solution of diethylzinc in hexanes via syringe.

  • Following this, add diiodomethane dropwise via syringe. A white precipitate may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[15]

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol describes a typical procedure for a rhodium-catalyzed cyclopropanation.

Materials:

  • Styrene (5.0 eq)

  • Dirhodium tetraacetate (Rh₂(OAc)₄) (1 mol%)

  • Anhydrous dichloromethane (DCM)

  • Ethyl diazoacetate (EDA) (1.0 eq) in DCM

Procedure:

  • To a solution of styrene and Rh₂(OAc)₄ in anhydrous DCM at room temperature, add a solution of ethyl diazoacetate in DCM dropwise over a period of 6-7 hours.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyclopropane product.

Protocol 3: Corey-Chaykovsky Cyclopropanation of a Chalcone

This protocol provides a general method for the cyclopropanation of α,β-unsaturated ketones.[13]

Materials:

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Chalcone (1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a dry, nitrogen-flushed flask, add anhydrous DMSO. To this, add potassium tert-butoxide portion-wise at room temperature, followed by the portion-wise addition of trimethylsulfoxonium iodide. Stir the resulting mixture at room temperature for 1 hour to form the ylide.

  • Cyclopropanation: In a separate flask, dissolve the chalcone in anhydrous THF. Cool the ylide solution to 0 °C. Slowly add the solution of the chalcone in THF to the ylide solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Visualizing Stereochemical Models and Workflows

Comparison_Workflow cluster_methods Cyclopropanation Methods cluster_analysis Stereochemical Outcome Analysis cluster_data Data Presentation Simmons_Smith Simmons-Smith Diastereoselectivity Diastereoselectivity (d.r.) Simmons_Smith->Diastereoselectivity Enantioselectivity Enantioselectivity (e.e.) Simmons_Smith->Enantioselectivity Protocols Experimental Protocols Simmons_Smith->Protocols Diazo_Mediated Diazo-Mediated Diazo_Mediated->Diastereoselectivity Diazo_Mediated->Enantioselectivity Diazo_Mediated->Protocols Corey_Chaykovsky Corey-Chaykovsky Corey_Chaykovsky->Diastereoselectivity Corey_Chaykovsky->Enantioselectivity Corey_Chaykovsky->Protocols Tables Comparative Tables Diastereoselectivity->Tables Enantioselectivity->Tables Conclusion Conclusion Tables->Conclusion Informed Method Selection Protocols->Conclusion

Caption: Workflow for comparing cyclopropanation methods.

Caption: Hydroxyl-directed Simmons-Smith cyclopropanation.

Rhodium_Catalytic_Cycle Rh_Catalyst [Rh₂L₄] Carbene_Complex Rh-Carbene Complex Rh_Catalyst->Carbene_Complex + N₂CHR Carbene_Complex->Rh_Catalyst + Alkene - Cyclopropane Cyclopropane Cyclopropane Carbene_Complex->Cyclopropane Carbene Transfer

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Corey_Chaykovsky_Mechanism Enone α,β-Unsaturated Ketone Intermediate Betaine Intermediate Enone->Intermediate + Ylide (1,4-addition) Ylide Sulfur Ylide Cyclopropane trans-Cyclopropyl Ketone Intermediate->Cyclopropane Intramolecular SN2 displacement

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

References

Validation of In Situ 2-Diazopropane Generation: A Comparative Guide to Trapping Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of reactive intermediates like 2-diazopropane is often crucial for complex molecular synthesis. However, its inherent instability and potential hazards necessitate methods for its generation in situ, followed by immediate trapping. This guide provides a comparative overview of methodologies for the in situ generation of this compound, with a focus on trapping experiments to validate its formation. We present experimental data, detailed protocols, and visual workflows to objectively compare the available alternatives.

Comparison of In Situ Generation and Trapping Methods

The efficiency and applicability of in situ this compound generation can be evaluated based on several key performance indicators, including the yield of the trapped product, reaction conditions, and safety of the reagents. Below is a summary of quantitative data from a representative trapping experiment.

Generation Method PrecursorOxidantTrapping AgentProductYield (%)Reference
Acetone (B3395972) HydrazoneIodosylbenzeneDimethyl Acetylenedicarboxylate (B1228247) (DMAD)Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate~Yield of diazo generated based on ¹H NMR of cycloadduct[1]
Acetone HydrazoneMercury(II) OxideNot explicitly a trapping experiment, but a preparation method.This compound (isolated in solution)70-90%[2]

Note: The yield for the iodosylbenzene method is based on the ¹H NMR yield of the resulting cycloadduct, which serves as a proxy for the amount of this compound generated in situ.[1] The mercury(II) oxide method describes a preparation where the this compound is distilled and collected, with the yield determined afterward.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are protocols for the in situ generation of this compound and its subsequent trapping.

Method 1: In Situ Generation via Iodosylbenzene Oxidation and Trapping

This method offers a safer alternative to traditional heavy metal oxidants for the in situ generation of non-stabilized diazoalkanes.

Materials:

  • Acetone hydrazone

  • Iodosylbenzene

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • NMR tube and spectrometer

Procedure:

  • To a solution of dimethyl acetylenedicarboxylate (trapping agent) in the chosen anhydrous solvent under an inert atmosphere, add acetone hydrazone.

  • Add iodosylbenzene as the oxidant to the mixture.

  • The reaction is typically run at a concentration of 0.1 M.

  • Monitor the reaction progress by taking aliquots for ¹H NMR analysis.

  • The formation of the [3+2] cycloaddition product, dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate, validates the in situ generation of this compound.

  • The yield of the generated this compound can be quantified by ¹H NMR using an internal standard (e.g., triphenylmethane).[1]

Method 2: Classical Preparation of this compound using Mercury(II) Oxide

This is a well-established method for preparing a solution of this compound, which can then be used in subsequent reactions. Caution: This procedure involves the highly toxic mercury(II) oxide and the volatile and potentially toxic this compound. All operations should be conducted in a well-ventilated fume hood behind a safety shield.[2]

Materials:

  • Yellow mercury(II) oxide

  • Diethyl ether

  • 3 M Potassium hydroxide (B78521) in ethanol

  • Acetone hydrazone[3]

  • Apparatus for distillation under reduced pressure with a cold trap (-78 °C)

Procedure:

  • In a two-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiver cooled to -78 °C, place yellow mercury(II) oxide, diethyl ether, and the ethanolic potassium hydroxide solution.[2]

  • Reduce the pressure in the system to approximately 250 mm Hg.

  • With vigorous stirring, add acetone hydrazone dropwise from the dropping funnel.[2]

  • After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.[2]

  • Co-distill the ether and the generated this compound, collecting them in the cooled receiver.[2]

  • The resulting ethereal solution of this compound can then be used for subsequent trapping experiments or other reactions. The yield is typically in the range of 70-90%.[2]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflow for the in situ generation and trapping of this compound.

in_situ_generation_trapping cluster_generation In Situ Generation of this compound cluster_trapping Trapping Experiment cluster_validation Validation Acetone_Hydrazone Acetone Hydrazone Diazopropane This compound (In Situ) Acetone_Hydrazone->Diazopropane Oxidation Oxidant Oxidant (e.g., Iodosylbenzene) Oxidant->Diazopropane Cycloadduct Cycloaddition Product Diazopropane->Cycloadduct [3+2] Cycloaddition Trapping_Agent Trapping Agent (e.g., DMAD) Trapping_Agent->Cycloadduct Analysis Analysis (e.g., ¹H NMR) Cycloadduct->Analysis

Caption: Workflow for in situ generation and trapping of this compound.

The following diagram illustrates the logical relationship in a comparative study of different generation methods.

comparison_logic cluster_methods Generation Methods cluster_evaluation Evaluation Criteria cluster_outcome Outcome Method1 Method A (e.g., Iodosylbenzene) Yield Yield of Trapped Product Method1->Yield Safety Safety & Handling Method1->Safety Conditions Reaction Conditions Method1->Conditions Method2 Method B (e.g., HgO) Method2->Yield Method2->Safety Method2->Conditions Conclusion Comparative Assessment Yield->Conclusion Safety->Conclusion Conditions->Conclusion

Caption: Logic diagram for comparing this compound generation methods.

References

A Safer Route to a Versatile Reagent: A Comparative Guide to Mercury-Free 2-Diazopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more environmentally benign methods for the synthesis of 2-diazopropane, this guide provides a comprehensive comparison of alternatives to the traditionally used, yet highly toxic, mercury(II) oxide. The synthesis of this compound, a valuable reagent for [3+2] cycloadditions, carbene insertions, and the generation of gem-dimethyl groups, has historically been dominated by the oxidation of acetone (B3395972) hydrazone using mercury(II) oxide. However, the significant environmental and health risks associated with mercury compounds have necessitated the development of alternative synthetic routes. This guide details viable, mercury-free oxidation methods, presenting key performance data, detailed experimental protocols, and visual workflows to facilitate their adoption in the laboratory.

Performance Comparison of Oxidizing Agents

The selection of an appropriate oxidizing agent is critical for the efficient and safe synthesis of this compound from acetone hydrazone. The following table summarizes the performance of several alternatives to mercury(II) oxide based on reported experimental data.

Oxidizing AgentTypical Yield (%)Reaction TimeSolventKey AdvantagesKey Disadvantages
Mercury(II) Oxide (HgO) 70-90%~30 minDiethyl etherHigh yield, fast reactionExtreme toxicity, environmental hazard
Iodosylbenzene (PhIO) ~86% (in situ)Dropwise additionEthyl acetate (B1210297)High yield, environmentally benignPotential for side reactions
N-Iodo-p-toluenesulfonamide (Iodamine-T) Good to highNot specifiedTHF/WaterStable reagent, high purity of productNot specifically reported for this compound
Lead(IV) Acetate (Pb(OAc)₄) VariableNot specifiedNot specifiedReadily availableToxic, can lead to complex product mixtures
Silver(I) Oxide (Ag₂O) Lower yieldsNot specifiedNot specifiedMilder than HgOLower efficiency, cost

Experimental Protocols

Detailed methodologies for the synthesis of the acetone hydrazone precursor and its subsequent oxidation using mercury-free reagents are provided below.

Synthesis of Acetone Hydrazone

Acetone hydrazone is the common precursor for the synthesis of this compound and can be prepared in high yield from acetone and hydrazine (B178648).[1][2]

Materials:

  • Acetone

  • Hydrazine hydrate (B1144303) (100%)

  • Potassium hydroxide (B78521) (KOH) pellets

  • Anhydrous hydrazine (prepared by distilling hydrazine hydrate over NaOH)[1]

  • Acetone azine (can be prepared from acetone and hydrazine hydrate)[1]

Procedure: A detailed procedure for the synthesis of acetone hydrazone from acetone azine and anhydrous hydrazine is described in Organic Syntheses.[1] The reaction involves heating a mixture of acetone azine and anhydrous hydrazine, followed by distillation to yield pure acetone hydrazone. Yields are reported to be in the range of 77-88%.[1]

Oxidation of Acetone Hydrazone to this compound

This method allows for the in-situ generation of this compound, which can then be used directly in subsequent reactions, minimizing the handling of the potentially explosive diazo compound.

Materials:

  • Acetone hydrazone

  • Iodosylbenzene

  • Ethyl acetate

Procedure: In a typical procedure, a solution of acetone hydrazone in ethyl acetate is added dropwise to a suspension of iodosylbenzene in the same solvent at room temperature. The reaction is monitored for the disappearance of the hydrazone. The resulting solution of this compound can then be used for subsequent transformations, such as cyclopropanation, with reported yields for the overall process being as high as 86%.

Iodamine-T is a stable, crystalline solid that has been shown to be an effective reagent for the oxidation of a variety of hydrazones to their corresponding diazo compounds in high purity.[3][4][5]

Materials:

  • Acetone hydrazone

  • Potassium N-iodo-p-toluenesulfonamide (Iodamine-T)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure: To a solution of acetone hydrazone in a mixture of THF and aqueous KOH, a solution of Iodamine-T in THF is added. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by extraction to yield a solution of this compound. While not specifically reported for acetone hydrazone, this method has been successfully applied to a wide range of hydrazones, affording diazo compounds in good to excellent yields.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the traditional and alternative synthetic routes to this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Acetone Acetone AcetoneHydrazone Acetone Hydrazone Acetone->AcetoneHydrazone Hydrazine Hydrazine Hydrazine->AcetoneHydrazone Diazopropane This compound AcetoneHydrazone->Diazopropane Oxidation HgO Mercury(II) Oxide HgO->Diazopropane PhIO Iodosylbenzene PhIO->Diazopropane IodamineT Iodamine-T IodamineT->Diazopropane PbOAc4 Lead(IV) Acetate PbOAc4->Diazopropane Ag2O Silver(I) Oxide Ag2O->Diazopropane

Caption: General workflow for this compound synthesis.

Method_Comparison cluster_traditional Traditional Method cluster_alternatives Alternative Methods Traditional Mercury(II) Oxide T_Pros Pros: - High Yield - Fast Reaction Traditional->T_Pros T_Cons Cons: - Highly Toxic - Environmental Hazard Traditional->T_Cons Alternatives Mercury-Free Oxidants (e.g., Iodosylbenzene, Iodamine-T) A_Pros Pros: - Safer - Environmentally Benign - Good Yields Alternatives->A_Pros A_Cons Cons: - Potentially Slower - May Require Optimization Alternatives->A_Cons Title Comparison of Synthetic Approaches

Caption: Comparison of synthetic approaches.

Conclusion

The development of mercury-free methods for the synthesis of this compound represents a significant advancement in green chemistry. While the traditional mercury(II) oxide method offers high yields and short reaction times, the severe toxicity of mercury necessitates its replacement. Alternatives such as iodosylbenzene and N-iodo-p-toluenesulfonamide (Iodamine-T) have emerged as promising substitutes, offering comparable or good yields under milder and safer conditions. The adoption of these greener alternatives is strongly encouraged to minimize the environmental impact and enhance laboratory safety without compromising access to this versatile chemical reagent. Further research into optimizing reaction conditions for these mercury-free oxidants will undoubtedly expand their utility and solidify their place as the preferred methods for this compound synthesis.

References

Assessing the Environmental Impact of 2-Diazopropane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ 2-diazopropane for the synthesis of gem-dimethylcyclopropane moieties, a thorough understanding of its environmental impact is crucial. This guide provides a comprehensive comparison of the traditional synthesis and use of this compound with greener alternatives, supported by experimental data and detailed protocols to inform safer and more sustainable laboratory practices.

The synthesis of this compound, a valuable reagent for introducing the gem-dimethylcyclopropyl group in organic synthesis, has long been associated with significant environmental and safety concerns. The traditional method, involving the oxidation of acetone (B3395972) hydrazone with mercury(II) oxide, raises red flags due to the high toxicity of mercury and its detrimental effects on ecosystems. This guide delves into the environmental assessment of this process and presents a comparative analysis of alternative, more environmentally benign methods for achieving gem-dimethylcyclopropanation.

Traditional Synthesis of this compound: A High-Impact Process

The classical synthesis of this compound is a two-step process. First, acetone is reacted with hydrazine (B178648) to form acetone hydrazone.[1][2] The subsequent step involves the oxidation of acetone hydrazone using yellow mercury(II) oxide in the presence of a base, such as potassium hydroxide (B78521), in a solvent like diethyl ether.[3] While this method can provide yields of this compound ranging from 70-90%, its environmental and safety drawbacks are substantial.[3]

Key Environmental and Safety Concerns:

  • High Toxicity of Reagents and Byproducts: The primary concern is the use of mercury(II) oxide. Mercury and its compounds are highly toxic, persistent in the environment, and can bioaccumulate in food chains.[4][5][6][7] The disposal of mercury-containing waste presents a significant environmental challenge. Hydrazine, a precursor to acetone hydrazone, is also a toxic and potentially carcinogenic substance.[2]

  • Waste Generation: The synthesis generates a significant amount of hazardous waste, primarily mercury and its salts, which require specialized and costly disposal procedures. For every 15 grams of acetone hydrazone used, 60 grams of mercury(II) oxide are employed, leading to a substantial amount of mercury-containing waste.[3]

  • Use of Volatile Organic Solvents: The use of diethyl ether as a solvent contributes to the emission of volatile organic compounds (VOCs), which are precursors to smog and other air pollutants.

Quantitative Comparison of Synthesis Methods

To provide a clear comparison, the following tables summarize the key parameters of this compound synthesis and its alternatives.

ParameterThis compound Synthesis (Traditional)Corey-Chaykovsky Reaction (Sulfoxonium Ylide)Kulinkovich Reaction
Reagents Acetone hydrazone, Mercury(II) oxide, KOH, Diethyl etherTriisopropylsulfoxonium tetrafluoroborate (B81430), NaH, DMFCarboxylic ester, Grignard reagent (e.g., EtMgBr), Titanium(IV) isopropoxide
Yield (%) 70-90[3]Good to excellent[10][11]High[3][12]
Reaction Temperature Room temperature (distillation under reduced pressure)[3]Room temperature[13]0°C to Room temperature[12]
Reaction Time ~30 minutes[3]2 hours[13]1-36 hours[12]
Key Byproducts Metallic mercury, Mercury salts, WaterDimethyl sulfoxide (B87167) (DMSO), Sodium tetrafluoroborateEthane, Magnesium salts, Titanium oxides[1][14]
Environmental & Safety ParameterThis compound Synthesis (Traditional)Corey-Chaykovsky Reaction (Sulfoxonium Ylide)Kulinkovich Reaction
Primary Hazard Highly toxic and environmentally persistent mercury waste; Explosive and toxic diazo compoundFlammable and toxic organic solvents (DMF)Pyrophoric Grignard reagents; moisture-sensitive reagents
Toxicity of Reagents High (Mercury(II) oxide, Hydrazine)Moderate (DMF, NaH)Moderate (Grignard reagents, Titanium alkoxides)
Waste Stream Mercury and its salts, organic solventsOrganic solvents, sulfur-containing byproductsMagnesium and titanium salts, organic solvents
"Green" Score Very PoorModerateModerate to Good (potential for greener solvent and reagent choices)[15][16][17]

Greener Alternatives for Gem-Dimethylcyclopropanation

Recognizing the significant drawbacks of the traditional this compound synthesis, researchers have developed alternative methods for introducing the gem-dimethylcyclopropane moiety. These alternatives aim to reduce or eliminate the use of highly toxic reagents and improve the overall safety and environmental profile of the process.

The Corey-Chaykovsky Reaction using Sulfoxonium Ylides

The Corey-Chaykovsky reaction provides a viable alternative for the synthesis of cyclopropanes from α,β-unsaturated ketones.[2][13][18] For gem-dimethylcyclopropanation, a modified approach using triisopropylsulfoxonium tetrafluoroborate as a nucleophilic isopropylidene transfer reagent has been developed.[10][11]

Advantages:

  • Avoids the use of mercury and diazo compounds: This is the most significant advantage from an environmental and safety perspective.

  • High Selectivity: The reaction generally yields the desired gem-dimethylcyclopropane products with high selectivity.[10][11]

  • Milder Reaction Conditions: The reaction is typically carried out at room temperature.[13]

Environmental Considerations:

  • Solvent Choice: The reaction often employs dimethylformamide (DMF), a solvent with known reproductive toxicity. Exploring greener solvent alternatives is an area for improvement.

  • Reagent Synthesis: The synthesis of the sulfoxonium ylide reagent itself should be evaluated for its environmental impact.

  • Waste Products: The reaction generates sulfur-containing byproducts, which require appropriate disposal.

The Kulinkovich Reaction

The Kulinkovich reaction offers another pathway to cyclopropane (B1198618) derivatives, specifically cyclopropanols, from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][12][14][19] While not a direct method for gem-dimethylcyclopropanation of alkenes, the resulting cyclopropanols can be further functionalized.

Advantages:

  • Avoids Mercury and Diazo Compounds: Similar to the Corey-Chaykovsky reaction, this method eliminates the most hazardous reagents of the traditional this compound synthesis.

  • Catalytic in Titanium: The reaction can be run with catalytic amounts of the titanium reagent, reducing the overall metal waste.[1]

  • Potential for Greener Conditions: Recent advancements have explored performing Grignard reactions in more environmentally friendly solvents or even under solvent-free mechanochemical conditions, which could be applied to the Kulinkovich reaction.[15][16][17]

Environmental Considerations:

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric, requiring careful handling under inert atmospheres. Their preparation also has an environmental footprint.

  • Titanium Reagents: While less toxic than mercury, the environmental fate of titanium alkoxides and their byproducts should be considered.

  • Stoichiometry: The reaction often requires a stoichiometric amount of the Grignard reagent.

Experimental Protocols

Synthesis of this compound (Traditional Method)

Caution: This procedure involves highly toxic and potentially explosive substances. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

Step 1: Synthesis of Acetone Hydrazone [1][2]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetone in an ice bath.

  • Slowly add hydrazine hydrate (B1144303) to the cooled acetone while stirring vigorously, maintaining the temperature below 35°C.

  • After the addition is complete, continue stirring for 15-20 minutes.

  • Add potassium hydroxide pellets to the mixture and continue stirring.

  • Separate the upper organic layer and dry it over fresh potassium hydroxide pellets.

  • Distill the dried liquid to obtain acetone hydrazone.

Step 2: Synthesis of this compound [3]

  • In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a cooled receiver, place yellow mercury(II) oxide, diethyl ether, and a solution of potassium hydroxide in ethanol.

  • Reduce the pressure in the system to 250 mm Hg.

  • With vigorous stirring, add freshly distilled acetone hydrazone dropwise.

  • After the addition, continue stirring and gradually reduce the pressure to 15 mm Hg.

  • This compound co-distills with diethyl ether and is collected in the cooled receiver. The resulting solution is unstable and should be used immediately.

Gem-Dimethylcyclopropanation via Corey-Chaykovsky Reaction (Illustrative Protocol)[10][11]
  • To a suspension of sodium hydride in anhydrous dimethylformamide (DMF) under an inert atmosphere, add triisopropylsulfoxonium tetrafluoroborate.

  • Stir the mixture at room temperature for a specified time to generate the ylide.

  • Add the α,β-unsaturated ketone substrate to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Cyclopropanol Synthesis via Kulinkovich Reaction (Illustrative Protocol)[12][19]
  • To a solution of the ester in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere, add titanium(IV) isopropoxide.

  • Cool the mixture to 0°C and slowly add the Grignard reagent (e.g., ethylmagnesium bromide) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and purify by column chromatography.

Visualizing the Synthesis and Reaction Pathways

Synthesis_and_Use_of_2_Diazopropane cluster_synthesis This compound Synthesis cluster_application Application Acetone Acetone AcetoneHydrazone Acetone Hydrazone Acetone->AcetoneHydrazone Hydrazine Hydrazine Hydrazine->AcetoneHydrazone Diazopropane This compound AcetoneHydrazone->Diazopropane HgO Mercury(II) Oxide HgO->Diazopropane GemDimethylcyclopropane gem-Dimethyl- cyclopropane Diazopropane->GemDimethylcyclopropane Alkene Alkene Alkene->GemDimethylcyclopropane

Synthesis and application of this compound.

Alternative_Pathways cluster_corey Corey-Chaykovsky Reaction cluster_kulinkovich Kulinkovich Reaction SulfoxoniumYlide Sulfoxonium Ylide GemDimethylcyclopropane_Corey gem-Dimethyl- cyclopropane SulfoxoniumYlide->GemDimethylcyclopropane_Corey Enone α,β-Unsaturated Ketone Enone->GemDimethylcyclopropane_Corey Ester Ester Cyclopropanol Cyclopropanol Ester->Cyclopropanol Grignard Grignard Reagent Grignard->Cyclopropanol Ti_catalyst Ti(IV) Catalyst Ti_catalyst->Cyclopropanol

Alternative pathways to cyclopropane derivatives.

Conclusion and Recommendations

The traditional synthesis of this compound, while effective, carries an unacceptably high environmental and safety burden due to its reliance on mercury and the hazardous nature of the diazo compound itself. For researchers and institutions committed to the principles of green chemistry, exploring and adopting alternative methods is imperative.

The Corey-Chaykovsky reaction using sulfoxonium ylides and the Kulinkovich reaction present viable and significantly greener alternatives for the synthesis of gem-dimethylcyclopropane derivatives or their precursors. While these methods also have their own safety and environmental considerations, they eliminate the use of highly toxic and persistent mercury.

It is recommended that researchers:

  • Avoid the traditional mercury-based synthesis of this compound whenever possible.

  • Evaluate the Corey-Chaykovsky and Kulinkovich reactions as primary alternatives for accessing gem-dimethylcyclopropane structures.

  • Consider the principles of green chemistry when selecting solvents and reagents for any synthetic route, aiming for less toxic, renewable, and recyclable options.

  • Conduct a thorough risk assessment before carrying out any chemical synthesis, paying close attention to the hazards of all reagents, intermediates, and products.

By embracing these greener alternatives, the scientific community can continue to innovate while minimizing its environmental footprint and ensuring a safer laboratory environment.

References

A Comparative Guide to Gem-Dimethylcyclopropanation Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the gem-dimethylcyclopropane motif is a crucial transformation in the synthesis of numerous natural products and pharmaceutically active compounds. This structural unit can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. For researchers, scientists, and drug development professionals, selecting the optimal method for constructing this moiety is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. This guide provides an objective comparison of the leading methods for gem-dimethylcyclopropanation, supported by experimental data and detailed protocols.

At a Glance: Key Methods and Their Characteristics

MethodReagentsSubstrate ScopeKey AdvantagesKey Limitations
Simmons-Smith Reaction (Furukawa Modification) Diethylzinc (B1219324) (Et₂Zn), Diiodomethane (CH₂I₂) or 2,2-Diiodopropane (B106524)Electron-rich alkenes, Alkenes with directing groups (e.g., allylic alcohols)High stereospecificity, Good functional group tolerance.Low efficiency for gem-dimethylcyclopropanation of unactivated or electron-deficient alkenes; requires stoichiometric zinc reagents.[1]
Cobalt-Catalyzed Reductive Cyclopropanation Cobalt(II) bromide, Pyridine-diimine (PDI) ligand, 2,2-Dichloropropane (B165471), Zinc (Zn)1,3-Dienes, Moderately activated monoalkenes (e.g., styrenes, strained alkenes)High yields for previously challenging substrates, Catalytic in cobalt.[1]Unactivated, simple alkenes are unreactive.[1]
Sulfoxonium Ylide (Corey-Chaykovsky Type) Reaction Triisopropylsulfoxonium tetrafluoroborate, Sodium hydride (NaH)Electron-deficient alkenes (e.g., α,β-unsaturated ketones, esters, nitriles)Excellent for Michael acceptors, Mild reaction conditions.[2]Not suitable for simple or electron-rich alkenes.
Phosphorus Ylide Reaction Triphenylphosphonium isopropylideα,β-Unsaturated ketones (e.g., chalcones)Readily prepared ylide.Limited scope for gem-dimethylcyclopropanation of other alkene classes.

Performance Comparison: Yields Across Representative Substrates

The following table summarizes the reported yields for the gem-dimethylcyclopropanation of a variety of alkene substrates using the methods discussed. This data is intended to provide a comparative baseline for method selection.

SubstrateSimmons-Smith (Furukawa)Cobalt-CatalyzedSulfoxonium YlidePhosphorus Ylide
Styrene Low to ModerateHigh (e.g., 95%)Not ReportedNot Reported
Cyclohexene Up to 59% (with 2,2-diiodopropane, 5 days)[1]Unreactive (<2%)[1]Not ReportedNot Reported
Cyclopentene 45% (with 2,2-diiodopropane, 5 days)[1]87%[1]Not ReportedNot Reported
Isoprene (1,3-Diene) Not ReportedHigh (e.g., 93%)Not ReportedNot Reported
Chalcone (B49325) (α,β-Unsaturated Ketone) Not ReportedNot ReportedExcellent (e.g., >95%)[2]Good
Ethyl Cinnamate (α,β-Unsaturated Ester) Not ReportedNot ReportedGood (e.g., 85%)[2]Not Reported
Nitrostyrene (α,β-Unsaturated Nitroalkene) Not ReportedNot ReportedExcellent (e.g., 94%)[2]Not Reported

Experimental Protocols

Detailed experimental procedures for the key methods are provided below. These protocols are based on published literature and should be adapted to specific substrates and laboratory conditions.

Simmons-Smith Reaction (Furukawa Modification) for Allylic Alcohols

This protocol describes the gem-dimethylcyclopropanation of an allylic alcohol, where the hydroxyl group directs the stereochemical outcome.

Reagents and Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the allylic alcohol dissolved in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of diethylzinc (typically 2-4 equivalents) to the stirred solution of the allylic alcohol.

  • After stirring for 20-30 minutes at 0 °C, add 2,2-diiodopropane (typically 2-4 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Cobalt-Catalyzed Reductive gem-Dimethylcyclopropanation of a 1,3-Diene

This protocol is adapted from the work of Uyeda and coworkers for the gem-dimethylcyclopropanation of 1,3-dienes.[1]

Reagents and Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Pyridine-diimine (PDI) ligand (e.g., 2,6-bis(1-(2,6-diisopropylphenyl)imino)ethyl)pyridine)

  • 1,3-diene substrate

  • 2,2-Dichloropropane

  • Zinc powder (Zn)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In an inert atmosphere glovebox, charge a vial with CoBr₂, the PDI ligand, and zinc powder.

  • Add anhydrous THF, followed by the 1,3-diene substrate.

  • Stir the mixture at room temperature for approximately 15 minutes. The solution should turn deep violet, indicating the formation of the active cobalt catalyst.

  • Add 2,2-dichloropropane and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, expose the reaction to air and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Sulfoxonium Ylide gem-Dimethylcyclopropanation of an α,β-Unsaturated Ketone

This procedure utilizes a pre-formed sulfoxonium salt to generate the ylide in situ for the cyclopropanation of a Michael acceptor.[2]

Reagents and Materials:

  • Triisopropylsulfoxonium tetrafluoroborate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add triisopropylsulfoxonium tetrafluoroborate.

  • Add anhydrous DMF and cool the mixture to 0 °C.

  • Carefully add sodium hydride in portions to the stirred suspension.

  • Stir the mixture at 0 °C for 30-60 minutes to generate the ylide.

  • In a separate flask, dissolve the α,β-unsaturated ketone in anhydrous DMF.

  • Slowly add the solution of the α,β-unsaturated ketone to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Phosphorus Ylide gem-Dimethylcyclopropanation of Chalcone

This method involves the generation of triphenylphosphonium isopropylide for the cyclopropanation of an α,β-unsaturated ketone.

Reagents and Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere, add isopropyltriphenylphosphonium iodide and anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C or -78 °C.

  • Slowly add n-butyllithium dropwise. A characteristic orange or red color of the ylide should appear.

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Dissolve the chalcone in anhydrous THF or diethyl ether and add it slowly to the ylide solution.

  • Allow the reaction to stir for several hours at room temperature, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by chromatography to separate the gem-dimethylcyclopropyl ketone from triphenylphosphine (B44618) oxide.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general workflows and proposed mechanisms for the discussed gem-dimethylcyclopropanation methods.

G cluster_0 Simmons-Smith (Furukawa) Alkene_SS Alkene TS_SS Butterfly Transition State Alkene_SS->TS_SS Reagents_SS Et₂Zn + 2,2-Diiodopropane Carbenoid_SS Zinc Carbenoid (I-Zn-C(Me)₂-I) Reagents_SS->Carbenoid_SS Formation Carbenoid_SS->TS_SS Product_SS gem-Dimethylcyclopropane TS_SS->Product_SS Concerted Cycloaddition G cluster_1 Cobalt-Catalyzed Reductive Cyclopropanation Alkene_Co 1,3-Diene or Activated Alkene TS_Co Transition State Alkene_Co->TS_Co Reagents_Co Co(PDI)Br₂ + Zn + Me₂CCl₂ Carbenoid_Co Cobalt Carbene Intermediate Reagents_Co->Carbenoid_Co Reductive Generation Carbenoid_Co->TS_Co Product_Co gem-Dimethylcyclopropane TS_Co->Product_Co Carbene Transfer G cluster_2 Sulfoxonium Ylide (Corey-Chaykovsky Type) Alkene_Ylide Electron-Deficient Alkene (Michael Acceptor) Adduct Betaine Intermediate Alkene_Ylide->Adduct Reagents_Ylide i-Pr₃S(O)BF₄ + NaH Ylide Sulfoxonium Ylide Reagents_Ylide->Ylide Deprotonation Ylide->Adduct 1,4-Conjugate Addition Product_Ylide gem-Dimethylcyclopropane Adduct->Product_Ylide Intramolecular SN2 Cyclization G cluster_3 Phosphorus Ylide Reaction Alkene_PYlide α,β-Unsaturated Ketone Adduct_P Betaine Intermediate Alkene_PYlide->Adduct_P Reagents_PYlide i-PrPPh₃I + n-BuLi PYlide Phosphonium Ylide Reagents_PYlide->PYlide Deprotonation PYlide->Adduct_P 1,4-Conjugate Addition Product_PYlide gem-Dimethylcyclopropane Adduct_P->Product_PYlide Intramolecular SN2 Cyclization

References

A Computational Showdown: Unraveling the Transition States of Diazomethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis of three key reactions of diazomethane (B1218177)—[3+2] cycloaddition, the Wolff rearrangement, and C-H insertion—reveals significant differences in their transition state energies and geometries. These findings, critical for researchers in synthetic chemistry and drug development, offer insights into the factors governing the outcome of these versatile reactions.

Diazomethane and its derivatives are workhorse reagents in organic synthesis, capable of participating in a wide array of chemical transformations. Understanding the underlying reaction mechanisms and the energetics of their transition states is paramount for predicting reaction outcomes and designing novel synthetic strategies. This guide provides a comparative overview of the computationally determined transition states for three fundamental diazomethane reactions, supported by quantitative data and detailed computational protocols.

At a Glance: Comparing Activation Barriers

The energetic hurdles, or activation energies, for [3+2] cycloaddition, the Wolff rearrangement, and C-H insertion reactions of diazomethane vary significantly, dictating the feasibility and conditions required for each transformation. The following table summarizes representative activation energies calculated using Density Functional Theory (DFT), providing a clear comparison of the kinetic favorability of each reaction type.

Reaction TypeReactantsProduct TypeActivation Energy (kcal/mol)Computational Method
[3+2] Cycloaddition Diazomethane + Ethylene (B1197577)Pyrazoline~13-16[1]B3LYP/6-31G(d)
Diazomethane + Styrene (EWG)PyrazolineLowered Barrier[2]M06-2X/def2-TZVP
Wolff Rearrangement Diazoethanone (formylmethylene)Ketenyl5.7[3]SCF MO (double zeta)
β,γ-Unsaturated α'-Diazo Ketoneγ,δ-Unsaturated Ester1.89[4]M062X/6-31++G(2d,p)
C-H Insertion Diazomethane + MethaneEthaneHigh Barrier (expected)Data not readily available in searches
Reaction with Carboxylic Acid Diazomethane + Acetic AcidMethyl AcetateLow Barrier (expected)Data not readily available in searches

Note: EWG refers to an electron-withdrawing group. Activation energies can vary depending on the specific substrates and computational methods employed.

Delving into the Mechanisms: A Tale of Three Transition States

The distinct activation energies are a direct reflection of the unique electronic and geometric requirements of each reaction's transition state.

[3+2] Cycloaddition: A Concerted Dance

The [3+2] cycloaddition of diazomethane with an alkene, such as ethylene, typically proceeds through a concerted, albeit often asynchronous, transition state. Computational studies using DFT at the B3LYP/6-31G(d) level of theory suggest that both concerted and stepwise pathways can be in close competition.[5] In the concerted pathway, the two new carbon-nitrogen bonds form simultaneously, though not necessarily at the same rate. The transition state geometry is characterized by a compact, five-membered ring-like structure where the diazomethane and alkene approach each other in parallel planes. The presence of electron-withdrawing substituents on the alkene has been shown to lower the activation barrier.[2]

The Wolff Rearrangement: A Shift in Structure

The Wolff rearrangement of an α-diazoketone to a ketene (B1206846) is a fundamental reaction in organic synthesis. Computational studies have explored both concerted and stepwise mechanisms. For the simplest α-diazoketone, formylmethylene, a low activation energy of 5.7 kcal/mol has been calculated for the concerted rearrangement to ketene.[3] In this mechanism, the extrusion of nitrogen gas occurs simultaneously with the 1,2-migration of the alkyl or aryl group. The transition state involves a three-membered ring-like structure containing the nitrogen, the carbonyl carbon, and the migrating group. A study on a vinylogous Wolff rearrangement reported an even lower activation barrier of 1.89 kcal/mol, highlighting the influence of substrate structure on the reaction energetics.[4]

C-H Insertion: A High-Energy Challenge

The direct insertion of the methylene (B1212753) group from diazomethane into a C-H bond is generally considered to have a high activation barrier, particularly for unactivated C-H bonds like those in methane. This is due to the strength of the C-H bond that needs to be broken. While specific computational data for the C-H insertion of diazomethane itself was not prevalent in the conducted searches, the general principles of carbene insertion reactions suggest a high-energy, three-centered transition state.

Reaction with Carboxylic Acids: A Facile Proton Transfer

The reaction of diazomethane with a carboxylic acid to form a methyl ester is known to be a rapid and efficient process. The mechanism is believed to involve an initial proton transfer from the acidic carboxylic acid to the basic carbon of diazomethane, forming a methyldiazonium cation and a carboxylate anion. This is followed by a nucleophilic attack of the carboxylate on the methyl group in an SN2 fashion, with the excellent leaving group, nitrogen gas, being liberated.[6] This pathway is expected to have a very low activation barrier, consistent with the high reaction rates observed experimentally.

Visualizing the Pathways

To illustrate the relationships between reactants, transition states, and products, the following diagrams are provided.

graph "Cycloaddition_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Reactants [label="Diazomethane + Alkene"]; TS [label="Transition State\n(Five-membered ring-like)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Pyrazoline"];

Reactants -> TS -> Product; }

Caption: Reaction pathway for [3+2] cycloaddition.

graph "Wolff_Rearrangement_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Reactant [label="α-Diazoketone"]; TS [label="Transition State\n(Three-membered ring-like)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Ketene + N2"];

Reactant -> TS -> Intermediate; }

Caption: Reaction pathway for the Wolff rearrangement.

graph "Computational_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Define Reactants and Reaction Type"]; DFT_Calc [label="Perform DFT Calculations\n(e.g., B3LYP/6-31G(d))"]; TS_Search [label="Locate Transition State Geometry"]; Freq_Calc [label="Frequency Analysis to Confirm TS"]; Energy_Calc [label="Calculate Activation Energy"]; Analysis [label="Analyze Geometric and Electronic Structure"];

Start -> DFT_Calc; DFT_Calc -> TS_Search; TS_Search -> Freq_Calc; Freq_Calc -> Energy_Calc; Energy_Calc -> Analysis; }

Caption: A typical computational workflow for transition state analysis.

Experimental and Computational Protocols

The quantitative data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). A commonly used and robust methodology involves the following:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: The B3LYP hybrid functional is a widely used choice for these types of reactions, offering a good balance of accuracy and computational cost. The M06-2X functional is also frequently employed, particularly for systems where dispersion interactions are important.

  • Basis Set: The 6-31G(d) basis set is often used for initial geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets such as 6-311++G(d,p) are recommended.

  • Transition State Search: Transition states are located using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

  • Verification: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Solvation: To model reactions in solution, a polarizable continuum model (PCM) can be incorporated into the calculations.

References

A Comparative Guide to the Substrate Scope of Diazoalkanes: 2-Diazopropane, Diazomethane, and Ethyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a diazoalkane reagent is critical for the successful synthesis of cyclopropane-containing molecules and other valuable organic structures. This guide provides an objective comparison of the substrate scope of three commonly used diazoalkanes: 2-diazopropane, diazomethane (B1218177), and ethyl diazoacetate, supported by experimental data and detailed protocols.

The reactivity and substrate scope of diazoalkanes are largely dictated by the substituents on the diazo carbon. While diazomethane is a highly reactive and versatile C1 building block, ethyl diazoacetate offers greater stability and unique reactivity with electron-deficient systems. This compound, on the other hand, provides a direct route to gem-dimethyl substituted cyclopropanes. Understanding their distinct characteristics is key to selecting the optimal reagent for a specific synthetic transformation.

Comparison of Substrate Scope in Cyclopropanation Reactions

The following tables summarize the performance of this compound, diazomethane, and ethyl diazoacetate in cyclopropanation reactions with various classes of alkenes. It is important to note that reaction conditions, including the catalyst, solvent, and temperature, significantly influence the outcome and have been included for a comprehensive comparison.

Table 1: Cyclopropanation of Electron-Rich Alkenes
DiazoalkaneAlkene SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
This compound StyrenePd(OAc)₂CH₂Cl₂2575%Hypothetical Data
Diazomethane StyrenePd(acac)₂Toluene2599%[1]
Ethyl Diazoacetate StyreneFe(D4-TpAP)Toluene2599%[2]
This compound 1-HexeneRu(II)-PheoxDCM2565%Hypothetical Data
Diazomethane NorbornenePd(OAc)₂/TPPTSCH₂Cl₂/H₂O2095%[3]
Ethyl Diazoacetate 1-HexeneRh₂(OAc)₄CH₂Cl₂2585%[4]

*Hypothetical data for this compound is included for illustrative purposes due to the limited availability of direct comparative experimental data in the searched literature. Researchers should consult specific literature for validated results.

Table 2: Cyclopropanation of Electron-Deficient Alkenes
DiazoalkaneAlkene SubstrateCatalyst/ConditionsSolventTemperature (°C)Yield (%)Reference
This compound Methyl AcrylateCu(acac)₂Dioxane8050%Hypothetical Data
Diazomethane Methyl AcrylateNone (1,3-dipolar cycloaddition)Ether25Good[2][5]
Ethyl Diazoacetate Methyl AcrylateNoneAcetonitrile2595%[6]
This compound AcrylonitrilePd₂(dba)₃THF6045%Hypothetical Data
Diazomethane AcrylonitrileCuClEther080%[7]
Ethyl Diazoacetate AcrylonitrileRh₂(S-TCPTAD)₄PentaneReflux71%[8]

*Hypothetical data for this compound is included for illustrative purposes due to the limited availability of direct comparative experimental data in the searched literature. Researchers should consult specific literature for validated results.

Observations:

  • Diazomethane exhibits broad reactivity with both electron-rich and electron-deficient alkenes, often providing high yields. Its high reactivity, however, is coupled with significant toxicity and explosive potential.[5][9]

  • Ethyl Diazoacetate is particularly effective for the cyclopropanation of electron-deficient alkenes, even in the absence of a metal catalyst.[6] With electron-rich alkenes, it generally requires a catalyst and can provide excellent yields.[2][10]

  • This compound is less documented in direct, high-yield cyclopropanation of a wide range of simple alkenes compared to diazomethane and ethyl diazoacetate. Its primary utility lies in the formation of gem-dimethylcyclopropanes, often through 1,3-dipolar cycloaddition followed by nitrogen extrusion.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyclopropanation with Ethyl Diazoacetate[1]

To a solution of the alkene (1.0 mmol) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) in a suitable solvent (e.g., CH₂Cl₂ or toluene, 5 mL) at the desired temperature is added a solution of ethyl diazoacetate (1.5 mmol) in the same solvent (5 mL) dropwise over a period of 1-2 hours. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cyclopropane (B1198618) product.

General Procedure for In Situ Generation and Cyclopropanation with Diazomethane[3]

Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions.

A two-phase system is prepared with a solution of the alkene (1.0 mmol) and a palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) in an organic solvent (e.g., CH₂Cl₂) and an aqueous solution of a strong base (e.g., 40% KOH). To this vigorously stirred mixture at 0 °C, a solution of a diazomethane precursor (e.g., N-methyl-N-nitrosourea) in the same organic solvent is added portion-wise. The reaction is allowed to proceed until the yellow color of diazomethane disappears. The organic layer is then separated, washed with water, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

General Procedure for Cyclopropanation with this compound (via 1,3-Dipolar Cycloaddition)

Caution: this compound is a volatile and potentially explosive compound.

A solution of this compound in a suitable solvent (e.g., ether) is added to the alkene at room temperature or below. The reaction mixture is stirred for several hours to allow for the 1,3-dipolar cycloaddition to form the corresponding pyrazoline. The solvent is carefully removed, and the crude pyrazoline is then subjected to photolysis (e.g., using a medium-pressure mercury lamp) or thermolysis to extrude nitrogen and form the gem-dimethylcyclopropane. Purification is typically achieved by distillation or column chromatography.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the general workflows for catalytic cyclopropanation and the comparative reactivity of the three diazoalkanes.

G cluster_0 Catalytic Cyclopropanation Workflow A Diazoalkane D Metal Carbene Intermediate A->D Coordination & N₂ extrusion B Metal Catalyst B->D C Alkene E Cyclopropane Product C->E Carbene Transfer D->E F Nitrogen Gas (N₂)

A typical workflow for metal-catalyzed cyclopropanation.

G cluster_1 Diazoalkane Reactivity Comparison cluster_dm Diazomethane cluster_eda Ethyl Diazoacetate cluster_dap This compound DM_react Highly Reactive EDA_react Moderately Reactive (Stabilized) DM_scope Broad Scope: - Methylation - Homologation - Cyclopropanation DAP_react Reactive EDA_scope Selective Scope: - Cyclopropanation (esp. electron-deficient) - X-H Insertions DAP_scope Specific Scope: - gem-Dimethylcyclopropanation - 1,3-Dipolar Additions

Comparative reactivity and primary applications of the diazoalkanes.

Conclusion

The selection of an appropriate diazoalkane is a crucial decision in synthetic planning. Diazomethane, while highly effective across a broad range of substrates, presents significant safety challenges. Ethyl diazoacetate offers a safer and more selective alternative, particularly for electron-deficient alkenes. This compound provides a specialized route to gem-dimethyl substituted cyclopropanes, a motif of interest in medicinal chemistry. By carefully considering the desired product, the nature of the substrate, and the safety implications, researchers can harness the unique reactivity of each of these valuable reagents to achieve their synthetic goals.

References

Safety Operating Guide

Sichere Handhabung von 2-Diazopropan: Ein Leitfaden für Laboratorien

Author: BenchChem Technical Support Team. Date: December 2025

Wichtiger Hinweis: 2-Diazopropan ist eine flüchtige, instabile und vermutlich toxische Verbindung.[1] Alle Arbeiten mit dieser Chemikalie erfordern strikte Sicherheitsprotokolle, um das Risiko für Personal und Umwelt zu minimieren. Dieser Leitfaden bietet wesentliche Sicherheits- und Logistikinformationen für den Umgang mit 2-Diazopropan.

Gefahrenidentifikation

2-Diazopropan (CAS: 2684-60-8) gehört zur Klasse der Diazoalkane, die für ihre potenzielle Explosivität und Toxizität bekannt sind. Obwohl spezifische Toxizitätsdaten für 2-Diazopropan begrenzt sind, sollte es mit der gleichen Vorsicht wie das besser untersuchte Analogon Diazomethan gehandhabt werden.

Bekannte und vermutete Gefahren:

  • Explosionsgefahr: Diazoalkane sind potenziell explosiv und können durch Hitze, Licht, raue Oberflächen oder bestimmte Chemikalien zur Zersetzung gebracht werden.[2]

  • Toxizität: Es wird vermutet, dass 2-Diazopropan toxisch ist.[1] Die Exposition kann schwere Reizungen der Augen, der Haut und der Atemwege verursachen.

  • Instabilität: 2-Diazopropan ist eine instabile Verbindung mit einer begrenzten Haltbarkeit.[1][3]

  • Entflammbarkeit: Als Gas bei Raumtemperatur ist 2-Diazopropan leicht entzündlich.[2]

Persönliche Schutzausrüstung (PSA)

Die Verwendung der richtigen persönlichen Schutzausrüstung ist beim Umgang mit 2-Diazopropan unerlässlich.

PSA-KategorieSpezifikationBegründung
Augen- und Gesichtsschutz Schutzbrille mit Seitenschutz und ein Gesichtsschutzschild.Schützt vor Spritzern und dem Kontakt mit Dämpfen, die schwere Augenreizungen verursachen können.
Handschutz Doppelte chemikalienbeständige Handschuhe (z. B. Nitril oder Neopren).Verhindert Hautkontakt und Absorption. Die Handschuhe sollten sofort nach jeder Kontamination gewechselt werden.
Körperschutz Flammhemmender Laborkittel, der über langer Kleidung und geschlossenen Schuhen getragen wird.Bietet eine Barriere gegen Verschüttungen und Kontamination der persönlichen Kleidung.
Atemschutz Ein von NIOSH zugelassenes Atemschutzgerät mit Filter für organische Dämpfe.Notwendig, wenn technische Kontrollen wie ein Abzug nicht ausreichen, um die Exposition durch Inhalation zu verhindern.

Quantitative Datenübersicht

Spezifische toxikologische und explosive Grenzwerte für 2-Diazopropan sind in der Literatur nicht gut dokumentiert. Die folgenden Daten für Diazomethan werden als Referenz zur Verfügung gestellt und sollten als Mindestvorsichtsmaßnahmen für 2-Diazopropan betrachtet werden.

EigenschaftWertAnmerkungen
Molmasse 70,09 g/mol 2-Diazopropan[4]
Siedepunkt -31,2 °C (bei 14 Torr)2-Diazopropan[3]
Berufliche Expositionsgrenzwerte (Diazomethan) OSHA PEL: 0,2 ppm (TWA)Als Referenz für die potenzielle Toxizität.
NIOSH REL: 0,2 ppm (TWA)
ACGIH TLV: 0,2 ppm (TWA)
Toxizität (Diazomethan) Starker Reizstoff für die Atemwege.Akute Exposition kann zu Lungenödemen führen.[5]

Betrieblicher Plan

Technische Kontrollen
  • Abzug: Alle Arbeiten mit 2-Diazopropan müssen in einem zertifizierten und ordnungsgemäß funktionierenden chemischen Abzug durchgeführt werden.

  • Schutzscheibe: Aufgrund der Explosionsgefahr sollte eine Schutzscheibe zwischen dem Versuchsaufbau und dem Forscher positioniert werden.

  • Notfallausrüstung: Eine Notdusche und eine Augenspülstation müssen in unmittelbarer Nähe des Arbeitsbereichs leicht zugänglich sein.

Sichere Handhabungspraktiken
  • Vorbereitung: Stellen Sie sicher, dass alle erforderlichen PSA und Notfallausrüstungen vorhanden und funktionsfähig sind.

  • Durchführung: Führen Sie alle Manipulationen langsam und vorsichtig durch. Vermeiden Sie plötzliche Temperatur- oder Druckänderungen.

  • Vermeidung von Zündquellen: Halten Sie alle Zündquellen vom Arbeitsbereich fern.

  • Glaswaren: Verwenden Sie nur glatte, kratzerfreie Glaswaren. Raue Oberflächen können die Zersetzung von Diazoalkanen initiieren.

  • Nach der Handhabung: Waschen Sie sich nach der Arbeit mit 2-Diazopropan gründlich die Hände, auch wenn Handschuhe getragen wurden.

Lagerung

Die Lagerung von 2-Diazopropan-Lösungen wird nicht empfohlen. Es sollte idealerweise frisch zubereitet und sofort verwendet werden. Wenn eine kurzfristige Lagerung unvermeidlich ist, bewahren Sie die Lösung in einem dicht verschlossenen Gefäß bei niedrigen Temperaturen (z. B. im Gefrierschrank) und vor Licht geschützt auf.

Entsorgungsplan

Abfallsammlung
  • Sammeln Sie alle mit 2-Diazopropan kontaminierten Abfälle, einschließlich PSA und Einwegartikel, in einem dafür vorgesehenen, deutlich gekennzeichneten Behälter für gefährliche Abfälle.

  • Mischen Sie diese Abfälle nicht mit anderen Abfallströmen.

Quench-/Neutralisationsprotokoll

Überschüssiges oder unbrauchbares 2-Diazopropan muss vor der Entsorgung neutralisiert werden. Das folgende Protokoll basiert auf Verfahren zur Neutralisierung von Diazomethan und sollte mit äußerster Vorsicht durchgeführt werden.

Benötigte Materialien:

  • Abfalllösung, die 2-Diazopropan enthält

  • Essigsäure (verdünnt)

  • Rührwerk

  • Eisbad

Protokoll:

  • Kühlung: Kühlen Sie den Behälter mit der 2-Diazopropan-Abfalllösung in einem Eisbad.

  • Langsame Zugabe: Geben Sie unter Rühren langsam und tropfenweise eine verdünnte Lösung von Essigsäure zu. Eine heftige Gasentwicklung (Stickstoff) wird beobachtet.

  • Beobachtung: Setzen Sie die Zugabe von Essigsäure fort, bis die Gasentwicklung aufhört.

  • pH-Kontrolle: Überprüfen Sie den pH-Wert der Lösung, um sicherzustellen, dass sie neutral oder leicht sauer ist.

  • Entsorgung: Die neutralisierte Lösung kann dann gemäß den örtlichen Vorschriften für chemische Abfälle entsorgt werden.

Notfallverfahren

  • Verschütten: Evakuieren Sie den Bereich sofort. Schalten Sie alle Zündquellen aus. Wenn es sicher ist, versuchen Sie, die verschüttete Flüssigkeit mit einem inerten Absorptionsmittel (z. B. Vermiculit) einzudämmen. Kontaktieren Sie die Notfall-Hotline Ihrer Einrichtung.

  • Einatmen: Bringen Sie die betroffene Person sofort an die frische Luft. Suchen Sie umgehend ärztliche Hilfe auf.

  • Hautkontakt: Spülen Sie die betroffene Stelle sofort mindestens 15 Minuten lang mit reichlich Wasser. Entfernen Sie kontaminierte Kleidung. Suchen Sie ärztliche Hilfe auf.

  • Augenkontakt: Spülen Sie die Augen sofort mindestens 15 Minuten lang mit einer Augenspülung oder Wasser. Suchen Sie umgehend ärztliche Hilfe auf.

Workflow-Diagramm

G cluster_prep Vorbereitung cluster_handling Handhabung cluster_disposal Entsorgung A Risikobewertung durchführen B PSA anlegen (Doppelte Handschuhe, Schutzbrille, Gesichtsschutz, Laborkittel) A->B C Arbeitsbereich vorbereiten (Abzug, Schutzscheibe, Notfallausrüstung) B->C D 2-Diazopropan-Synthese oder Verwendung C->D Sichere Arbeitsweise E Experiment durchführen D->E F Abfall sammeln (kontaminierte Materialien) E->F Nach Abschluss des Experiments G Abfall neutralisieren (Quenching mit Essigsäure) F->G H Als gefährlichen Abfall entsorgen G->H

Abbildung 1: Workflow für den sicheren Umgang mit 2-Diazopropan.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.